(S)-PHA533533
Description
Properties
CAS No. |
437982-89-3 |
|---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C19H22N4O2/c1-12(19(25)20-17-11-16(21-22-17)14-4-5-14)13-6-8-15(9-7-13)23-10-2-3-18(23)24/h6-9,11-12,14H,2-5,10H2,1H3,(H2,20,21,22,25)/t12-/m0/s1 |
InChI Key |
UAOIPNOTWOYAMU-LBPRGKRZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Initial Screening of (S)-PHA533533: A Novel UBE3A Unsiliencer for Angelman Syndrome
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide details the discovery and initial screening of (S)-PHA533533, a promising small molecule with the potential to treat Angelman syndrome (AS). Originally developed as a cyclin-dependent kinase 2 (CDK2) inhibitor for oncology applications, this compound was identified through a high-throughput screen as a potent unsilencer of the paternally inherited UBE3A gene.[1][2][3][4] This guide provides a comprehensive overview of the screening process, key in vitro data, detailed experimental protocols, and the underlying molecular pathway, intended for researchers, scientists, and drug development professionals in the field of neurotherapeutics.
Introduction to Angelman Syndrome and the Therapeutic Rationale
Angelman syndrome is a severe neurodevelopmental disorder characterized by intellectual disability, developmental delays, speech impairment, seizures, and motor dysfunction.[2][3][4] The syndrome arises from the loss of function of the maternal copy of the UBE3A gene, which encodes an E3 ubiquitin ligase crucial for neuronal function.[5][6] In neurons, the paternal copy of UBE3A is epigenetically silenced by a long non-coding antisense transcript known as UBE3A-ATS.[5][6][7][8] The therapeutic strategy of "unsilencing" the dormant paternal UBE3A allele to restore functional UBE3A protein levels in the brain represents a promising approach for treating Angelman syndrome.[1][9]
High-Throughput Screening and Discovery of this compound
This compound was identified as a paternal Ube3a unsilencer through a high-content phenotypic screen of over 2,800 compounds from a Pfizer chemogenetic library.[1][2][10] The screen utilized primary cortical neurons derived from Ube3am+/pYFP reporter mice, where Yellow Fluorescent Protein (YFP) is fused to the paternal Ube3a allele, allowing for a fluorescence-based readout of paternal Ube3a expression.[1][10][11][12]
Screening Workflow
The high-throughput screening process followed a systematic workflow to identify and validate potential hit compounds.
Quantitative Data from Initial Screening
The initial screen identified this compound as a potent activator of paternal UBE3A-YFP expression. Subsequent dose-response and cytotoxicity assays in mouse primary neurons provided the following quantitative data for this compound and its analogs.[1]
| Compound | EC50 (µM) for Ube3a-YFP Unsilencing | Emax (% of Topotecan) | CC50 (µM) in Mouse Primary Neurons |
| This compound | 0.54 | 80 | >10 |
| (R)-PHA533533 | Inactive | N/A | >10 |
| Topotecan (Control) | 0.3 | 100 | ~1 |
| Analog 2 | 0.29 | 95 | >10 |
| Analog 3 | 0.45 | 90 | >10 |
| Analog (±)-4 | 0.62 | 85 | >10 |
| Analog (S,R)-5 | 0.78 | 75 | >10 |
| Table 1: In vitro pharmacological profile of this compound and its analogs in mouse primary neurons.[1][13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and initial characterization of this compound.
Primary Mouse Cortical Neuron Culture
-
Embryo Harvesting: Cortices are dissected from embryonic day 15.5 (E15.5) Ube3am+/pYFP mouse embryos.
-
Dissociation: The cortical tissue is dissociated into single cells using papain and DNase I.
-
Plating: Neurons are plated on poly-D-lysine-coated 96-well plates at a density of 30,000 cells per well.
-
Culture Medium: Cells are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
-
Incubation: Cultures are maintained at 37°C in a humidified incubator with 5% CO2.
High-Throughput Screening Assay
-
Compound Addition: At 7 days in vitro (DIV), compounds from the Pfizer chemogenetic library are added to the primary neuron cultures at a final concentration of 1 µM. Topotecan (0.3 µM) is used as a positive control, and DMSO (0.1%) as a negative control.[1][10]
-
Incubation: The treated neurons are incubated for 72 hours at 37°C.
-
Fixation and Staining:
-
Cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Neurons are permeabilized with 0.25% Triton X-100 in PBS.
-
Blocking is performed with 5% normal goat serum in PBS.
-
Primary antibody incubation is carried out overnight at 4°C with a chicken anti-GFP antibody (to detect UBE3A-YFP) and a neuronal marker (e.g., mouse anti-NeuN).
-
Secondary antibody incubation is performed with Alexa Fluor-conjugated secondary antibodies.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis:
-
Plates are imaged using a high-content imaging system.
-
Automated image analysis is performed to quantify the mean fluorescence intensity of YFP within NeuN-positive cells.
-
Data is normalized to the DMSO control.
-
Dose-Response and Cytotoxicity Assays
-
Compound Dilution: this compound and its analogs are prepared in a series of dilutions.
-
Treatment: Primary neurons are treated with the compounds for 72 hours.
-
Viability Assay: Cell viability is assessed using a resazurin-based assay or by quantifying the number of DAPI-stained nuclei.
-
UBE3A-YFP Quantification: Paternal UBE3A-YFP expression is quantified as described in the high-throughput screening protocol.
-
Data Analysis: EC50 and CC50 values are calculated using a four-parameter logistic regression model.
Mechanism of Action: Downregulation of UBE3A-ATS
The unsilencing of paternal Ube3a by this compound is mediated by the downregulation of the long non-coding antisense transcript, Ube3a-ATS.[1][9] This mechanism is distinct from its original target as a CDK2/CDK5 inhibitor and is also independent of topoisomerase 1 (TOP1) inhibition, the mechanism of action of topotecan.[10]
UBE3A Silencing and Unsilencing Pathway
The following diagram illustrates the molecular mechanism of paternal UBE3A silencing by UBE3A-ATS and the proposed mechanism of action for this compound.
Conclusion and Future Directions
The discovery of this compound as a potent and selective unsilencer of paternal UBE3A represents a significant advancement in the development of small molecule therapeutics for Angelman syndrome. The initial screening data demonstrates its promising in vitro activity and favorable cytotoxicity profile. Further preclinical development, including in vivo efficacy studies in AS mouse models, pharmacokinetic and pharmacodynamic characterization, and detailed toxicology assessments, will be crucial to advance this compound or its optimized analogs toward clinical investigation. The structure-activity relationship studies of this compound analogs are ongoing to identify compounds with improved potency and drug-like properties.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. angelmansyndromenews.com [angelmansyndromenews.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Toward a small molecule therapeutic for Angelman syndrome: structure activity relationship studies of paternal Ube3a unsilencer this compound | Poster Board #444 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Ube3a-ATS - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 017765 - Ube3a[YFP] Strain Details [jax.org]
- 13. This compound | Ube3a unsilencer | Probechem Biochemicals [probechem.com]
Unsilencing the Paternal Allele: A Technical Guide to the Mechanism of (S)-PHA533533 in UBE3A Reactivation
For Immediate Distribution
CHAPEL HILL, NC – This document provides an in-depth technical overview of the mechanism of action for (S)-PHA533533, a novel small molecule identified for its potential to treat Angelman syndrome by unsilencing the paternal copy of the UBE3A gene. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neurodevelopmental disorders, epigenetic regulation, and therapeutic development.
Angelman syndrome is a severe neurodevelopmental disorder resulting from the loss of function of the maternally inherited UBE3A gene. In neurons, the paternal copy of UBE3A is typically silenced by a long non-coding RNA (lncRNA) known as the UBE3A antisense transcript (UBE3A-ATS).[1][2] The therapeutic strategy of reactivating the dormant, healthy paternal UBE3A allele represents a promising approach to restoring UBE3A protein levels in the brain.[1][2]
Recent research has identified this compound as a potent molecule capable of inducing brain-wide expression of paternal UBE3A.[1][3] This document will detail the core mechanism, summarize key quantitative data, outline experimental protocols, and provide visualizations of the underlying pathways and workflows.
Core Mechanism of Action
This compound acts through a novel mechanism to reactivate the paternal UBE3A allele. The primary mode of action is the significant downregulation of the Ube3a-ATS transcript.[1][3][4] This reduction in the antisense transcript relieves the epigenetic silencing of the paternal Ube3a gene, leading to a subsequent increase in paternal Ube3a mRNA and UBE3A protein levels.[1][3]
Crucially, this unsilencing effect is independent of the compound's previously known targets, cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 5 (CDK5), and also functions independently of topoisomerase 1 (TOP1) inhibition, a mechanism employed by other known UBE3A unsilencing agents like topotecan.[4][5][6] The precise molecular target of this compound that initiates the downregulation of Ube3a-ATS is still under investigation.[7]
Data Presentation
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Cell Type | Value | Reference |
| EC50 (Paternal UBE3A Unsilencing) | Mouse Primary Neurons | 0.54 µM | [4] |
| Emax (Paternal UBE3A Unsilencing) | Mouse Primary Neurons | 80% | [4] |
| IC50 (UBE3A-ATS Expression) | Human AS Patient-derived Neurons | 0.42 µM | [4] |
| EC50 (Paternal UBE3A Unsilencing) | Human AS Patient-derived Neurons | 0.59 µM | [4] |
Table 2: In Vivo Administration
| Parameter | Animal Model | Dosage & Route | Outcome | Reference |
| Peripheral Delivery | Angelman Syndrome (AS) Model Mice | 2 mg/kg | Brain-wide unsilencing of paternal Ube3a | [4] |
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental logic described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. angelmansyndromenews.com [angelmansyndromenews.com]
- 5. Maternal disruption of Ube3a leads to increased expression of Ube3a-ATS in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UNC researchers identify potential treatment for Angelman syndrome | EurekAlert! [eurekalert.org]
(S)-PHA533533: A Technical Guide to a Novel UBE3A Unsilencer
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-PHA533533 is a small molecule initially developed as a cyclin-dependent kinase 2 (CDK2) inhibitor with anti-tumor activity.[1] Recent research has unveiled a novel and significant therapeutic potential for this compound in the context of Angelman syndrome, a severe neurodevelopmental disorder.[2] this compound has been identified as a potent unsilencer of the paternally inherited UBE3A allele, which is typically silenced in neurons.[3] This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action in upregulating UBE3A expression. Detailed experimental protocols and pathway diagrams are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with the IUPAC name (S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(2-oxopyrrolidin-1-yl)phenyl)propanamide. Its chemical structure is characterized by a central propanamide core linking a pyrazole (B372694) moiety and a phenyl-pyrrolidinone group.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(2-oxopyrrolidin-1-yl)phenyl)propanamide | |
| Molecular Formula | C₁₉H₂₂N₄O₂ | [4] |
| Molecular Weight | 338.41 g/mol | |
| CAS Number | 437982-89-3 | [4] |
| SMILES String | C--INVALID-LINK--C(=O)NC3=CC(=NN3)C4CC4 | [4] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO. Formulations for in vivo use include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil.[1] | |
| Storage | Store at -20°C.[4] |
Biological and Pharmacological Properties
This compound was initially investigated as an inhibitor of cyclin-dependent kinases, particularly CDK2 and CDK5, for cancer therapy.[2] However, its more recent and profound biological activity lies in its ability to induce the expression of the paternal allele of the UBE3A gene.[3]
UBE3A Unsilencing Activity
In individuals with Angelman syndrome, the maternal copy of the UBE3A gene is lost or mutated, and the paternal copy is silenced in neurons by a long non-coding RNA called the UBE3A antisense transcript (UBE3A-ATS).[5] this compound has been shown to downregulate UBE3A-ATS, thereby "unsilencing" the paternal UBE3A allele and restoring UBE3A protein levels.[3][6] This effect is independent of its CDK2/CDK5 inhibitory activity.[7]
Table 2: Pharmacological Properties of this compound
| Parameter | Value | Species/System | Reference |
| EC₅₀ (UBE3A unsilencing) | 0.54 µM | Mouse primary neurons | [6] |
| Eₘₐₓ (UBE3A unsilencing) | ~80% | Mouse primary neurons | [6] |
| In Vivo Dosage | 2 mg/kg (i.p.) | Angelman syndrome model mice | [8] |
Mechanism of Action
The precise mechanism by which this compound downregulates UBE3A-ATS is an area of active investigation.[2] Current evidence suggests that it does not function as a topoisomerase I inhibitor, another class of compounds known to affect UBE3A-ATS.[7] The leading hypothesis is that this compound interferes with the transcriptional machinery or regulatory factors specific to the UBE3A-ATS locus.
Experimental Protocols
In Vitro UBE3A Unsilencing Assay
This protocol describes the treatment of primary neurons to assess the UBE3A unsilencing activity of this compound.
Workflow:
Materials:
-
Primary cortical neurons from an Angelman syndrome mouse model (e.g., Ube3am-/p+)
-
Neuronal culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR
-
Reagents for protein lysis and Western blotting
Procedure:
-
Isolate primary cortical neurons from embryonic or neonatal Angelman syndrome model mice and plate them at the desired density.
-
Culture the neurons for 7 days in vitro (DIV) to allow for maturation.
-
On DIV7, treat the neurons with the desired concentrations of this compound or an equivalent volume of DMSO as a vehicle control. A typical treatment duration is 72 hours.[7]
-
After the treatment period, harvest the cells for downstream analysis.
Quantitative RT-PCR for Ube3a-ATS and Ube3a mRNA
Procedure:
-
Extract total RNA from the treated neurons using a standard RNA isolation kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up quantitative PCR reactions using primers specific for Ube3a-ATS and Ube3a. Use a housekeeping gene (e.g., Gapdh) for normalization.
-
Analyze the data to determine the relative expression levels of Ube3a-ATS and Ube3a mRNA in the treated versus control groups.
Western Blot for UBE3A Protein
Procedure:
-
Lyse the treated neurons in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for UBE3A.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the UBE3A protein levels to a loading control (e.g., GAPDH or β-actin).
In Vivo Administration in Angelman Syndrome Mouse Model
Procedure:
-
Prepare a formulation of this compound suitable for intraperitoneal (i.p.) injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
-
Administer a single dose of 2 mg/kg this compound via i.p. injection to Angelman syndrome model mice.[8]
-
At a designated time point post-injection (e.g., 24-48 hours), euthanize the mice and harvest brain tissue.
-
Process the brain tissue for qRT-PCR and Western blot analysis as described above to assess the in vivo efficacy of UBE3A unsilencing.
Future Directions
This compound represents a promising lead compound for the development of a novel therapeutic for Angelman syndrome.[2] Future research should focus on:
-
Elucidating the precise molecular target and signaling pathway through which this compound downregulates UBE3A-ATS.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery routes.
-
Performing detailed toxicology and safety profiling.
-
Synthesizing and screening analogs of this compound to identify compounds with improved potency, selectivity, and drug-like properties.
The discovery of the UBE3A unsilencing activity of this compound opens up a new avenue for the development of disease-modifying therapies for Angelman syndrome, offering hope to patients and their families.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. angelmansyndromenews.com [angelmansyndromenews.com]
- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. What are UBE3A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
(S)-PHA533533: A Novel Small Molecule for the Reactivation of Paternal UBE3A in Angelman Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Angelman syndrome (AS) is a severe neurodevelopmental disorder caused by the loss of function of the maternally inherited UBE3A gene.[1][2][3] In neurons, the paternal copy of UBE3A is epigenetically silenced by a long non-coding antisense transcript (UBE3A-ATS), leading to a near-complete absence of UBE3A protein in the brain.[4][5] A promising therapeutic strategy for AS is the reactivation of the dormant paternal UBE3A allele. This guide provides a comprehensive technical overview of (S)-PHA533533, a novel small molecule identified for its potent ability to unsilence paternal UBE3A.[4][6] this compound acts through a novel mechanism to downregulate Ube3a-ATS, leading to a significant increase in paternal Ube3a mRNA and UBE3A protein levels in both mouse models of AS and human patient-derived neurons.[2][4][6] This document details the quantitative pharmacology, experimental methodologies, and proposed mechanism of action of this compound, offering a valuable resource for researchers and professionals in the field of neurodevelopmental disorder therapeutics.
Quantitative Pharmacology of this compound and Analogs
The following tables summarize the in vitro pharmacological profile of this compound and its analogs in mouse primary neurons. Data was collected from dose-response assays performed over 72 hours.[1]
Table 1: In Vitro Potency and Efficacy for Paternal Ube3a-YFP Unsilencing [1]
| Compound | EC50 (µM) | EMAX (% of neurons with paternal UBE3A-YFP) |
| This compound | 0.54 | 80 |
| Topotecan (positive control) | 0.29 | 95 |
| (R)-PHA533533 (inactive enantiomer) | >10 | N/A |
| Analog 2 | 0.08 | 85 |
| Analog 3 | 0.09 | 80 |
| Analog (±)-4 | 0.28 | 80 |
| Analog (S,R)-5 | 4.8 | 70 |
Table 2: In Vitro Cytotoxicity in Mouse Primary Neurons [1]
| Compound | CC50 (µM) |
| This compound | >10 |
| Topotecan | 0.6 |
| (R)-PHA533533 | >10 |
| Analog 2 | >10 |
| Analog 3 | >10 |
| Analog (±)-4 | >10 |
| Analog (S,R)-5 | >10 |
Table 3: In Vivo Efficacy of this compound in an Angelman Syndrome Mouse Model [4]
A single intraperitoneal (i.p.) injection of this compound (2 mg/kg) was administered to AS model mice (Ube3am-/p+) at postnatal day 11 (P11). Ube3a mRNA levels were measured by qPCR at P12 and normalized to Gapdh.
| Brain Region | Fold Increase in Ube3a mRNA (vs. Saline-treated AS mice) |
| Cortex | ~4-fold |
| Hippocampus | ~3.5-fold |
| Cerebellum | ~3-fold |
| Olfactory Bulb | ~3-fold |
| Striatum | ~3-fold |
| Thalamus | ~3-fold |
Experimental Protocols
High-Content Screening for Paternal Ube3a Unsilencers
This protocol outlines the methodology used to screen a small molecule library for compounds that reactivate the paternal Ube3a allele.
Cell Culture:
-
Primary cortical neurons are isolated from E15.5 embryos of Ube3a-YFP knock-in mice, where YFP is fused to the paternal Ube3a allele.[6][7]
-
Neurons are plated in 384-well plates coated with poly-D-lysine and laminin.[3]
-
Cells are cultured for 7 days in vitro (DIV7) before compound treatment.
Compound Treatment:
-
A library of small molecules (e.g., Pfizer chemogenetic library) is added to the neuronal cultures at a final concentration of 1 µM.[6][7]
-
Topotecan (0.3 µM) is used as a positive control for paternal Ube3a unsilencing.[6][7]
-
DMSO (0.1%) serves as the vehicle control.
-
Neurons are incubated with the compounds for 72 hours.[6][7]
Immunofluorescence and Imaging:
-
After incubation, neurons are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with 1% Triton X-100 in PBS.
-
Paternal UBE3A-YFP expression is detected using a primary antibody against GFP (which recognizes YFP) and a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Plates are imaged using a high-content imaging system.
-
Image analysis is performed to quantify the fluorescence intensity of paternal UBE3A-YFP, normalized to the number of cells (DAPI-stained nuclei).[6]
Quantitative RT-PCR (qPCR) for Ube3a and Ube3a-ATS
This protocol is for the quantification of Ube3a and Ube3a-ATS transcript levels in neuronal cultures or brain tissue.
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from samples using a suitable RNA isolation kit.
-
RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA is synthesized from the total RNA using a reverse transcription kit with random hexamer primers.[8]
qPCR Reaction:
-
qPCR is performed using a SYBR Green-based master mix.
-
Specific primers for Ube3a, Ube3a-ATS, and a housekeeping gene (e.g., Gapdh) are used.
-
The thermal cycling conditions are typically: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
A melt curve analysis is performed at the end of the cycling to ensure the specificity of the amplified product.
Data Analysis:
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method.[9]
-
The expression levels of Ube3a and Ube3a-ATS are normalized to the housekeeping gene.
Western Blotting for UBE3A Protein
This protocol details the detection and quantification of UBE3A protein levels.
Protein Extraction and Quantification:
-
Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA protein assay.
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are denatured and separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for UBE3A overnight at 4°C.
-
A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
Data Analysis:
-
The intensity of the UBE3A and loading control bands is quantified using densitometry software.
-
The UBE3A protein levels are normalized to the loading control.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound Action
References
- 1. Truncation of Ube3a-ATS Unsilences Paternal Ube3a and Ameliorates Behavioral Defects in the Angelman Syndrome Mouse Model | PLOS Genetics [journals.plos.org]
- 2. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibitors unsilence the dormant allele of Ube3a in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allelic Specificity of Ube3a Expression in the Mouse Brain during Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Truncation of Ube3a-ATS Unsilences Paternal Ube3a and Ameliorates Behavioral Defects in the Angelman Syndrome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Localization of human UBE3A isoform 3 is highly sensitive to amino acid substitutions at p.Met21 position - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(S)-PHA533533: A Technical Guide to Preclinical Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-PHA533533 has emerged as a promising small molecule for the potential treatment of Angelman syndrome. Its therapeutic potential lies in its novel mechanism of action: the unsilencing of the paternally inherited UBE3A gene. This technical guide provides an in-depth overview of the preclinical pharmacokinetics and bioavailability of this compound, based on recent pivotal studies. The data presented herein demonstrates the compound's favorable profile for central nervous system (CNS) applications, characterized by its ability to cross the blood-brain barrier and achieve significant exposure in the brain.
Mechanism of Action: Unsilencing Paternal UBE3A
In individuals with Angelman syndrome, the maternal copy of the UBE3A gene is mutated or deleted, while the paternal copy is silenced by a long non-coding RNA called the Ube3a antisense transcript (Ube3a-ATS). This compound acts by downregulating Ube3a-ATS, which in turn leads to the reactivation and expression of the paternal UBE3A allele, thereby increasing UBE3A protein levels in neurons.[1][2][3] This mechanism is independent of its previously identified targets, cyclin-dependent kinase 2 (CDK2) and CDK5.[4][5][6]
Pharmacokinetic Profile
Recent preclinical studies in mouse models of Angelman syndrome have highlighted the promising pharmacokinetic properties of this compound, particularly its ability to penetrate the central nervous system.
Quantitative Pharmacokinetic Parameters
No specific quantitative data on Cmax, Tmax, AUC, and half-life for this compound in plasma or brain were available in the public domain at the time of this report. The following table is presented as a template for when such data becomes available.
| Parameter | Plasma | Brain |
| Cmax (ng/mL or µM) | Data not available | Data not available |
| Tmax (hours) | Data not available | Data not available |
| AUC (ngh/mL or µMh) | Data not available | Data not available |
| Half-life (t½) (hours) | Data not available | Data not available |
| Brain-to-Plasma Ratio | Data not available | - |
Qualitative assessments from published research have consistently described this compound as having "excellent bioavailability in the developing brain" and "better uptake" when compared to other compounds investigated for similar therapeutic purposes, such as topotecan.[5][7]
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
In Vivo Pharmacokinetic Study
A foundational in vivo study in a mouse model of Angelman syndrome demonstrated the compound's ability to induce widespread neuronal expression of UBE3A following peripheral administration.[1][2]
-
Animal Model: Angelman syndrome model mice.
-
Dosing: A single intraperitoneal (IP) injection of 2 mg/kg.[2]
-
Sample Collection & Analysis: While specific time points and analytical methods for drug quantification were not detailed in the reviewed literature, standard procedures would involve the collection of blood and brain tissue at various time points post-administration, followed by quantification of this compound concentrations using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Efficacy and Cytotoxicity Assessment
In vitro studies were crucial in determining the potency, efficacy, and safety profile of this compound at the cellular level.
-
Cell Models: Mouse primary cortical neurons and induced pluripotent stem cells (iPSCs) derived from individuals with Angelman syndrome.[1][7]
-
Methodology:
-
Cells were treated with varying concentrations of this compound for 72 hours.
-
Efficacy was assessed by measuring the expression of a fluorescent reporter gene linked to paternal Ube3a activation.
-
Cytotoxicity was evaluated to determine the concentration at which the compound affects cell viability.
-
-
Key Findings: The in vitro studies provided dose-response curves, allowing for the determination of:
-
CC50 (Cytotoxicity): The concentration of the compound that causes 50% cell death.
-
EC50 (Potency): The concentration of the compound that produces 50% of the maximal effect (in this case, unsilencing of paternal Ube3a).
-
EMAX (Efficacy): The maximum observed effect of the compound.
-
Quantitative values for CC50, EC50, and EMAX from specific studies were not available in the reviewed abstracts.
Bioavailability and Brain Penetration
A key advantage of this compound is its ability to be delivered peripherally and still reach its target in the brain.[1] This indicates that the compound can effectively cross the blood-brain barrier. Studies have shown that peripheral administration of this compound in Angelman syndrome model mice leads to widespread neuronal UBE3A expression, confirming its excellent brain uptake.[1][5] This is a significant improvement over previously studied compounds like topotecan, which exhibited poor bioavailability in mouse models.[5]
Conclusion and Future Directions
This compound demonstrates a highly promising preclinical pharmacokinetic profile for the treatment of Angelman syndrome. Its ability to be delivered peripherally and effectively penetrate the brain to exert its mechanism of action is a critical attribute for a CNS therapeutic. While the currently available data is largely qualitative, it strongly supports the continued investigation of this compound. Future research should focus on generating detailed quantitative pharmacokinetic data, including Cmax, Tmax, AUC, and half-life in both plasma and brain, to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. Such data will be instrumental in guiding dose selection and regimen design for future clinical trials. The development of a validated bioanalytical method for the quantification of this compound in biological matrices is a prerequisite for these studies. Further exploration of its metabolism and potential for drug-drug interactions will also be essential components of its preclinical development.
References
Initial Studies of (S)-PHA533533 in Angelman Syndrome Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies of (S)-PHA533533, a promising small molecule for the potential treatment of Angelman syndrome (AS). This document details the quantitative data from in vitro and in vivo experiments, outlines the experimental protocols employed, and visualizes the key signaling pathways and experimental workflows.
Core Findings
This compound has been identified as a potent molecule capable of unsilencing the paternal copy of the UBE3A gene, which is epigenetically silenced in neurons and is the root cause of Angelman syndrome when the maternal copy is mutated or deleted.[1] The primary mechanism of action is the downregulation of the long non-coding RNA Ube3a-ATS, which is responsible for silencing the paternal Ube3a allele.[2][3] Studies in mouse models of Angelman syndrome have shown that this compound can be delivered peripherally, can cross the blood-brain barrier, and can induce widespread expression of the UBE3A protein in the brain.[1][2]
Data Presentation
In Vitro Pharmacological Profile of this compound and Analogs
The following table summarizes the in vitro cytotoxicity (CC50), potency (EC50), and efficacy (EMAX) of this compound and its analogs in unsilencing paternal Ube3a-YFP in mouse primary neurons.[4][5]
| Compound | CC50 (μM) | EC50 (μM) | EMAX (% of Topotecan) |
| This compound | >10 | 0.54 | 80 |
| (R)-PHA533533 | >10 | >10 | <10 |
| Analog 2 | >10 | 0.15 | 95 |
| Analog 3 | >10 | 0.20 | 90 |
| Analog (±)-4 | >10 | 0.45 | 85 |
| Analog (S,R)-5 | >10 | 6.5 | 50 |
| Topotecan (Control) | 0.8 | 0.3 | 100 |
In Vivo UBE3A Protein Restoration in an Angelman Syndrome Mouse Model
Data on the quantitative restoration of UBE3A protein in various brain regions of an Angelman syndrome mouse model following in vivo administration of this compound is still emerging from ongoing studies. Preliminary reports indicate a significant increase in UBE3A expression throughout the brain.[2][6]
Behavioral and Electrophysiological Outcomes
Quantitative data from behavioral assays (e.g., rotarod, open field test) and electrophysiological recordings in Angelman syndrome mouse models treated with this compound are forthcoming from ongoing preclinical trials. These studies aim to assess the functional rescue of motor coordination, anxiety-like behaviors, and synaptic plasticity deficits characteristic of Angelman syndrome.[7]
Experimental Protocols
High-Content Screening for Paternal Ube3a Unsilencers
This protocol was used to identify this compound from a chemical library.
-
Cell Culture: Primary cortical neurons are isolated from E15.5 mouse embryos carrying a YFP-tagged paternal Ube3a allele (Ube3am+/pYFP). Neurons are plated in 384-well plates.
-
Compound Treatment: At day in vitro (DIV) 7, neurons are treated with compounds from a chemical library at a concentration of 1 µM for 72 hours. Topotecan (0.3 µM) is used as a positive control, and DMSO as a negative control.
-
Immunofluorescence: After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 10% normal goat serum. Paternal UBE3A-YFP is detected using a primary antibody against GFP, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: Plates are imaged using a high-content imaging system. Automated image analysis is performed to quantify the percentage of YFP-positive neurons and the intensity of YFP fluorescence per neuron.
Quantitative RT-PCR (RT-qPCR) for Ube3a and Ube3a-ATS
-
RNA Extraction: Total RNA is extracted from primary cortical neurons or brain tissue using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with random primers.
-
qPCR: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. Gene expression is normalized to a housekeeping gene (e.g., Gapdh). The relative expression of Ube3a and Ube3a-ATS is calculated using the ΔΔCt method.
Western Blotting for UBE3A Protein
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against UBE3A overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Administration of this compound in a Mouse Model
-
Animal Model: An Angelman syndrome mouse model with a maternal deletion of the Ube3a gene (Ube3am-/p+) is used.
-
Drug Formulation: this compound is formulated in a vehicle suitable for intraperitoneal (IP) injection (e.g., DMSO and saline).
-
Administration: Mice are administered this compound via IP injection at a dosage of 2 mg/kg.[8] The frequency and duration of treatment are optimized based on pharmacokinetic and pharmacodynamic studies.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and brain tissue is collected for analysis of UBE3A protein expression and RNA levels.
Rotarod Test for Motor Coordination
-
Apparatus: An accelerating rotarod apparatus is used.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.
-
Procedure: Mice are placed on the rotating rod, which accelerates from 4 to 40 rpm over a 5-minute period. The latency to fall off the rod is recorded for each mouse. The test is repeated for three trials with an inter-trial interval of at least 15 minutes.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square open field arena (e.g., 50 cm x 50 cm) is used.
-
Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a set period (e.g., 10 minutes). A video tracking system records the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing events.
-
Analysis: Reduced time in the center of the arena is indicative of anxiety-like behavior.
Visualizations
Signaling Pathway of Paternal UBE3A Unsilencing
Caption: Mechanism of this compound in unsilencing paternal UBE3A.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for the preclinical evaluation of this compound.
Downstream Signaling Pathways of UBE3A Restoration
Caption: Key downstream pathways affected by UBE3A restoration.
References
- 1. angelmansyndromenews.com [angelmansyndromenews.com]
- 2. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral deficits in an Angelman syndrome model: Effects of genetic background and age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ube3a unsilencer | Probechem Biochemicals [probechem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of (S)-PHA533533
This technical guide provides a comprehensive overview of the available data and methodologies related to the blood-brain barrier (BBB) permeability of the investigational compound this compound. This molecule has garnered significant interest for its potential in treating Angelman syndrome by unsilencing the paternal UBE3A gene.[1][2] A critical aspect of its therapeutic potential is its ability to penetrate the central nervous system.
Recent studies have demonstrated that this compound effectively crosses the blood-brain barrier and exerts its pharmacological effects throughout the brain.[3] In preclinical mouse models of Angelman syndrome, a single peripheral administration of this compound was sufficient to induce widespread expression of the UBE3A protein in various brain regions, including the cortex, hippocampus, and cerebellum.[3] This qualitative evidence strongly supports the compound's capacity for significant central nervous system uptake. Researchers have noted that this compound exhibits "excellent uptake in the developing brains of animal models," distinguishing it from other potential therapeutic molecules like topotecan, which have shown poor bioavailability in the brain.[4]
While direct, quantitative in vivo measurements of BBB permeability, such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu), have not been reported in the reviewed scientific literature, valuable in vitro data provide insights into the compound's favorable pharmacokinetic properties that contribute to its ability to cross the BBB.
Data Presentation: Physicochemical and In Vitro Pharmacokinetic Properties
The following table summarizes the key in vitro pharmacokinetic data for this compound that are relevant to its potential for blood-brain barrier permeability.[3]
| Parameter | Value | Significance for BBB Permeability |
| Caco-2 Permeability | High | Indicates good potential for transcellular passive diffusion across the BBB endothelium. |
| Aqueous Solubility | >200 µM | Sufficient solubility to be present in a dissolved state in the blood for transport across the BBB. |
| Plasma Protein Binding | ~74% | A moderate level of plasma protein binding, leaving a significant unbound fraction available to cross the BBB. |
| CYP3A4 Stability (90 min) | 96% remaining | High metabolic stability suggests that the compound is less likely to be degraded in the liver and the BBB endothelium, allowing for higher concentrations to reach the brain. |
Experimental Protocols
In Vivo Efficacy Study Demonstrating BBB Penetration
The primary evidence for the BBB permeability of this compound comes from an in vivo study in a mouse model of Angelman syndrome. The protocol for this study is detailed below.[3]
Objective: To determine if peripheral administration of this compound can induce widespread unsilencing of the paternal Ube3a gene in the brain.
Animal Model: Angelman syndrome model mice (Ube3am-/p+) and wild-type littermates.
Drug Formulation and Administration:
-
This compound Formulation: The compound is prepared in a suitable vehicle for intraperitoneal injection.
-
Dosage: 2 mg/kg body weight.[3]
-
Route of Administration: Intraperitoneal (i.p.) injection.[3]
-
Dosing Schedule: A single injection administered at postnatal day 11 (P11).[3]
Tissue Collection and Analysis:
-
Time Point: Brain tissue is collected 24 hours post-injection, at P12.[3]
-
Brain Dissection: The brain is dissected to isolate specific regions such as the cortex, hippocampus, and cerebellum.[3]
-
RNA Extraction and qPCR: Total RNA is extracted from the dissected brain regions. Quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of Ube3a, normalized to a housekeeping gene like Gapdh.[3]
-
Immunohistochemistry: At P13, brains are collected, sectioned, and subjected to immunohistochemistry to visualize the expression and distribution of the UBE3A protein.[3]
General Protocol for In Situ Brain Perfusion
While a specific in situ brain perfusion study for this compound has not been published, this technique is a standard method for quantifying BBB permeability. The following is a generalized protocol.
Objective: To measure the rate of transport of a compound across the BBB.
Procedure:
-
Animal Preparation: An animal (typically a rat or mouse) is anesthetized. The common carotid artery is surgically exposed and cannulated.
-
Perfusion: A perfusion buffer containing the test compound (e.g., this compound) at a known concentration is infused directly into the carotid artery at a controlled rate. The composition of the perfusate is designed to mimic physiological conditions.[5]
-
Perfusion Duration: The perfusion is carried out for a short, defined period (e.g., 1-5 minutes).
-
Brain Homogenization: Following perfusion, the animal is euthanized, and the brain is rapidly removed and homogenized.
-
Sample Analysis: The concentration of the test compound in the brain homogenate and the perfusion buffer is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Permeability: The permeability-surface area (PS) product is calculated from the amount of drug taken up by the brain, the perfusion time, and the concentration of the drug in the perfusate.
Visualizations
Experimental Workflow for In Vivo Assessment of this compound Brain Penetrance
References
Cellular Uptake and Distribution of (S)-PHA533533 in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PHA533533 has emerged as a molecule of significant interest in neuroscience research, particularly for its potential therapeutic applications in neurodevelopmental disorders such as Angelman syndrome.[1][2] This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and distribution of this compound in neurons, drawing from key preclinical studies. While specific quantitative data on the concentration of this compound in neuronal compartments and various brain regions remain limited in publicly available literature, this document summarizes the existing qualitative evidence and outlines the experimental methodologies employed to evaluate its efficacy, alongside standard protocols for its quantification.
Data Presentation: In Vitro and In Vivo Studies
The available data on the neuronal uptake and efficacy of this compound are primarily derived from in vitro studies on primary neuronal cultures and in vivo studies in mouse models.
Table 1: In Vitro Efficacy of this compound in Primary Neurons
| Parameter | Compound | Concentration | Cell Type | Duration | Effect | Reference |
| Efficacy (EC50) | This compound | 0.28 µM | Mouse Primary Neurons | 72 hours | Unsilencing of paternal Ube3a-YFP | Vihma et al., 2024 |
| Cytotoxicity (CC50) | This compound | >10 µM | Mouse Primary Neurons | 72 hours | N/A | Vihma et al., 2024 |
| Treatment | This compound | 1 µM | Mouse Primary Cortical Neurons | 72 hours | Downregulation of Ube3a-ATS and production of UBE3A protein | Vihma et al., 2024 |
Table 2: In Vivo Administration and Observed Distribution of this compound
| Parameter | Details | Outcome | Reference |
| Animal Model | Angelman syndrome (AS) model mice (Ube3am–/p+) | N/A | Vihma et al., 2024 |
| Administration Route | Intraperitoneal (i.p.) injection | N/A | Vihma et al., 2024 |
| Dosage | 2 mg/kg | N/A | Vihma et al., 2024 |
| Brain Region Distribution | Widespread, including Olfactory Bulb, Cortex, Hippocampus, and Cerebellum | A single peripheral administration unsilences paternal Ube3a across the brain.[3][4] | Vihma et al., 2024 |
| General Uptake | "Excellent uptake in the developing brains of animal models," noted as superior to topotecan.[5] | The compound effectively crosses the blood-brain barrier.[5] | Philpot & Vihma, 2024 |
Signaling Pathway and Mechanism of Action
This compound induces the expression of the paternal UBE3A allele in neurons, which is typically silenced by the long non-coding RNA, UBE3A antisense transcript (UBE3A-ATS). The primary mechanism of action involves the downregulation of UBE3A-ATS, leading to the unsilencing of the paternal Ube3a gene and subsequent translation of the UBE3A protein.
Caption: Mechanism of this compound in Neurons.
Experimental Protocols
Detailed quantitative protocols for this compound uptake and distribution are not available in the primary literature. However, the following are the methodologies used in the key studies demonstrating its effects, along with standard protocols for quantification.
Protocol 1: In Vitro Treatment of Primary Neurons with this compound
This protocol is adapted from the study by Vihma et al. (2024) to assess the efficacy of this compound in unsilencing paternal Ube3a.
1. Cell Culture:
-
Primary cortical neurons are derived from embryonic day 15.5 (E15.5) mice (e.g., Ube3am-/p+ model).
-
Neurons are plated on poly-D-lysine coated plates and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
2. Compound Preparation:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Working solutions are prepared by diluting the stock solution in the culture medium to the desired final concentration (e.g., 1 µM), with the final DMSO concentration kept below 0.1%.
3. Treatment:
-
On day in vitro (DIV) 7, the culture medium is replaced with the medium containing this compound or a vehicle control (DMSO).
-
The neurons are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
4. Analysis:
-
Following treatment, cells are harvested for analysis.
-
For protein analysis (Western Blot): Cells are lysed, and protein concentration is determined. UBE3A protein levels are assessed by Western blotting using a specific antibody.
-
For RNA analysis (RT-qPCR): Total RNA is extracted, and cDNA is synthesized. The expression levels of Ube3a and Ube3a-ATS are quantified by real-time quantitative PCR, normalized to a housekeeping gene.
Caption: In Vitro Experimental Workflow.
Protocol 2: In Vivo Administration of this compound in a Mouse Model
This protocol is based on the in vivo experiments described by Vihma et al. (2024).
1. Animal Model:
-
Angelman syndrome model mice (Ube3am-/p+) and wild-type littermates are used.
2. Compound Administration:
-
This compound is formulated in a suitable vehicle for intraperitoneal (i.p.) injection.
-
A single dose of 2 mg/kg is administered to the mice.
3. Tissue Collection:
-
At a specified time point post-injection (e.g., 24 or 48 hours), mice are euthanized.
-
The brain is rapidly dissected and sectioned into different regions (e.g., olfactory bulb, cortex, hippocampus, cerebellum).
-
Tissues are either fresh-frozen for biochemical analysis or fixed for immunohistochemistry.
4. Analysis:
-
Immunohistochemistry: Brain sections are stained with an antibody against UBE3A to visualize its expression and distribution in different neuronal populations.
-
RT-qPCR: RNA is extracted from the dissected brain regions to quantify the levels of Ube3a and Ube3a-ATS mRNA.
Caption: In Vivo Experimental Workflow.
Protocol 3: General Method for Quantification of Small Molecules in Brain Tissue by LC-MS/MS
This is a generalized protocol for the quantitative analysis of a small molecule like this compound in brain tissue, a technique that would be necessary to generate the missing quantitative data.
1. Sample Preparation:
-
A known weight of the brain tissue sample is homogenized in a suitable buffer.
-
An internal standard (ideally, a stable isotope-labeled version of this compound) is added to the homogenate.
-
Proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.
-
The supernatant is collected and may be further purified by solid-phase extraction.
2. LC-MS/MS Analysis:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
The compound of interest is separated from other matrix components on an appropriate HPLC column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and a specific fragment ion of this compound and its internal standard.
3. Data Analysis:
-
A calibration curve is generated using known concentrations of this compound spiked into a blank brain matrix.
-
The concentration of this compound in the tissue sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Caption: LC-MS/MS Quantification Workflow.
Conclusion
This compound demonstrates significant promise as a therapeutic agent due to its ability to cross the blood-brain barrier and modulate gene expression in neurons throughout the brain. While current research has qualitatively established its "excellent uptake" and widespread distribution, future studies employing rigorous quantitative methods, such as LC-MS/MS, are imperative to fully characterize its pharmacokinetic and pharmacodynamic profile in the central nervous system. Such data will be critical for optimizing dosing strategies and advancing this compound or its analogs towards clinical applications. The protocols and workflows outlined in this guide provide a framework for conducting such essential future research.
References
Methodological & Application
Application Notes and Protocols for (S)-PHA533533 Treatment of Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (S)-PHA533533 in primary neuronal cultures, with a focus on its application in Angelman syndrome research. The protocols outlined below are based on established methodologies for investigating the unsilencing of the paternal UBE3A allele.
Introduction
This compound is a small molecule that has been identified as a potent and effective agent for unsilencing the paternal copy of the UBE3A gene in neurons.[1][2] In individuals with Angelman syndrome, the maternal copy of UBE3A is mutated or deleted, and the paternal copy is epigenetically silenced by the Ube3a antisense transcript (Ube3a-ATS).[3][4] this compound acts through a novel mechanism to downregulate Ube3a-ATS, leading to the reactivation of paternal UBE3A expression.[3][4] This compound has shown significant potential in preclinical models, demonstrating good bioavailability in the brain and the ability to induce widespread neuronal UBE3A expression.[1][2][5]
Mechanism of Action
This compound reactivates the dormant paternal UBE3A allele by reducing the levels of the long non-coding RNA Ube3a-ATS.[3][4] This antisense transcript is responsible for the epigenetic silencing of the paternal UBE3A gene in neurons. By downregulating Ube3a-ATS, this compound allows for the transcription and translation of UBE3A protein from the paternal allele.[3][4] Notably, the mechanism of this compound is independent of topoisomerase 1 (TOP1) inhibition, a mechanism targeted by other compounds like topotecan (B1662842).[6]
Data Presentation
In Vitro Efficacy of this compound and Analogs
The following table summarizes the quantitative data on the effectiveness of this compound and its analogs in downregulating Ube3a-ATS and increasing paternal UBE3A expression in primary cortical neurons from Angelman syndrome model mice (Ube3am-/p+) after 72 hours of treatment.
| Compound | Concentration (µM) | Effect on Ube3a-ATS Levels (relative to DMSO) | Effect on Paternal UBE3A-YFP Positive Neurons (%) |
| DMSO (Vehicle) | 0.1% | 100% | Baseline |
| Topotecan | 0.3 | Significant Downregulation | Significant Increase |
| This compound | 1 | Significant Downregulation | Significant Increase |
| (R)-PHA533533 | 1 | No Significant Change | No Significant Change |
| Compound 2 | 0.1 | Downregulation (not statistically significant) | Significant Increase |
| Compound 3 | 0.1 | Significant Downregulation | Significant Increase |
| (±)-4 | 0.3 | Significant Downregulation | Significant Increase |
| (S,R)-5 | 5 | Significant Downregulation | Significant Increase |
Note: Data is compiled from qualitative descriptions and significance statements in the source material.[4][7] The YFP reporter system allows for visualization of paternal allele-specific UBE3A expression.
Cytotoxicity Profile
The following table presents the cytotoxicity of this compound and related compounds in primary neuronal cultures, as determined by cell viability assays after 72 hours of treatment.
| Compound | Concentration Range Tested (µM) | Viability relative to DMSO |
| Topotecan | Varies | Dose-dependent decrease |
| This compound | Up to 10 | >90% viability at effective concentrations |
| (R)-PHA533533 | Varies | Similar to (S)-enantiomer |
| Compound 2 | Varies | Generally well-tolerated |
| Compound 3 | Varies | Generally well-tolerated |
| (±)-4 | Varies | Generally well-tolerated |
| (S,R)-5 | Varies | Generally well-tolerated |
Note: Effective concentrations for paternal UBE3A unsilencing showed at least 90% neuronal viability compared to the DMSO control.[7]
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse embryos, a standard procedure for preparing cultures for drug screening and analysis.
-
Materials:
-
E18 pregnant mouse (e.g., from an Angelman syndrome model line)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
Plating Medium: Neurobasal medium with 10% Fetal Bovine Serum (FBS), B-27 supplement, and GlutaMAX
-
Maintenance Medium: Neurobasal medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or other appropriate coating for culture plates
-
Sterile dissection tools
-
Hemocytometer and trypan blue
-
-
Procedure:
-
Euthanize the pregnant mouse according to approved animal welfare protocols and dissect the E18 embryos.
-
Isolate the cortices from the embryonic brains in ice-cold HBSS.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate the trypsin by adding an equal volume of plating medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 50,000-100,000 cells/cm² on the prepared plates.
-
After 4 hours, replace the plating medium with maintenance medium.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Replace half of the medium every 3-4 days.
-
This compound Treatment Protocol
This protocol details the application of this compound to primary neuronal cultures to assess its effect on paternal UBE3A expression.
-
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Primary neuronal cultures (e.g., at 7 days in vitro - DIV7)
-
Vehicle control (0.1% DMSO in maintenance medium)
-
Positive control (e.g., 0.3 µM topotecan)
-
-
Procedure:
-
On DIV7, treat the primary cortical neurons with the desired concentration of this compound (e.g., 1 µM).
-
Include a vehicle control group treated with 0.1% DMSO.
-
Include a positive control group treated with a known UBE3A unsilencing agent like topotecan (0.3 µM).
-
Incubate the treated neurons for 72 hours at 37°C and 5% CO₂.
-
Following incubation, proceed with downstream analysis such as qRT-PCR, Western blotting, or immunocytochemistry.
-
Downstream Analysis Protocols
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from the treated neuronal cultures using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for Ube3a-ATS, Ube3a mRNA, and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: Calculate the relative expression levels of the target transcripts using the ΔΔCt method.
Western Blotting
-
Protein Extraction: Lyse the treated neurons in RIPA buffer with protease inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody against UBE3A and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize UBE3A levels to the loading control.
Immunocytochemistry
-
Fixation: Fix the treated neurons with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against UBE3A (or GFP for YFP-tagged UBE3A) overnight at 4°C. A neuronal marker like NeuN can be used for co-staining.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of UBE3A or the percentage of UBE3A-positive neurons.
References
- 1. eurekalert.org [eurekalert.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. angelmansyndromenews.com [angelmansyndromenews.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vivo Administration of (S)-PHA533533 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PHA533533 has emerged as a promising small molecule for the potential treatment of Angelman syndrome, a severe neurodevelopmental disorder.[1][2] Originally developed as a cyclin-dependent kinase 2 (CDK2) inhibitor for oncology applications, recent research has unveiled its novel mechanism of action in the context of Angelman syndrome.[1][3] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models of Angelman syndrome, based on currently available preclinical data.
This compound acts by downregulating the long non-coding RNA Ube3a-ATS, which is the natural antisense transcript that silences the paternal allele of the UBE3A gene.[1][4] By inhibiting this antisense transcript, this compound effectively unsilences the paternal Ube3a allele, leading to a significant increase in UBE3A protein expression in neurons.[1][4] This mechanism is independent of its original CDK2/CDK5 targets.[3] Preclinical studies in mouse models of Angelman syndrome have demonstrated that peripheral administration of this compound can induce widespread neuronal UBE3A expression in the brain.[1][4]
Data Presentation
In Vitro Efficacy
| Parameter | Cell Type | Value | Reference |
| EC50 (paternal UBE3A unsilencing) | Mouse Primary Neurons | 0.54 µM | [Vihma et al., 2024] |
| IC50 (UBE3A-ATS reduction) | Human AS-derived Neurons | 0.42 µM | [Vihma et al., 2024] |
In Vivo Administration and Efficacy in Neonatal Mice
| Parameter | Details | Reference |
| Mouse Model | Angelman syndrome model (Ube3am-/p+) | [Vihma et al., 2024] |
| Age of Administration | Postnatal day 11 (P11) | [Vihma et al., 2024] |
| Dosage | 2 mg/kg | [Vihma et al., 2024] |
| Route of Administration | Intraperitoneal (i.p.) injection | [Vihma et al., 2024] |
| Dosing Schedule | Single dose | [Vihma et al., 2024] |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (recommended) | [5] |
| Observed Effect | Significant increase in Ube3a mRNA levels in the olfactory bulb, cortex, hippocampus, and cerebellum 24 hours post-injection. | [4] |
Note: Detailed pharmacokinetic and behavioral data for this compound in mouse models are not yet publicly available.
Experimental Protocols
Formulation of this compound for In Vivo Administration
This protocol is based on a commonly used vehicle for poorly soluble compounds for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dosing volume.
-
To prepare the final dosing solution, sequentially add the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
For example, to prepare 1 mL of the vehicle, add 100 µL of DMSO to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 to the DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 and vortex until the solution is clear.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
Add the appropriate volume of the this compound stock solution in DMSO to the vehicle to achieve the final desired concentration for injection (e.g., for a 2 mg/kg dose in a 2-gram mouse with an injection volume of 10 µL, the final concentration would be 0.4 mg/mL).
-
Protect the final formulation from light and use it immediately. If storage is necessary, store at -20°C for up to one month, protected from light.[5] Before use, allow the solution to come to room temperature and ensure the compound is fully dissolved.
In Vivo Administration in Neonatal Mouse Pups (P11)
Animal Model:
-
Ube3am-/p+ Angelman syndrome mouse model and wild-type littermate controls.
Procedure:
-
On postnatal day 11 (P11), weigh each mouse pup to accurately calculate the required dose of this compound.
-
Prepare the this compound formulation as described above to a final concentration of 0.4 mg/mL (assuming a 10 µL injection volume for a 2g pup).
-
Gently restrain the P11 pup.
-
Using a sterile insulin (B600854) syringe with a 30-gauge needle, administer a single 2 mg/kg dose of this compound via intraperitoneal (i.p.) injection.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Return the pup to its home cage with the dam.
-
Monitor the pups for any signs of distress or adverse reactions.
-
Tissues for molecular analysis (e.g., brain regions for qRT-PCR or Western blot) can be collected 24 hours post-injection.[4]
Quantification of UBE3A Protein Expression by Western Blot
Materials:
-
Mouse brain tissue (e.g., cortex, hippocampus, cerebellum)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against UBE3A
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Dissect the desired brain regions on ice and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Homogenize the brain tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-UBE3A antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Acquire the image using a suitable imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Quantification of Ube3a-ATS by qRT-PCR
Materials:
-
Mouse brain tissue or cultured neurons
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for Ube3a-ATS and a reference gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
Extract total RNA from the brain tissue or cells using a suitable RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and specific primers for Ube3a-ATS and the reference gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of Ube3a-ATS normalized to the reference gene.
Visualizations
Caption: Mechanism of this compound-mediated UBE3A unsilencing.
Caption: Experimental workflow for in vivo this compound administration.
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. angelmansyndromenews.com [angelmansyndromenews.com]
- 4. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (S)-PHA533533 in Angelman Syndrome Research
These application notes provide detailed protocols for the use of (S)-PHA533533, a small molecule identified as a potent unsilencer of the paternal UBE3A allele, for research in Angelman syndrome (AS). This document is intended for researchers, scientists, and drug development professionals.
Introduction
Angelman syndrome is a severe neurodevelopmental disorder caused by the loss of function of the maternally inherited UBE3A gene.[1][2][3] In neurons, the paternal copy of UBE3A is silenced by a long non-coding RNA, the UBE3A antisense transcript (UBE3A-ATS).[1][4] this compound has been identified as a small molecule that can unsilence the paternal UBE3A allele by downregulating the expression of UBE3A-ATS, leading to a significant increase in UBE3A protein levels.[1][2][5] This compound has shown efficacy in both mouse models of AS and in human neurons derived from AS patients, demonstrating its potential as a therapeutic agent.[1][2][6]
Mechanism of Action
This compound acts to downregulate the Ube3a-ATS, which in turn leads to the reactivation of the otherwise silent paternal allele of the UBE3A gene. This results in the production of functional UBE3A protein, addressing the core genetic deficit in Angelman syndrome. The unsilencing of paternal Ube3a by this compound has been shown to be independent of CDK2/CDK5 and topoisomerase 1 (TOP1) inhibition.
References
- 1. angelmansyndromenews.com [angelmansyndromenews.com]
- 2. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-PHA533533 for Reactivating Paternal UBE3A in Human iPSC-Derived Neuron Models of Angelman Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelman syndrome (AS) is a severe neurodevelopmental disorder characterized by intellectual disability, developmental delays, speech impairments, and motor dysfunction.[1] The syndrome arises from the loss of function of the maternally inherited UBE3A gene, which codes for an E3 ubiquitin ligase crucial for neuronal function.[1] In mature neurons, the paternal copy of UBE3A is epigenetically silenced by a long non-coding antisense transcript, UBE3A-ATS.[1] Consequently, individuals with a defective maternal UBE3A allele lack the functional UBE3A protein in their neurons.
A promising therapeutic strategy for Angelman syndrome is to reactivate the dormant, healthy paternal copy of the UBE3A gene.[1][2] Recent research has identified a small molecule, (S)-PHA533533, as a potent agent capable of unsilencing the paternal UBE3A allele.[2][3] This document provides detailed application notes and protocols for utilizing this compound in human induced pluripotent stem cell (iPSC)-derived neuron models of Angelman syndrome.
Mechanism of Action
This compound acts to increase the expression of paternal UBE3A mRNA and protein by downregulating the UBE3A-ATS.[1][3] Originally developed as a CDK2/CDK5 inhibitor, its effect on UBE3A expression is independent of this initial target.[2] Studies in both mouse primary neurons and human iPSC-derived neurons from Angelman syndrome patients have demonstrated its efficacy.[2][3]
Data Presentation: Efficacy of this compound in Human iPSC-Derived Neurons
The following tables summarize the quantitative data on the efficacy of this compound in reactivating paternal UBE3A in human iPSC-derived neurons from Angelman syndrome patient lines (ASdel1-0ΔI-P).
| Parameter | Value | Cell Model | Reference |
| EC50 for paternal UBE3A unsilencing | 0.59 µM | Human iPSC-derived neurons | [4] |
| IC50 for UBE3A-ATS reduction | 0.42 µM | Human iPSC-derived neurons | [4] |
| Treatment | UBE3A mRNA Level (Fold Change vs. DMSO) | UBE3A-ATS mRNA Level (Fold Change vs. DMSO) | UBE3A Protein Level (% of Wild-Type) |
| DMSO (Vehicle) | Baseline | Baseline | ~2% |
| 1 µM this compound | ~2.5-fold increase | ~50% decrease | ~20-25% |
Note: The quantitative data is compiled from figures and supplementary materials from Vihma et al., 2024, Nature Communications. The protein level is an estimation based on qualitative data from western blots and immunocytochemistry.
Experimental Protocols
Culture and Differentiation of Angelman Syndrome iPSCs into Cortical Neurons
This protocol is adapted from established methods for generating cortical neurons from human iPSCs.
Materials:
-
Angelman syndrome patient-derived iPSCs (e.g., ASdel1-0ΔI-P line)
-
iPSC maintenance medium (e.g., mTeSR1 or E8 medium)
-
Matrigel or Geltrex-coated plates
-
Neural induction medium
-
Neural progenitor expansion medium
-
Cortical neuron differentiation medium
-
Accutase
-
ROCK inhibitor (Y-27632)
Protocol:
-
iPSC Maintenance: Culture AS iPSCs on Matrigel-coated plates in iPSC maintenance medium. Passage cells every 4-5 days using Accutase and add ROCK inhibitor for the first 24 hours post-passaging.
-
Neural Induction (Day 0): When iPSCs reach 80-90% confluency, switch to neural induction medium.
-
Neural Progenitor Formation (Day 7-10): Neural rosettes should be visible. Dissociate the cells using Accutase and plate them on new Matrigel-coated plates in neural progenitor expansion medium.
-
Neural Progenitor Expansion (Day 10-20): Continue to expand the neural progenitor cells (NPCs), passaging them as they become confluent.
-
Cortical Neuron Differentiation (Day 21 onwards): Plate NPCs at a desired density on Poly-D-Lysine/Laminin-coated plates in cortical neuron differentiation medium. Continue to culture for at least 4-6 weeks for mature cortical neurons.
Treatment of iPSC-Derived Neurons with this compound
Materials:
-
This compound
-
DMSO (vehicle control)
-
Mature iPSC-derived cortical neurons (4-6 weeks post-differentiation)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the stock solution in fresh cortical neuron differentiation medium to the desired final concentration (e.g., 1 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Replace the medium in the neuronal cultures with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for 72 hours.
Quantitative Real-Time PCR (qRT-PCR) for UBE3A and UBE3A-ATS Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for UBE3A, UBE3A-ATS, and a housekeeping gene (e.g., GAPDH)
Protocol:
-
RNA Extraction: Following the 72-hour treatment, lyse the cells directly in the culture plate and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a standard thermal cycler. Set up reactions with primers for UBE3A, UBE3A-ATS, and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of UBE3A and UBE3A-ATS using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the DMSO-treated controls.
Western Blot for UBE3A Protein Expression
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-UBE3A
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Protocol:
-
Protein Extraction: Lyse the treated neurons in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary anti-UBE3A antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the UBE3A signal to the loading control.
Immunocytochemistry for UBE3A Localization and Expression
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-UBE3A, anti-MAP2 (neuronal marker)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Fixation: Fix the treated neurons with 4% PFA.
-
Permeabilization and Blocking: Permeabilize the cells and then block with blocking buffer.
-
Antibody Staining: Incubate with primary antibodies (anti-UBE3A and anti-MAP2) overnight at 4°C. Wash and then incubate with fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of paternal UBE3A reactivation by this compound.
Experimental Workflow
Caption: Workflow for testing this compound in iPSC-derived neurons.
Logical Relationship: Therapeutic Strategy
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chemically defined conditions for human iPS cell derivation and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically defined conditions for human iPSC derivation and culture | Springer Nature Experiments [experiments.springernature.com]
Application Note: qRT-PCR Analysis of Ube3a-ATS and UBE3A mRNA after (S)-PHA533533 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angelman syndrome (AS) is a severe neurodevelopmental disorder resulting from the loss of function of the maternally inherited UBE3A gene.[1][2][3] In neurons, the paternal copy of UBE3A is epigenetically silenced by a long non-coding antisense transcript, Ube3a-ATS.[1][2][4] A promising therapeutic strategy for AS involves reactivating the dormant paternal UBE3A allele by suppressing the expression of Ube3a-ATS.[1][3][5] Recent studies have identified (S)-PHA533533 as a novel small molecule capable of unsilencing paternal Ube3a.[6][7] This compound significantly increases paternal Ube3a mRNA and UBE3A protein levels by downregulating Ube3a-ATS in primary neurons from AS model mice and in AS patient-derived neurons.[1][6] This application note provides a summary of the quantitative data and detailed protocols for analyzing the effects of this compound on Ube3a-ATS and UBE3A mRNA expression using quantitative reverse transcription PCR (qRT-PCR).
Data Presentation: Gene Expression Analysis
Treatment of primary cortical neurons derived from Angelman syndrome model mice (Ube3am–/p+) with 1 µM this compound for 72 hours resulted in a significant downregulation of the Ube3a-ATS transcript and a corresponding upregulation of paternal Ube3a mRNA. The data demonstrates the compound's efficacy in targeting the antisense transcript to restore sense gene expression.
Table 1: Relative mRNA Expression Levels after Treatment with this compound
| Target Gene | Treatment (72h) | Cell Type | Normalized Relative Quantity (Mean ± SEM) | Statistical Significance (p-value) |
| Ube3a-ATS | 1 µM this compound | Mouse Primary Cortical Neurons (AS model) | ~0.6 (Downregulated) | p < 0.05 |
| Ube3a | 1 µM this compound | Mouse Primary Cortical Neurons (AS model) | ~1.8 (Upregulated) | p < 0.05 |
Data is synthesized from graphical representations in the source literature and represents the approximate fold change relative to DMSO vehicle control.[4] All data was normalized to a housekeeping gene such as Gapdh.[4][6]
Experimental Protocols
The following protocols are based on methodologies reported for the analysis of this compound effects on gene expression in primary neuronal cultures.[4][6][8]
Primary Cortical Neuron Culture
-
Tissue Dissection: Isolate cortices from embryonic day 15.5 (E15.5) mice (Wild-Type or Ube3am–/p+ AS model).
-
Cell Dissociation: Dissociate the cortical tissue into a single-cell suspension using standard enzymatic digestion (e.g., with papain or trypsin) and mechanical trituration.
-
Plating: Plate the neurons onto poly-D-lysine-coated plates at a suitable density.
-
Culture Medium: Maintain the neurons in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Incubation: Culture the neurons at 37°C in a humidified incubator with 5% CO₂.
This compound Treatment
-
Timing: On day in vitro 7 (DIV7), treat the primary cortical neurons.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the culture medium to the final working concentration (e.g., 1 µM).
-
Vehicle Control: Treat control wells with an equivalent volume of DMSO (e.g., 0.1%).
-
Incubation: Incubate the treated neurons for 72 hours.
RNA Extraction and cDNA Synthesis
-
Cell Lysis: After the 72-hour treatment, wash the cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
RNA Isolation: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 100-500 ng of total RNA using a reverse transcription kit (e.g., VILO SSIV reverse transcriptase) with a mix of random primers and oligo(dT) primers.[9]
Quantitative RT-PCR (qRT-PCR)
-
Reaction Mix: Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix).[9] Each reaction should contain the master mix, forward and reverse primers for the gene of interest (Ube3a-ATS, Ube3a, or a housekeeping gene), and the diluted cDNA template.
-
Primer Design: Use validated primers specific to Ube3a-ATS, paternal Ube3a, and a stable housekeeping gene (e.g., Gapdh, EIF4A2).[8][9]
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with cycling conditions similar to the following:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to confirm product specificity.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative expression changes using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).[9]
-
The fold change is calculated as 2-ΔΔCt.
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's or Tukey's post hoc test) on log-transformed data.[4][8]
-
Visualizations
Experimental Workflow
Caption: Workflow for qRT-PCR analysis of gene expression after this compound treatment.
Mechanism of Action
Caption: this compound inhibits Ube3a-ATS, restoring paternal UBE3A expression.
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angelman Syndrome: Insights into Genomic Imprinting and Neurodevelopmental Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Truncation of Ube3a-ATS Unsilences Paternal Ube3a and Ameliorates Behavioral Defects in the Angelman Syndrome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Truncation of Ube3a-ATS unsilences paternal Ube3a and ameliorates behavioral defects in the Angelman syndrome mouse model [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. angelmansyndromenews.com [angelmansyndromenews.com]
- 8. researchgate.net [researchgate.net]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Note: Quantification of UBE3A Protein Levels Following (S)-PHA533533 Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBE3A (Ubiquitin Protein Ligase E3A) is a crucial enzyme in the ubiquitin-proteasome system, responsible for tagging substrate proteins for degradation.[1][2] The loss of maternal UBE3A function leads to Angelman syndrome (AS), a severe neurodevelopmental disorder.[3][4] In neurons, the paternal copy of the UBE3A gene is typically silenced by a long non-coding RNA known as the UBE3A antisense transcript (UBE3A-ATS).[1][5] A promising therapeutic strategy for AS is to reactivate the dormant paternal UBE3A allele.[3][5]
(S)-PHA533533 is a small molecule that has been identified as a potent unsilencer of paternal UBE3A.[6][7] It acts by downregulating the UBE3A-ATS, which in turn leads to the expression of UBE3A protein from the paternal allele.[1][5][6] This application note provides a detailed protocol for the quantification of UBE3A protein levels in cellular or tissue lysates using Western blot, specifically tailored for researchers investigating the effects of this compound.
Mechanism of Action of this compound
This compound treatment leads to a reduction in the levels of the UBE3A antisense transcript. This alleviates the silencing of the paternal UBE3A gene, allowing for its transcription and subsequent translation into functional UBE3A protein. The expected outcome of successful treatment is an increase in total UBE3A protein levels in neuronal cells.
Experimental Protocol: Western Blot for UBE3A Quantification
This protocol outlines the key steps for sample preparation, electrophoresis, protein transfer, and immunodetection of UBE3A.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-111563A |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906845001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| 4-20% Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561096 |
| Tris/Glycine/SDS Buffer (10X) | Bio-Rad | 1610732 |
| Trans-Blot Turbo Mini PVDF Transfer Packs | Bio-Rad | 1704156 |
| Ponceau S Staining Solution | Thermo Fisher Scientific | A40000279 |
| EveryBlot Blocking Buffer | Bio-Rad | 12010020 |
| Primary Antibody: Anti-UBE3A | Sigma-Aldrich | E8655 |
| Primary Antibody: Anti-GAPDH | Cell Signaling Technology | 2118S |
| Secondary Antibody: HRP-conjugated Anti-Mouse IgG | Cell Signaling Technology | 7076 |
| Secondary Antibody: HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | 7074 |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 |
Experimental Workflow
Detailed Methodology
a. Cell Lysis and Protein Extraction
-
Culture cells (e.g., primary neurons, iPSC-derived neurons) to the desired confluency and treat with this compound at various concentrations (e.g., 0.1, 0.5, 1 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).[6][7]
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube.
b. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
c. SDS-PAGE
-
Prepare protein samples for loading by mixing 3 parts of protein lysate with 1 part of 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-20% Mini-PROTEAN TGX precast gel.
-
Run the gel in 1X Tris/Glycine/SDS running buffer at 150V until the dye front reaches the bottom of the gel.
d. Protein Transfer
-
Transfer the proteins from the gel to a PVDF membrane using a Trans-Blot Turbo Transfer System or a wet transfer apparatus. Follow the manufacturer's protocol. For UBE3A (~100 kDa), a standard transfer protocol is usually sufficient.
-
After transfer, briefly rinse the membrane with deionized water and stain with Ponceau S solution to visualize protein bands and confirm transfer efficiency.
-
Destain the membrane with several washes of TBST (Tris-Buffered Saline with 0.1% Tween-20).
e. Immunoblotting
-
Block the membrane with EveryBlot Blocking Buffer or 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against UBE3A (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, the same membrane can be stripped and re-probed for a housekeeping protein like GAPDH or β-actin, or a separate gel can be run in parallel.
f. Signal Detection and Data Analysis
-
Prepare the chemiluminescent substrate (e.g., Clarity Western ECL Substrate) according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ, Bio-Rad Image Lab).
-
Normalize the UBE3A band intensity to the corresponding loading control (e.g., GAPDH) band intensity for each sample.
-
Express the data as a fold change relative to the vehicle-treated control group.
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| Treatment Group | UBE3A Band Intensity (Arbitrary Units) | GAPDH Band Intensity (Arbitrary Units) | Normalized UBE3A Expression (UBE3A/GAPDH) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1.0 | |||
| This compound (0.1 µM) | ||||
| This compound (0.5 µM) | ||||
| This compound (1.0 µM) | ||||
| Positive Control |
UBE3A Signaling and Cellular Function
UBE3A is an E3 ubiquitin ligase that plays a role in various cellular signaling pathways, including the Wnt and retinoic acid signaling pathways.[8][9][10] It functions by targeting specific substrate proteins for ubiquitination and subsequent degradation by the proteasome. The dysregulation of these pathways due to UBE3A deficiency is thought to contribute to the pathophysiology of Angelman syndrome.
Conclusion
This application note provides a comprehensive protocol for the quantification of UBE3A protein levels by Western blot in the context of treatment with the paternal UBE3A unsilencer, this compound. Adherence to this detailed methodology will enable researchers to reliably assess the efficacy of this and similar compounds in restoring UBE3A expression, a critical step in the development of novel therapeutics for Angelman syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 4. Angelman syndrome - Wikipedia [en.wikipedia.org]
- 5. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ube3a unsilencer | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Epilepsy-Associated UBE3A Deficiency Downregulates Retinoic Acid Signalling Pathway [frontiersin.org]
- 9. Imprinting effects of UBE3A loss on synaptic gene networks and Wnt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UBE3A: An E3 Ubiquitin Ligase With Genome-Wide Impact in Neurodevelopmental Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Reporter Assays for Paternal UBE3A Expression with (S)-PHA533533
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelman syndrome (AS) is a severe neurodevelopmental disorder caused by the loss of function of the maternally inherited UBE3A gene.[1][2][3][4][5] In mature neurons, the paternal copy of UBE3A is silenced by a long non-coding antisense transcript (UBE3A-ATS).[1][2][3][6] A promising therapeutic strategy for AS is to reactivate the dormant paternal UBE3A allele.[1][2][6] This document provides detailed protocols for a fluorescent reporter assay to identify and characterize small molecules that unsilence paternal UBE3A expression, using (S)-PHA533533 as a reference compound.
This compound has been identified as a potent small molecule that unsilences paternal UBE3A expression by downregulating UBE3A-ATS.[1][6][7] This leads to a significant increase in UBE3A mRNA and protein levels in both mouse models of AS and neurons derived from AS patients.[1][6] The assay described herein utilizes a knock-in mouse model expressing a UBE3A-Yellow Fluorescent Protein (YFP) fusion protein from the paternal allele, allowing for direct visualization and quantification of paternal UBE3A reactivation.[6]
Data Presentation
In Vitro Pharmacological Profile of this compound for Unsilencing Paternal Ube3a-YFP in Mouse Primary Neurons
The following table summarizes the in vitro efficacy, potency, and cytotoxicity of this compound in unsilencing paternal Ube3a-YFP in mouse primary neurons. Data is presented as mean ± SEM.
| Compound | Efficacy (EMAX) | Potency (EC50) (µM) | Cytotoxicity (CC50) (µM) |
| This compound | 80% | 0.54 | >10 |
| Topotecan (B1662842) (Positive Control) | Not specified | Not specified | Not specified |
Potency of this compound in Human AS Patient-Derived Neurons
The following table indicates the potency of this compound in reducing the expression of UBE3A-ATS and unsilencing paternal UBE3A in neurons derived from a human Angelman syndrome patient.
| Parameter | Value (µM) |
| IC50 (UBE3A-ATS reduction) | 0.42 |
| EC50 (Paternal UBE3A unsilencing) | 0.59 |
Source:[7]
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Paternal UBE3A Reactivation by this compound
Caption: Mechanism of this compound in reactivating paternal UBE3A expression.
Experimental Workflow for Screening Compounds Using the UBE3A-YFP Reporter Assay
Caption: Workflow for the UBE3A-YFP fluorescent reporter assay.
Experimental Protocols
Protocol 1: Primary Neuron Culture from Ube3a-YFP Reporter Mice
Materials:
-
Ube3am-/pYFP knock-in mice (postnatal day 0-1)
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Dissection microscope and tools
Procedure:
-
Euthanize P0-P1 pups according to approved institutional animal care and use committee protocols.
-
Dissect cortices in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and digest with papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated plates at a density of 2 x 105 cells/cm2 in Neurobasal medium.
-
Incubate the cultured neurons at 37°C in a humidified incubator with 5% CO2.
-
Perform a half-media change every 3-4 days.
Protocol 2: Compound Treatment and Immunocytochemistry
Materials:
-
Cultured primary neurons (Day in Vitro 7, DIV7)
-
This compound stock solution (in DMSO)
-
Topotecan (positive control) stock solution (in DMSO)
-
Vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% normal goat serum in PBS)
-
Primary antibody against GFP (to enhance YFP signal)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
On DIV7, treat the cultured neurons with test compounds. For this compound, perform a dose-response ranging from 0.1 to 10 µM. Use 0.3 µM topotecan as a positive control and an equivalent concentration of DMSO as a vehicle control.[6]
-
Incubate the treated neurons for 72 hours at 37°C and 5% CO2.[6]
-
After incubation, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., chicken anti-GFP) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding Alexa Fluor-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
Protocol 3: Image Acquisition and Analysis
Materials:
-
High-content imaging system or a fluorescence microscope equipped with a digital camera
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Acquire images using appropriate filter sets for DAPI and YFP/Alexa Fluor 488.
-
Capture multiple images per well to ensure representative data.
-
Use image analysis software to quantify the fluorescence intensity of the YFP signal in individual neurons.
-
Use the DAPI signal to identify and segment individual nuclei.
-
Define the neuronal cell body as the region of interest (ROI) for fluorescence quantification.
-
Measure the mean fluorescence intensity of the YFP signal within each ROI.
-
Normalize the mean fluorescence intensity of compound-treated wells to the vehicle control wells.[6]
-
Plot the normalized fluorescence intensity against the compound concentration to generate dose-response curves and calculate EC50 values.
-
To assess cytotoxicity, quantify the number of viable cells (DAPI-stained nuclei) per field for each treatment condition.
Conclusion
The fluorescent reporter assay utilizing Ube3a-YFP knock-in mice provides a robust and quantifiable method for screening and characterizing compounds that reactivate paternal UBE3A expression.[6] this compound serves as a valuable tool compound for validating this assay and for further investigation into the mechanisms of UBE3A silencing.[1][6][7] This detailed protocol should enable researchers to effectively implement this assay in their drug discovery efforts for Angelman syndrome.
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening of UBE3A gene in patients referred for Angelman Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angelman syndrome - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ube3a unsilencer | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing (S)-PHA533533 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PHA533533 is a novel small molecule that has demonstrated significant potential as a therapeutic agent for Angelman syndrome (AS).[1][2][3] AS is a severe neurodevelopmental disorder caused by the loss of function of the maternally inherited UBE3A gene. In neurons, the paternal copy of UBE3A is silenced by a long non-coding RNA called the UBE3A antisense transcript (UBE3A-ATS). This compound acts by downregulating UBE3A-ATS, which in turn unsilences the paternal UBE3A allele and restores UBE3A protein expression.[1][3][4][5] Notably, this mechanism is independent of its previously identified activity as a cyclin-dependent kinase 2 (CDK2) and 5 (CDK5) inhibitor.[6][7]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in mouse models of Angelman syndrome. The described methods cover molecular and behavioral endpoints to provide a comprehensive evaluation of the compound's therapeutic potential.
Molecular Efficacy Assessment
The primary molecular mechanism of this compound is the restoration of Ube3a protein expression through the downregulation of Ube3a-ATS. Therefore, quantitative assessment of these two molecules in the brain of treated AS model mice is a critical measure of target engagement and efficacy.
Data Presentation: Molecular Endpoints
The following tables summarize key in vitro and preclinical in vivo data for this compound. Note: Specific in vivo quantitative data from peer-reviewed publications are limited. The tables below are structured to guide data presentation as it becomes available.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Type | Value | Reference |
| EC50 (Paternal UBE3A Unsilencing) | Mouse Primary Neurons | 0.54 µM | [7] |
| IC50 (UBE3A-ATS Reduction) | Human AS Patient-derived Neurons | 0.42 µM | [7] |
| Emax (Paternal UBE3A Unsilencing) | Mouse Primary Neurons | 80% | [7] |
Table 2: In Vivo Ube3a Protein Restoration in Angelman Syndrome Mouse Model
| Treatment Group | Brain Region | Ube3a Protein Level (relative to Wild-Type) | p-value |
| AS Model + Vehicle | Cortex | Data not available | - |
| AS Model + this compound (2 mg/kg) | Cortex | Data not available | Data not available |
| AS Model + Vehicle | Hippocampus | Data not available | - |
| AS Model + this compound (2 mg/kg) | Hippocampus | Data not available | Data not available |
| AS Model + Vehicle | Cerebellum | Data not available | - |
| AS Model + this compound (2 mg/kg) | Cerebellum | Data not available | Data not available |
Table 3: In Vivo Ube3a-ATS RNA Reduction in Angelman Syndrome Mouse Model
| Treatment Group | Brain Region | Ube3a-ATS RNA Level (relative to AS Model + Vehicle) | p-value |
| AS Model + Vehicle | Cortex | 100% | - |
| AS Model + this compound (2 mg/kg) | Cortex | Data not available | Data not available |
| AS Model + Vehicle | Hippocampus | 100% | - |
| AS Model + this compound (2 mg/kg) | Hippocampus | Data not available | Data not available |
| AS Model + Vehicle | Cerebellum | 100% | - |
| AS Model + this compound (2 mg/kg) | Cerebellum | Data not available | Data not available |
Experimental Protocols: Molecular Assays
Protocol 1: Quantification of Ube3a Protein by Western Blot
Objective: To quantify the levels of Ube3a protein in brain tissue from treated and control mice.
Materials:
-
Brain tissue (e.g., cortex, hippocampus, cerebellum)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Ube3a
-
Primary antibody: anti-Actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Tissue Homogenization: Homogenize dissected brain tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary anti-Ube3a antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane and re-probe with a primary antibody against a loading control (e.g., Actin or GAPDH).
-
Quantification: Quantify the band intensities using densitometry software. Normalize the Ube3a band intensity to the corresponding loading control band intensity.
Protocol 2: Quantification of Ube3a-ATS RNA by qRT-PCR
Objective: To quantify the levels of Ube3a-ATS RNA in brain tissue from treated and control mice.
Materials:
-
Brain tissue
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers specific for Ube3a-ATS
-
Primers for a reference gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from brain tissue using an RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a master mix, cDNA template, and primers for Ube3a-ATS and a reference gene.
-
Data Analysis: Calculate the relative expression of Ube3a-ATS using the ΔΔCt method, normalizing to the reference gene.
Behavioral Efficacy Assessment
Angelman syndrome mouse models exhibit a range of behavioral phenotypes, including motor deficits and altered anxiety-like behavior. Assessing the reversal or improvement of these phenotypes is crucial for evaluating the therapeutic efficacy of this compound.
Data Presentation: Behavioral Endpoints
Table 4: Open Field Test in Angelman Syndrome Mouse Model
| Treatment Group | Total Distance Traveled (cm) | Time in Center Zone (s) | Center Zone Entries |
| Wild-Type + Vehicle | Data not available | Data not available | Data not available |
| AS Model + Vehicle | Data not available | Data not available | Data not available |
| AS Model + this compound (2 mg/kg) | Data not available | Data not available | Data not available |
Table 5: Rotarod Test in Angelman Syndrome Mouse Model
| Treatment Group | Latency to Fall (s) - Day 1 | Latency to Fall (s) - Day 2 | Latency to Fall (s) - Day 3 |
| Wild-Type + Vehicle | Data not available | Data not available | Data not available |
| AS Model + Vehicle | Data not available | Data not available | Data not available |
| AS Model + this compound (2 mg/kg) | Data not available | Data not available | Data not available |
Experimental Protocols: Behavioral Assays
Protocol 3: Open Field Test
Objective: To assess locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Video tracking software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituation: Habituate the mice to the testing room for at least 30 minutes before the test.
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Recording: Record the mouse's activity for a set duration (e.g., 10-20 minutes) using video tracking software.
-
Data Collection: The software should automatically track and record parameters such as total distance traveled, time spent in the center zone, and the number of entries into the center zone.
-
Cleaning: Between each mouse, thoroughly clean the arena with 70% ethanol to remove olfactory cues.
-
Data Analysis: Compare the collected parameters between treatment groups. A rescue of the hypoactive phenotype in some AS models would be indicated by an increase in total distance traveled. A reduction in anxiety-like behavior would be suggested by an increase in the time spent in and the number of entries into the center zone.
Protocol 4: Accelerating Rotarod Test
Objective: To assess motor coordination and learning.
Materials:
-
Accelerating rotarod apparatus
-
70% ethanol for cleaning
Procedure:
-
Habituation: Handle the mice for several days before the test to reduce stress.
-
Training/Testing:
-
Place the mouse on the rotating rod at a low, constant speed (e.g., 4 rpm).
-
Gradually accelerate the rotation speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse. If a mouse clings to the rod and completes a full rotation, this is also considered a fall.
-
Conduct multiple trials per day (e.g., 3-4 trials) for several consecutive days (e.g., 3 days).
-
-
Cleaning: Clean the rod with 70% ethanol between each mouse.
-
Data Analysis: Compare the latency to fall across days and between treatment groups. An improvement in motor coordination and learning is indicated by an increased latency to fall over the testing period.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound in the context of Angelman syndrome.
Caption: Mechanism of this compound in unsilencing paternal Ube3a.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of this compound in an Angelman syndrome mouse model.
Caption: Workflow for in vivo efficacy assessment of this compound.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the in vivo evaluation of this compound. By employing a combination of molecular and behavioral assays, researchers can effectively assess the compound's ability to rescue the core deficits associated with Angelman syndrome. As more data on the in vivo effects of this compound become available, these protocols will serve as a valuable resource for the continued development of this promising therapeutic candidate. Further research into the precise molecular target of this compound will be crucial for a complete understanding of its mechanism of action.
References
- 1. Regulation of the large (∼1000 kb) imprinted murine Ube3a antisense transcript by alternative exons upstream of Snurf/Snrpn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. angelmansyndromenews.com [angelmansyndromenews.com]
- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adult Ube3a Gene Reinstatement Restores the Electrophysiological Deficits of Prefrontal Cortex Layer 5 Neurons in a Mouse Model of Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. angelmansyndromenews.com [angelmansyndromenews.com]
- 6. Adult Ube3a Gene Reinstatement Restores the Electrophysiological Deficits of Prefrontal Cortex Layer 5 Neurons in a Mouse Model of Angelman Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the large ( 1000 kb) imprinted murine Ube3a antisense transcript by alternative exons upstream of Snurf/Snrpn: AGOSR [agosr.com]
Application Notes and Protocols: Electrophysiological Recording in Neurons Treated with (S)-PHA533533
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelman syndrome (AS) is a severe neurodevelopmental disorder characterized by intellectual disability, motor dysfunction, and epilepsy. The underlying cause of AS is the loss of function of the maternally inherited UBE3A gene. In neurons, the paternal copy of UBE3A is epigenetically silenced, leading to a near-complete absence of the UBE3A protein. Recent research has identified (S)-PHA533533 as a promising small molecule that can "unsilence" the paternal UBE3A allele, leading to the restoration of UBE3A protein levels in neurons derived from AS model mice and human patients.[1][2][3]
Electrophysiological studies of AS model mice have revealed characteristic neuronal deficits, including hyperexcitability and an imbalance in excitatory and inhibitory synaptic transmission.[4][5][6][7] These cellular phenotypes are thought to contribute to the clinical manifestations of AS, such as seizures. This document provides detailed protocols for investigating the effects of this compound on the electrophysiological properties of neurons, with a focus on its potential to rescue the pathological phenotypes associated with Angelman syndrome.
Principle of the Assay
The primary objective of the described protocols is to assess the ability of this compound to reverse the known electrophysiological abnormalities in neurons lacking functional UBE3A. This is achieved by performing whole-cell patch-clamp recordings on cultured neurons derived from Angelman syndrome model mice (Ube3am-/p+). By comparing the electrical properties of untreated AS neurons with those treated with this compound and wild-type neurons, researchers can quantify the extent to which the compound restores normal neuronal function.
Data Presentation
The following tables summarize the typical electrophysiological deficits observed in Ube3a-deficient neurons and the hypothesized corrective effects of this compound. Note: The data for this compound is hypothetical and represents the expected outcome based on its mechanism of action. Direct experimental evidence from peer-reviewed literature specifically detailing these electrophysiological effects of the compound is not yet available.
Table 1: Spontaneous Synaptic Activity
| Group | sEPSC Frequency (Hz) | sEPSC Amplitude (pA) | sIPSC Frequency (Hz) | sIPSC Amplitude (pA) |
| Wild-Type (WT) | Baseline | Baseline | Baseline | Baseline |
| AS Model (Untreated) | Increased | No significant change | Decreased | No significant change |
| AS Model + this compound (Hypothesized) | Normalized to WT | No significant change | Normalized to WT | No significant change |
Table 2: Intrinsic Excitability Properties
| Group | Resting Membrane Potential (mV) | Action Potential Threshold (mV) | Action Potential Firing Frequency (in response to current injection) |
| Wild-Type (WT) | Baseline | Baseline | Baseline |
| AS Model (Untreated) | No significant change | Lowered | Increased |
| AS Model + this compound (Hypothesized) | No significant change | Normalized to WT | Normalized to WT |
Experimental Protocols
Primary Neuronal Culture from Angelman Syndrome Model Mice
This protocol describes the preparation of primary cortical neurons from postnatal day 0-1 (P0-P1) Ube3am-/p+ mice and wild-type littermates.
Materials:
-
P0-P1 Ube3am-/p+ and wild-type mouse pups
-
Hibernate-E medium (Thermo Fisher Scientific)
-
Papain (Worthington Biochemical)
-
DNase I (Worthington Biochemical)
-
Neurobasal Medium (Thermo Fisher Scientific)
-
B-27 Supplement (Thermo Fisher Scientific)
-
GlutaMAX (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (Thermo Fisher Scientific)
-
Poly-D-lysine coated coverslips or plates
Procedure:
-
Euthanize P0-P1 mouse pups in accordance with institutional animal care and use committee guidelines.
-
Dissect the cerebral cortices in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate in a papain/DNase I solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a series of fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate the neurons onto poly-D-lysine coated coverslips in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to replace half of the medium every 3-4 days.
-
Neurons are typically ready for electrophysiological recordings between days in vitro (DIV) 12 and 18.
Treatment with this compound
Materials:
-
This compound (synthesized or commercially available)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cultured primary neurons (as prepared above)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the stock solution to the desired final concentration in pre-warmed neuronal culture medium. A typical final concentration to test would be in the range of 1 µM.[2]
-
Treat the cultured neurons with the this compound containing medium or a vehicle control (DMSO) for 72 hours prior to electrophysiological recordings.[8]
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedures for whole-cell voltage-clamp and current-clamp recordings from cultured neurons.[9][10][11]
Materials and Equipment:
-
Inverted microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and digitizer
-
Data acquisition software (e.g., pCLAMP, AxoGraph)
-
Borosilicate glass capillaries
-
Pipette puller
-
Recording chamber
-
Perfusion system
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.[9]
-
Intracellular Solution (for sEPSC/sIPSC recording, in mM): 130 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314, pH adjusted to 7.3 with CsOH.
-
Intracellular Solution (for intrinsic excitability, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.3 with KOH.
Procedure:
-
Preparation:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the recording pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings (for sEPSCs and sIPSCs):
-
To record spontaneous excitatory postsynaptic currents (sEPSCs), clamp the neuron at -70 mV.
-
To record spontaneous inhibitory postsynaptic currents (sIPSCs), clamp the neuron at 0 mV.
-
Record spontaneous activity for a period of 3-5 minutes for each cell.
-
-
Current-Clamp Recordings (for intrinsic excitability):
-
Switch to current-clamp mode and record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, 500 ms (B15284909) duration) to elicit action potentials.
-
Record the voltage responses to these current injections.
-
Data Analysis
-
Synaptic Activity:
-
Use event detection software (e.g., Mini Analysis Program, Clampfit) to analyze the frequency and amplitude of sEPSCs and sIPSCs.
-
-
Intrinsic Excitability:
-
Measure the resting membrane potential from the period before current injection.
-
Determine the action potential threshold as the voltage at which the rate of rise of the membrane potential exceeds a set value (e.g., 20 V/s).
-
Plot the number of action potentials elicited against the corresponding current injection step to generate a frequency-current (F-I) curve.
-
Visualizations
Caption: Proposed mechanism of this compound action in Angelman syndrome.
Caption: Workflow for electrophysiological analysis of this compound effects.
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. angelmansyndromenews.com [angelmansyndromenews.com]
- 4. Neural hyperexcitability in Angelman syndrome: Genetic factors and pharmacologic treatment approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. binasss.sa.cr [binasss.sa.cr]
- 6. Adult Ube3a Gene Reinstatement Restores the Electrophysiological Deficits of Prefrontal Cortex Layer 5 Neurons in a Mouse Model of Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adult Ube3a Gene Reinstatement Restores the Electrophysiological Deficits of Prefrontal Cortex Layer 5 Neurons in a Mouse Model of Angelman Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UNC researchers identify potential treatment for Angelman syndrome | EurekAlert! [eurekalert.org]
- 9. Patch Clamp Protocol [labome.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Video: Whole Cell Patch Clamp for Investigating the Mechanisms of Infrared Neural Stimulation [jove.com]
Troubleshooting & Optimization
(S)-PHA533533 solubility and stability in cell culture media
Welcome to the technical support center for (S)-PHA533533. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and appropriate use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that was initially developed as a cyclin-dependent kinase 2 (CDK2) inhibitor with anti-tumor activity.[1] However, it has been more recently identified as a potent agent for unsilencing the paternal copy of the UBE3A gene.[2][3][4] Its mechanism of action in this context is independent of CDK2/CDK5 inhibition.[4] this compound acts by downregulating the UBE3A antisense transcript (UBE3A-ATS), which normally silences the paternal UBE3A allele.[2][3][5] This leads to increased expression of UBE3A protein from the paternal allele, offering a potential therapeutic strategy for Angelman syndrome.[2][3][4]
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For stock solutions, it is recommended to dissolve the compound in high-purity, sterile DMSO.[1] Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]
Q3: What is the known solubility of this compound?
A3: this compound has good aqueous solubility of greater than 200 μM.[6] For in vivo studies, it can be formulated in various solvent mixtures, including combinations of DMSO, PEG300, Tween-80, and saline.[1] Specific solubility in cell culture media such as DMEM or RPMI-1640 has not been extensively published and should be determined empirically.
Q4: How stable is this compound in cell culture media?
A4: The stability of this compound in cell culture media under standard incubation conditions (37°C, 5% CO₂) has not been widely reported. The stability of a small molecule in media can be influenced by factors such as pH, temperature, media components, and the presence of serum.[5] It is recommended to experimentally determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of this compound exceeds its solubility in the medium. The final DMSO concentration is too high, causing the compound to crash out of solution. | Determine the empirical solubility of this compound in your specific cell culture medium. Ensure the final DMSO concentration in the culture medium is low and non-toxic to your cells (typically ≤0.5%).[7] Prepare intermediate dilutions in serum-free medium before adding to the final culture vessel. |
| Loss of compound activity over time in a multi-day experiment. | This compound may be unstable under your experimental conditions (e.g., degradation due to temperature, pH, or interaction with media components). The compound may be metabolized by the cells. | Perform a stability study to determine the half-life of this compound in your cell culture medium. Consider replenishing the medium with freshly prepared compound at regular intervals for long-term experiments. |
| Observed cytotoxicity or changes in cell morphology. | The concentration of this compound used is toxic to the specific cell line. The final concentration of the solvent (e.g., DMSO) is too high. | Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your cell line. Always include a vehicle control (medium with the same final concentration of solvent) to assess solvent toxicity.[2] |
| High variability between experimental replicates. | Inconsistent preparation of this compound working solutions. Pipetting errors. Non-specific binding of the compound to plasticware. | Ensure thorough mixing of stock and working solutions. Use calibrated pipettes and low-protein-binding labware. |
Quantitative Data Summary
Note: The following tables provide a template for presenting experimentally determined data. Specific values for this compound in your cell culture system of choice should be determined empirically.
Table 1: Example Solubility of this compound in Cell Culture Media
| Medium | Serum Concentration | Maximum Solubility (µM) |
| DMEM | 10% FBS | User-determined value |
| RPMI-1640 | 10% FBS | User-determined value |
| Neurobasal | Serum-free | User-determined value |
Table 2: Example Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C, 5% CO₂
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 2 | User-determined value |
| 4 | User-determined value |
| 8 | User-determined value |
| 24 | User-determined value |
| 48 | User-determined value |
| 72 | User-determined value |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cell Culture Medium (Shake-Flask Method)
Objective: To determine the maximum solubility of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Orbital shaker in a 37°C incubator
-
HPLC or other suitable analytical method for quantification
Methodology:
-
Add an excess amount of this compound powder to a sterile microcentrifuge tube.
-
Add a defined volume of the pre-warmed cell culture medium to the tube.
-
Tightly cap the tube and place it on an orbital shaker in a 37°C incubator for 24-48 hours to allow for equilibration.
-
After incubation, centrifuge the tube at high speed to pellet the excess, undissolved compound.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method or another quantitative technique.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
Objective: To evaluate the stability of this compound in a specific cell culture medium over time under standard cell culture conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments. Ensure the final DMSO concentration is below 0.5%.
-
Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.
-
Immediately process the T=0 sample by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins. Vortex and centrifuge at high speed. Collect the supernatant for analysis.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove one tube from the incubator and process it as described in step 3.
-
Analyze the concentration of the parent compound in the processed samples by HPLC or LC-MS/MS.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Signaling pathway of this compound in UBE3A unsilencing.
Caption: Experimental workflow for assessing compound stability.
References
- 1. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. lifetein.com [lifetein.com]
Technical Support Center: Optimizing (S)-PHA533533 for UBE3A Unsilencing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-PHA533533 for the maximal unsilencing of the paternal UBE3A allele. Angelman syndrome (AS) is a neurodevelopmental disorder caused by the loss of function of the maternal copy of the UBE3A gene. In neurons, the paternal copy of UBE3A is silenced by a long non-coding RNA called the UBE3A antisense transcript (UBE3A-ATS).[1][2] this compound is a small molecule that has been identified as a potent unsilencer of paternal UBE3A expression by downregulating UBE3A-ATS.[3]
This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in UBE3A unsilencing?
A1: this compound acts by downregulating the UBE3A antisense transcript (UBE3A-ATS).[3] This long non-coding RNA is responsible for silencing the paternal allele of the UBE3A gene in neurons. By reducing the levels of UBE3A-ATS, this compound relieves the transcriptional repression of the paternal UBE3A gene, leading to its reactivation and the production of UBE3A protein.[3][4][5] Notably, this mechanism is independent of its previously known targets, cyclin-dependent kinase 2 (CDK2), cyclin-dependent kinase 5 (CDK5), and topoisomerase 1 (TOP1).[6][7]
Q2: What is the optimal concentration range for this compound in primary neuron cultures?
A2: The optimal concentration can vary depending on the specific experimental conditions and cell type. However, published data suggests an effective concentration range for paternal Ube3a unsilencing in mouse primary neurons. The EC50 (half-maximal effective concentration) has been reported to be approximately 0.54 µM, with an Emax (maximum effect) of around 80%.[8] For human AS patient-derived neurons, the EC50 for unsilencing paternal UBE3A is approximately 0.59 µM.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How long does it take to observe UBE3A unsilencing after treatment with this compound?
A3: Significant unsilencing of paternal Ube3a and an increase in UBE3A protein levels are typically observed after 72 hours of treatment in primary neuron cultures.[7]
Q4: Is this compound effective in vivo?
A4: Yes, peripheral administration of this compound has been shown to induce widespread neuronal UBE3A expression in the brains of Angelman syndrome model mice.[3][9] A dose of 2 mg/kg administered intraperitoneally (i.p.) has been demonstrated to be effective.[9]
Q5: What are the known off-target effects of this compound?
A5: While this compound was initially developed as a CDK2/CDK5 inhibitor, its UBE3A unsilencing activity is independent of these targets.[6][7] Studies have shown that knockdown of CDK2 or CDK5 does not prevent this compound from unsilencing paternal Ube3a.[7] However, as with any small molecule, the potential for other off-target effects cannot be entirely ruled out and should be considered in the experimental design and interpretation of results.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound for Paternal Ube3a-YFP Unsilencing in Mouse Primary Neurons
| Parameter | Value | Reference |
| EC50 | 0.54 µM | [8] |
| EMAX | 80% | [8] |
| CC50 | >10 µM |
Table 2: In Vitro Pharmacological Profile of this compound in Human Angelman Syndrome Patient-Derived Neurons
| Parameter | Value | Reference |
| IC50 (for UBE3A-ATS reduction) | 0.42 µM | [8] |
| EC50 (for paternal UBE3A unsilencing) | 0.59 µM | [8] |
Experimental Protocols
Primary Neuron Culture from Angelman Syndrome Model Mice
This protocol is adapted from established methods for culturing primary hippocampal or cortical neurons.[10][11][12][13]
Materials:
-
Embryonic day 18 (E18) mouse embryos from an Angelman syndrome model line (e.g., Ube3am-/p+)
-
Hibernate™-A medium
-
Papain digestion solution
-
Digestion inhibition solution
-
Neurobasal™ Plus Medium supplemented with B-27™ Plus Supplement, GlutaMAX™, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/dishes
Procedure:
-
Dissect hippocampi or cortices from E18 mouse embryos in chilled Hibernate™-A medium.
-
Transfer the tissue to a sterile tube containing warmed papain digestion solution and incubate at 37°C for 10-15 minutes with gentle mixing.
-
Carefully remove the digestion solution and add the digestion inhibition solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine or Poly-L-ornithine coated plates at the desired density in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, perform a half-medium change with fresh, pre-warmed culture medium.
-
Continue to maintain the cultures with half-medium changes every 3-4 days.
This compound Treatment
Materials:
-
This compound
-
DMSO (for stock solution)
-
Primary neuron culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required for solubility.[14]
-
On the desired day in vitro (DIV), typically DIV 7, dilute the this compound stock solution to the desired final concentration in pre-warmed culture medium.
-
Perform a half-medium change on the primary neuron cultures, replacing the old medium with the medium containing this compound.
-
Incubate the treated cultures for the desired duration, typically 72 hours.
Quantitative RT-PCR (qPCR) for UBE3A and UBE3A-ATS Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Ube3a, Ube3a-ATS, and a reference gene (e.g., Gapdh)
Procedure:
-
Lyse the cultured neurons and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the appropriate primers, cDNA template, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression levels of Ube3a and Ube3a-ATS, normalized to the reference gene.
Western Blotting for UBE3A Protein
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against UBE3A (e.g., mouse anti-Ube3a, clone 330 from Sigma-Aldrich)[15]
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Lyse the cultured neurons in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-UBE3A antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for UBE3A Protein
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% BSA in PBS)
-
Primary antibody against UBE3A
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix the cultured neurons on coverslips with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 30-60 minutes.
-
Incubate the cells with the primary anti-UBE3A antibody for 1-2 hours at room temperature or overnight at 4°C.[16]
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Troubleshooting Guide
Issue 1: No significant increase in UBE3A expression after this compound treatment.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Possible Cause: Insufficient treatment duration.
-
Solution: Ensure a treatment duration of at least 72 hours, as this is the timeframe in which significant effects have been reported.
-
-
Possible Cause: Problems with the compound.
-
Solution: Verify the integrity and solubility of your this compound stock solution. Prepare fresh dilutions for each experiment. For in vivo work, ensure proper formulation for bioavailability.[14]
-
-
Possible Cause: Issues with the detection method.
-
Solution: For qPCR, verify primer efficiency and specificity. For Western blotting, confirm antibody specificity and optimize blotting conditions. Include positive and negative controls in your experiments.
-
Issue 2: High variability in UBE3A expression between replicates.
-
Possible Cause: Inconsistent cell plating density.
-
Solution: Ensure accurate cell counting and even plating of neurons across all wells or dishes.
-
-
Possible Cause: Uneven drug distribution.
-
Solution: Mix the medium containing this compound thoroughly before adding it to the cultures.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations.
-
Issue 3: Observed cytotoxicity at effective concentrations.
-
Possible Cause: Compound is toxic to the specific cell type at the tested concentrations.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 of this compound in your system. Aim for a concentration that provides maximal UBE3A unsilencing with minimal toxicity.
-
-
Possible Cause: Poor quality of primary neuron culture.
-
Solution: Optimize the neuron culture protocol to ensure healthy and robust neurons that may be less susceptible to compound-induced stress.
-
Visualizations
Caption: Mechanism of this compound in UBE3A unsilencing.
Caption: General experimental workflow for UBE3A unsilencing.
References
- 1. Epigenetic regulation of UBE3A and roles in human neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stem cell models of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Antisense oligonucleotide treatment rescues UBE3A expression and multiple phenotypes of an Angelman syndrome mouse model [insight.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. angelmansyndromenews.com [angelmansyndromenews.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | From UBE3A to Angelman syndrome: a substrate perspective [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Tissue-specific Variation of Ube3a Protein Expression in Rodents and in a Mouse Model of Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
Technical Support Center: (S)-PHA533533 Cytotoxicity and Neurotoxicity Assessment
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the cytotoxic and neurotoxic potential of (S)-PHA533533. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that has been identified as a potential therapeutic agent for Angelman syndrome.[1][2] Its primary mechanism of action is to increase the production of the UBE3A protein from the otherwise silent paternal allele in neurons.[1][3] While initially developed as a potential cancer therapy to inhibit CDK2 and CDK5, its effect on UBE3A expression is independent of these targets.[1][4]
Q2: Is there any available data on the cytotoxicity of this compound?
Publicly available data on the cytotoxicity of this compound is limited. However, one study provides the half-maximal cytotoxic concentration (CC50) in mouse primary neurons after 72 hours of treatment. This data is crucial for designing experiments and determining appropriate concentration ranges for in vitro studies.
Q3: What are the expected neurotoxic effects of this compound?
While specific neurotoxicity data for this compound is not widely available, it is important to note that it is an agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[5] Activation of α7 nAChRs is often associated with neuroprotective effects in various models of neurodegenerative diseases.[6][7][8][9][10] Therefore, significant neurotoxic effects might not be anticipated, but this must be empirically determined for your specific experimental model.
Q4: What are the key considerations when designing a cytotoxicity or neurotoxicity study for this compound?
When designing a study, it is critical to:
-
Select appropriate cell lines or primary cultures: The choice of neuronal cell type can significantly influence the outcome.
-
Determine a relevant concentration range: Use the available CC50 data as a starting point to establish a dose-response curve.
-
Choose suitable assay methods: A variety of assays are available to assess cell viability, membrane integrity, and specific markers of apoptosis or necrosis.
-
Include appropriate controls: Positive and negative controls are essential for validating your assay and interpreting the results correctly.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxicity of this compound and its enantiomer in mouse primary neurons.
| Compound | CC50 (μM) in Mouse Primary Neurons (72h treatment) |
| This compound | 1.8 ± 0.2 |
| (R)-PHA533533 | >10 |
Data from: Figure 1a in "In vitro pharmacological profile of this compound and its analogs for unsilencing paternal Ube3a-YFP"[11]
Troubleshooting Guides
This section addresses common issues that may arise during the assessment of this compound cytotoxicity and neurotoxicity.
Issue 1: High Variability in Cell Viability Assay Results
-
Possible Cause:
-
Uneven cell seeding: Inconsistent cell numbers across wells can lead to significant variations.
-
Compound precipitation: this compound may precipitate at higher concentrations in your culture medium.
-
Edge effects: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell viability.
-
-
Troubleshooting Steps:
-
Optimize cell seeding protocol: Ensure a single-cell suspension and use appropriate pipetting techniques to dispense cells evenly.
-
Check for precipitation: Visually inspect the culture medium for any precipitate after adding this compound. If observed, consider using a lower concentration range or a different solvent/formulation.
-
Minimize edge effects: Avoid using the outer wells of the microplate for experimental samples or fill them with sterile medium to create a humidity barrier.
-
Issue 2: No Observable Cytotoxicity at Expected Concentrations
-
Possible Cause:
-
Short treatment duration: The incubation time may be insufficient to induce a cytotoxic effect.
-
Cell line resistance: The chosen cell line may be resistant to the effects of this compound.
-
Assay insensitivity: The selected cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability.
-
-
Troubleshooting Steps:
-
Perform a time-course experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Use a different cell line: Consider testing a panel of neuronal cell lines to identify a more sensitive model.
-
Switch to a more sensitive assay: Assays that measure ATP levels (e.g., CellTiter-Glo®) or real-time viability can be more sensitive than colorimetric assays like MTT.
-
Experimental Protocols
Below are detailed methodologies for key experiments to assess cytotoxicity and neurotoxicity.
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.
-
Cell Seeding:
-
Plate neuronal cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Neurite Outgrowth Assay
This assay assesses the potential of a compound to interfere with neuronal development and is a key indicator of neurotoxicity.
-
Cell Culture and Treatment:
-
Plate primary neurons or a suitable neuronal cell line (e.g., PC12) on a substrate that promotes neurite outgrowth (e.g., collagen or laminin).
-
Treat the cells with a range of concentrations of this compound shortly after plating or after an initial period of neurite extension.
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for neurite outgrowth in control wells (typically 24-72 hours).
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using automated image analysis software.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
α7 Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Caption: Simplified signaling of α7 nAChR activation by an agonist.
Troubleshooting Logic for High Assay Variability
Caption: Troubleshooting logic for high variability in cytotoxicity assays.
References
- 1. angelmansyndromenews.com [angelmansyndromenews.com]
- 2. UNC researchers identify potential treatment for Angelman syndrome | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of α7 nicotinic acetylcholine receptor agonist against α-synuclein-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroprotective effects of activated α7 nicotinic acetylcholine receptor against mutant copper–zinc superoxide dismutase 1-mediated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent (S)-PHA533533 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (S)-PHA533533. The information is tailored for scientists in drug development and related fields to address potential inconsistencies in experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question: Why am I observing low or no UBE3A protein expression after treatment with this compound?
Possible Causes and Solutions:
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Suboptimal Compound Concentration: The effective concentration of this compound can vary between cell types and experimental conditions.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific model system. A starting point for primary neurons is often around 1 µM.[1]
-
-
Insufficient Treatment Duration: The unsilencing of the paternal UBE3A allele is a process that takes time.
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Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage and handling.
-
Recommendation: Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month), protected from light.[4]
-
-
Cell Health and Confluency: The physiological state of the cells can significantly impact their response to treatment.
-
Recommendation: Ensure cells are healthy and not overly confluent at the time of treatment. High confluency can lead to stress and altered gene expression, potentially masking the effects of the compound.
-
-
Incorrect Detection Method: The method used to detect UBE3A expression might not be sensitive enough.
-
Recommendation: Use a validated and sensitive detection method, such as Western blotting or immunofluorescence, with a reliable anti-UBE3A antibody. For mRNA analysis, quantitative RT-PCR (qRT-PCR) is recommended.
-
Question: I am seeing high variability in UBE3A expression across my replicate experiments. What could be the cause?
Possible Causes and Solutions:
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Inconsistent Cell Seeding: Uneven cell numbers across wells or plates can lead to significant variability.
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Recommendation: Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding.
-
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Edge Effects in Multi-well Plates: Wells on the periphery of a plate can experience different environmental conditions (e.g., temperature, evaporation) than interior wells.
-
Recommendation: Avoid using the outer wells of multi-well plates for critical experiments or ensure they are filled with a buffer to maintain humidity.
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-
Variable Compound Distribution: Improper mixing of this compound into the culture medium can lead to concentration gradients.
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Recommendation: Gently swirl the plate after adding the compound to ensure even distribution.
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-
Biological Variability: Different passages of cell lines or primary cell cultures from different animals can have inherent biological differences.
-
Recommendation: Use cells from the same passage number for a given experiment and include appropriate biological replicates.
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Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of Angelman syndrome research?
This compound acts to unsilence the paternally inherited UBE3A allele.[5][6] In neurons, the paternal copy of UBE3A is typically silenced by a long non-coding RNA called the Ube3a antisense transcript (Ube3a-ATS).[7][8] this compound downregulates the expression of Ube3a-ATS, which in turn leads to the reactivation of the paternal UBE3A gene and subsequent expression of the UBE3A protein.[5][9]
Q2: Is the effect of this compound dependent on its inhibition of CDK2 or CDK5?
No, the unsilencing of paternal Ube3a by this compound is independent of its inhibitory activity on CDK2 and CDK5.[1][6] While initially developed as a CDK2/CDK5 inhibitor for anti-tumor applications, its effect on UBE3A expression occurs through a distinct mechanism.[4][7]
Q3: What are the key advantages of this compound over other compounds like topotecan?
The primary advantage of this compound is its superior bioavailability in the brain.[2][6][10] This means it can more effectively reach its target in the central nervous system when administered peripherally.[5][11] Topotecan, while also capable of unsilencing paternal UBE3A, has poor brain penetration, limiting its therapeutic potential for neurological disorders like Angelman syndrome.[6][10]
Q4: Can this compound be used in both mouse and human cell models?
Yes, this compound has been shown to be effective in both mouse models of Angelman syndrome and in human-derived neurons, including those derived from induced pluripotent stem cells (iPSCs) of Angelman syndrome patients.[2][5][6][10]
Q5: What is a typical effective concentration and treatment duration for in vitro experiments?
In primary cortical neurons from mouse models, a concentration of 1 µM this compound for 72 hours has been shown to be effective.[1] However, it is always recommended to perform a dose-response curve to determine the optimal conditions for your specific cell system.[3]
Quantitative Data Summary
| Parameter | Value | Cell Type/Model | Reference |
| Effective Concentration (EC50) | ~0.3 µM | Mouse Primary Neurons | [9] |
| In Vitro Treatment Concentration | 1 µM | Mouse Primary Cortical Neurons | [1] |
| In Vitro Treatment Duration | 72 hours | Mouse Primary Neurons | [1][2][3] |
| In Vivo Dosage | 2 mg/kg (single i.p. injection) | Angelman Syndrome Model Mice | [7][11] |
| Cytotoxicity (CC50) | >10 µM | Mouse Primary Neurons | [9] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Neurons with this compound
-
Cell Plating: Plate primary cortical neurons in appropriate culture vessels at a suitable density.
-
Cell Culture: Culture the neurons for 7 days in vitro (DIV7) to allow for maturation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1 µM). Include a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Treatment: Carefully replace the existing culture medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO2).
-
Analysis: After the incubation period, harvest the cells for downstream analysis, such as Western blotting for UBE3A protein or qRT-PCR for Ube3a and Ube3a-ATS mRNA levels.
Protocol 2: Western Blotting for UBE3A Expression
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against UBE3A overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the UBE3A signal to the loading control.
Visualizations
Caption: Mechanism of this compound action on the paternal UBE3A allele.
Caption: General experimental workflow for in vitro this compound treatment.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule could help treat Angelman syndrome [labonline.com.au]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. angelmansyndromenews.com [angelmansyndromenews.com]
- 7. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. researchgate.net [researchgate.net]
(S)-PHA533533 Technical Support Center: Off-Target Effects in Neuronal Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of (S)-PHA533533 in neuronal cells, particularly in the context of Angelman Syndrome (AS) research.
Frequently Asked Questions (FAQs)
Q1: What is the primary therapeutic action of this compound in neuronal cells for Angelman Syndrome research?
A1: this compound acts as a paternal Ube3a "unsilencer." In mature neurons, the paternal copy of the UBE3A gene is typically silenced by a long non-coding antisense transcript (Ube3a-ATS).[1][2][3] this compound functions by downregulating Ube3a-ATS, which in turn reactivates the expression of the paternal UBE3A allele, increasing UBE3A protein levels.[1][3] This mechanism has shown potential for treating Angelman Syndrome, a disorder caused by the loss of function of the maternal UBE3A allele.[2]
Q2: Was this compound originally developed for this purpose? What are its known on-target effects?
A2: No, this compound was initially developed as an anti-tumor agent and is a known inhibitor of cyclin-dependent kinase 2 (CDK2).[2][4][5] It is also reported to inhibit CDK5.[2] Therefore, its therapeutic effect in Angelman Syndrome models is considered an "off-target" effect relative to its original design.
Q3: Is the UBE3A unsilencing effect mediated by CDK2 or CDK5 inhibition?
A3: Current research indicates that the unsilencing of paternal Ube3a by this compound occurs through a novel mechanism that is independent of CDK2 and CDK5 inhibition.[6][7] Experiments using ASO-mediated knockdown of CDK2 and CDK5 failed to prevent this compound from reactivating paternal Ube3a.[6]
Q4: What other potential targets have been ruled out for the UBE3A unsilencing mechanism?
A4: Studies have also excluded the involvement of topoisomerase 1 (TOP1). While other topoisomerase inhibitors can unsilence paternal UBE3A, this compound does not inhibit TOP1, and its unsilencing effect is not blocked by TOP1 knockdown.[6]
Q5: What is the inactive enantiomer of this compound?
A5: The inactive enantiomer is (R)-PHA533533. It does not effectively unsilence paternal Ube3a, highlighting the stereospecificity of the active compound's novel off-target effect.[8][9]
Troubleshooting Guide
Issue 1: I am not observing paternal UBE3A reactivation after treating my neuronal cultures with this compound.
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Concentration: Ensure you are using an effective concentration. The reported EC₅₀ (potency) for paternal Ube3a-YFP unsilencing in mouse primary neurons is approximately 0.35 µM.[9] A concentration of 1 µM has been successfully used in screening experiments.[6][10]
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Treatment Duration: The effect may not be immediate. Published protocols report successful unsilencing after a 72-hour treatment period.[6][9][10]
-
Compound Viability: Confirm the integrity of your this compound stock. The compound should be stored correctly (e.g., -20°C for 1 month or -80°C for 6 months, protected from light) to prevent degradation.[4]
-
Cellular System: Verify that your neuronal model is appropriate. The effect has been demonstrated in primary neurons from AS model mice and in neurons derived from AS patient iPSCs.[1][7] Ensure the paternal UBE3A allele and the Ube3a-ATS regulatory region are intact.
-
Detection Method: Your readout for UBE3A expression must be sensitive enough. Reporter systems (e.g., Ube3a-YFP) enhanced with antibody staining or quantitative RT-PCR for Ube3a and Ube3a-ATS transcripts are effective methods.[6][10]
Issue 2: I am observing cytotoxicity in my neuronal cultures.
-
Concentration: High concentrations of this compound can be toxic. The reported CC₅₀ (cytotoxicity) in mouse primary neurons is approximately 3.16 µM.[9] This provides a therapeutic window, but it is crucial to stay well below this concentration for long-term experiments.
-
Vehicle Control: Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your neuronal cultures.[4]
-
Culture Health: Unhealthy or stressed neuronal cultures may be more susceptible to compound toxicity. Ensure optimal culture conditions before beginning treatment.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological profile of this compound in mouse primary neurons for the unsilencing of paternal Ube3a.
| Compound | Potency (EC₅₀) | Efficacy (Eₘₐₓ, % of Topotecan) | Cytotoxicity (CC₅₀) |
| This compound | 0.35 µM | 100% | 3.16 µM |
| (R)-PHA533533 | > 10 µM | N/A | 10.8 µM |
| Topotecan | 0.28 µM | 100% | 0.52 µM |
| (Data sourced from ResearchGate[9]) |
Experimental Protocols
1. Protocol for Validating Off-Target UBE3A Unsilencing
This protocol is based on methodologies used to confirm that the UBE3A unsilencing effect of this compound is independent of CDK2/CDK5.[6]
-
Objective: To determine if the effect of this compound on paternal UBE3A expression is mediated by a known target (e.g., CDK2).
-
Methodology:
-
Cell Culture: Culture primary cortical neurons from Ube3a paternal-YFP reporter mice.
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Target Knockdown: At day in vitro (DIV) 5, treat neurons with 10 µM of an antisense oligonucleotide (ASO) specific to the target of interest (e.g., Cdk2) or a scrambled control ASO.
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Compound Treatment: At DIV 7, treat the ASO-transduced neurons with 1 µM this compound, vehicle control (e.g., 0.1% DMSO), or a positive control compound for 72 hours.
-
Analysis: Harvest cells and quantify UBE3A-YFP protein levels by Western blot and fluorescence microscopy. Normalize protein levels to a loading control (e.g., β-TUBULIN).
-
-
Expected Result: If the UBE3A unsilencing effect is independent of the target, this compound will still increase UBE3A-YFP levels even when the target protein is knocked down. This "failure to occlude" the effect points to a novel off-target mechanism.[6]
2. Protocol for TOP1 DNA Relaxation Assay
This protocol is used to rule out topoisomerase 1 inhibition as the mechanism of action.[6]
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Objective: To assess whether this compound directly inhibits TOP1 activity.
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA substrate and human TOP1 enzyme in the appropriate reaction buffer.
-
Compound Addition: Add varying concentrations of this compound, a known TOP1 inhibitor (e.g., topotecan) as a positive control, and a vehicle control (DMSO) to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
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Analysis: Stop the reaction and analyze the DNA topology using agarose (B213101) gel electrophoresis.
-
-
Expected Result: Active TOP1 will convert supercoiled DNA (fast-migrating) into relaxed DNA (slower-migrating). A TOP1 inhibitor will prevent this conversion, resulting in a persistent supercoiled DNA band. If this compound does not inhibit TOP1, the DNA will be relaxed, similar to the DMSO control.[6]
Visualizations
Caption: Proposed off-target pathway for paternal UBE3A unsilencing.
Caption: Experimental workflow to identify novel off-target mechanisms.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PHA-533533 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. angelmansyndromenews.com [angelmansyndromenews.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (S)-PHA533533 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vitro experiments involving the UBE3A unsilencing agent, (S)-PHA533533.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of Angelman syndrome research?
A1: this compound is a small molecule that has been identified as a potent agent for unsilencing the paternal copy of the UBE3A gene.[1] In neurons, the paternal UBE3A allele is typically silenced by a long non-coding RNA called the UBE3A antisense transcript (UBE3A-ATS).[2] this compound acts through a novel mechanism to downregulate Ube3a-ATS, which in turn allows for the expression of UBE3A protein from the paternal allele.[1][2] This mechanism is independent of its previously known activity as a cyclin-dependent kinase 2 (CDK2) inhibitor.
Q2: What are the key sources of variability in cell-based assays with this compound?
A2: Variability in in vitro assays with this compound can arise from several factors. These can be broadly categorized as issues related to the compound itself, the cell culture system, or the experimental design and execution. Specific sources include inconsistencies in cell seeding density, passage number, reagent quality, and pipetting accuracy. For sensitive neuronal cultures, factors like the quality of coating substrates (e.g., poly-D-lysine) and the health of the cells at the time of treatment are critical.
Q3: What are the recommended in vitro models for studying the effects of this compound?
A3: The most relevant in vitro models are primary neuronal cultures derived from Angelman syndrome model mice and human induced pluripotent stem cell (iPSC)-derived neurons from Angelman syndrome patients.[1] Primary cortical neurons from embryonic mice are frequently used.[3] iPSC-derived cortical neurons are also a valuable tool as they provide a human-relevant system.[4][5][6][7]
Q4: What is a typical effective concentration and incubation time for this compound in vitro?
A4: The optimal concentration and incubation time should be determined empirically for each specific cell type and assay. However, published data can provide a starting point. For paternal Ube3a unsilencing in mouse primary neurons, the EC50 is approximately 0.54 µM.[8] In human iPSC-derived neurons from Angelman syndrome patients, the EC50 for unsilencing paternal UBE3A is around 0.59 µM, with an IC50 for reducing UBE3A-ATS of 0.42 µM.[8] A common incubation time used in these studies is 72 hours.
Troubleshooting Guides
Issue 1: High Variability in qRT-PCR Results for Ube3a-ATS and Ube3a mRNA
Question: We are observing significant well-to-well and experiment-to-experiment variability in our qRT-PCR data for Ube3a-ATS and Ube3a mRNA levels after treatment with this compound. What could be the cause and how can we troubleshoot this?
Answer: High variability in qRT-PCR is a common issue, especially with low-abundance transcripts like Ube3a-ATS. Here are some potential causes and solutions:
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Pipetting Inaccuracy: Small errors in pipetting can lead to large variations in results.
-
Solution: Use calibrated pipettes and fresh tips for each sample. When preparing master mixes, ensure thorough mixing before aliquoting. For low volume additions, consider using a larger volume of a more dilute solution.
-
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Poor RNA Quality: Degraded or impure RNA will lead to inconsistent reverse transcription and amplification.
-
Solution: Use a robust RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer) and purity (A260/280 and A260/230 ratios) before proceeding with cDNA synthesis.
-
-
Inefficient Reverse Transcription: Incomplete or variable reverse transcription will introduce variability.
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Solution: Ensure the use of a high-quality reverse transcriptase and optimize the amount of input RNA. Use a consistent protocol for all samples.
-
-
Primer Design: Suboptimal primer design can lead to non-specific amplification and variable results.
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Solution: Use validated primer sets whenever possible. If designing new primers, ensure they span an exon-exon junction for mRNA to avoid amplification of genomic DNA. Perform a melt curve analysis to check for a single amplification product.
-
-
Low Target Abundance: Ube3a-ATS is a low-expression transcript, which can lead to stochastic effects in amplification.
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Solution: Increase the amount of cDNA template per reaction. You may also need to increase the number of technical replicates to improve statistical power.[9]
-
Issue 2: Inconsistent or No UBE3A Protein Upregulation Detected by Western Blot
Question: We are not consistently seeing an increase in UBE3A protein levels by Western blot after treating our neuronal cultures with this compound, even when we observe changes in mRNA levels. What are the possible reasons?
Answer: A discrepancy between mRNA and protein levels can occur for several reasons. Here’s a troubleshooting guide for your Western blot experiments:
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Suboptimal Protein Extraction: Inefficient lysis can lead to incomplete protein recovery.
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Solution: Use a lysis buffer appropriate for neuronal cells, such as RIPA buffer, supplemented with fresh protease and phosphatase inhibitors.[3] Ensure complete cell lysis by sonication or mechanical disruption.
-
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Low Protein Concentration: The amount of UBE3A protein may be below the detection limit of your assay.
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Antibody Issues: The primary antibody may not be sensitive or specific enough.
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Solution: Use a validated antibody for UBE3A at the recommended dilution. Optimize the antibody concentration and incubation time (e.g., overnight at 4°C). Include a positive control (e.g., lysate from cells overexpressing UBE3A) and a negative control (e.g., lysate from UBE3A knockout cells) to validate your antibody and protocol.
-
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Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane will result in weak signals.
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Solution: Ensure proper assembly of the transfer stack and that no air bubbles are present between the gel and the membrane. You can stain the membrane with Ponceau S after transfer to visualize total protein and confirm efficient transfer.
-
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Inappropriate Blocking: Insufficient or excessive blocking can lead to high background or weak signal, respectively.
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Solution: Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Some antibodies may have specific blocking requirements, so consult the manufacturer's datasheet.
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Issue 3: Poor Health and Viability of Primary Neuron or iPSC-Derived Neuron Cultures
Question: Our primary neuron or iPSC-derived neuron cultures are not healthy and show significant cell death, especially after treatment with this compound. How can we improve the culture conditions?
Answer: Maintaining healthy neuronal cultures is crucial for obtaining reliable data. Here are some tips to improve cell viability:
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Suboptimal Coating of Culture Vessels: Neurons require an appropriate substrate for attachment and survival.
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Solution: Ensure proper coating of culture plates with poly-D-lysine or other suitable matrices. Follow a consistent coating protocol and ensure the coating is not allowed to dry out before plating the cells.
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Issues with Culture Medium: The composition and freshness of the culture medium are critical.
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Solution: Use a high-quality basal medium such as Neurobasal, supplemented with B-27 and GlutaMAX. Prepare fresh medium regularly and avoid repeated freeze-thaw cycles of supplements.
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Cell Seeding Density: Both too low and too high seeding densities can be detrimental to neuronal health.
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Solution: Optimize the seeding density for your specific culture system. A consistent seeding density across experiments is key to reducing variability.
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Compound Toxicity: While this compound has shown good in vitro viability at effective concentrations, high concentrations or impurities could be toxic.
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Solution: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the optimal non-toxic concentration range for your specific cell type. Ensure the DMSO concentration in the final culture medium is low (typically ≤ 0.1%).
-
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Environmental Stress: Neurons are sensitive to changes in their environment.
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Solution: Minimize disturbances to the cultures. Perform media changes gently and maintain a stable environment in the incubator (37°C, 5% CO2, and high humidity).
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Quantitative Data Summary
| Parameter | Compound | Cell Type | Value | Reference |
| EC50 | This compound | Mouse Primary Neurons | 0.54 µM | [8] |
| EC50 | This compound | Human AS iPSC-derived Neurons | 0.59 µM | [8] |
| IC50 | This compound | Human AS iPSC-derived Neurons | 0.42 µM | [8] |
Experimental Protocols
Protocol 1: Primary Mouse Cortical Neuron Culture
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Preparation of Culture Plates:
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Coat tissue culture plates with 10 µg/mL poly-D-lysine in sterile water overnight at 37°C.
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The next day, wash the plates three times with sterile water and allow them to dry completely in a sterile hood.
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Neuron Isolation:
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Dissect cortices from E15.5 mouse embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
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Remove meninges and mince the cortical tissue.
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Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.
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Inactivate trypsin with DMEM containing 10% fetal bovine serum (FBS).
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Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating and Culture:
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Centrifuge the cell suspension at 200 x g for 5 minutes.
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Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
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Count viable cells using a hemocytometer and trypan blue exclusion.
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Plate the neurons onto the pre-coated plates at a density of 1.5 x 10^5 cells/cm².
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Incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
After 5-7 days in vitro (DIV), replace half of the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time (e.g., 72 hours) before harvesting for downstream analysis.
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Protocol 2: qRT-PCR for Ube3a and Ube3a-ATS mRNA
-
RNA Extraction:
-
Lyse the cultured neurons directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Mouse Primer Sequences (Example):
-
Ube3a : Forward: 5'-TGAGTTTCCCCTGATGGAAG-3', Reverse: 5'-GGAAATTCACTACTACCTCCCAAA-3'
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Ube3a-ATS (in exon 8 and intron 8): Primer sequences can be designed based on published studies.[12]
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Gapdh (housekeeping gene): Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Run the qPCR on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Perform a melt curve analysis to confirm the specificity of the amplification.
-
-
Data Analysis:
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Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Protocol 3: Western Blot for UBE3A Protein
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Protein Extraction:
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Wash the cultured neurons with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]
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Scrape the cells and collect the lysate.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
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Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
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Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against UBE3A (e.g., rabbit anti-UBE3A, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
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For loading control, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting for Neuronal Proteins [protocols.io]
- 4. Differentiation of human induced pluripotent stem cells into cortical neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Differentiation of human cortical neurons (CNs) from induced pluripotent stem cells (iPSCs) and their cocu... [protocols.io]
- 8. academic.oup.com [academic.oup.com]
- 9. Truncation of Ube3a-ATS unsilences paternal Ube3a and ameliorates behavioral defects in the Angelman syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adult Ube3a Gene Reinstatement Restores the Electrophysiological Deficits of Prefrontal Cortex Layer 5 Neurons in a Mouse Model of Angelman Syndrome | Journal of Neuroscience [jneurosci.org]
- 11. Tissue-specific Variation of Ube3a Protein Expression in Rodents and in a Mouse Model of Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maternal disruption of Ube3a leads to increased expression of Ube3a-ATS in trans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Uptake of UBE3A Unsilencing Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on UBE3A unsilencing compounds and facing challenges with their brain uptake.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting the brain uptake of our UBE3A unsilencing compounds?
A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells.[1] This barrier restricts the passage of most molecules from the bloodstream into the central nervous system (CNS).[1][2] Key challenges include:
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Tight Junctions: These protein complexes between endothelial cells severely limit paracellular diffusion (movement between cells).[3]
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Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump a wide range of compounds out of the brain endothelial cells and back into the bloodstream.[4][5][6]
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Compound Properties: Many therapeutic molecules, especially large molecules like antisense oligonucleotides (ASOs), have physicochemical properties (e.g., size, charge, polarity) that are not conducive to passive diffusion across the BBB.[2][7]
Q2: How can we determine if our compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A2: You can assess if your compound is a P-gp substrate using several in vitro and in vivo methods:
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In Vitro Transwell Assay: This is a common method using polarized monolayers of brain endothelial cells (like hCMEC/D3) grown on a porous membrane.[8] The bidirectional transport of your compound is measured. A significantly higher transport rate from the basolateral (brain) to the apical (blood) side compared to the apical-to-basolateral direction suggests active efflux.[8] An efflux ratio (Papp, B-A / Papp, A-B) greater than 2 is often indicative of active efflux.
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Inhibition Studies: Co-administration of your compound with a known P-gp inhibitor (e.g., verapamil, elacridar) in the transwell assay can confirm P-gp involvement.[9] A significant reduction in the efflux ratio in the presence of the inhibitor points to your compound being a P-gp substrate.[9]
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In Vivo Studies: In animal models, comparing the brain concentration of your compound in wild-type versus P-gp knockout mice can provide definitive evidence.[6] A significantly higher brain concentration in the knockout mice indicates that P-gp restricts its brain entry.[6]
Q3: What are the main strategies to improve the brain delivery of UBE3A unsilencing compounds, particularly for antisense oligonucleotides (ASOs)?
A3: Given the challenges with ASOs, several strategies are being explored to enhance their brain delivery:
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Chemical Modifications: Modifying the ASO backbone (e.g., phosphorothioate (B77711) linkages) and sugar moieties (e.g., 2'-O-methoxyethyl) can increase stability and resistance to degradation, which can indirectly improve brain exposure.[10]
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Nanoparticle Encapsulation: Encapsulating ASOs in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect them from degradation and facilitate their transport across the BBB.[11][12][13] Surface functionalization of these nanoparticles with ligands that target specific BBB receptors can further enhance uptake.[14][15]
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Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves conjugating the ASO to a molecule that binds to a receptor expressed on the BBB, such as the transferrin receptor (TfR) or insulin (B600854) receptor.[3][16] This triggers RMT, a process where the entire complex is transported across the endothelial cell into the brain.[3][16]
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Direct Administration: For preclinical studies and potentially for clinical applications, direct administration into the cerebrospinal fluid (CSF) via intracerebroventricular (ICV) or intrathecal (IT) injections bypasses the BBB.[7][17] However, this is an invasive procedure.[7] Recent studies in mouse models of Angelman syndrome have also explored prenatal delivery of ASOs via in utero intracranial or intra-amniotic injections.[18][19]
Troubleshooting Guides
Problem 1: Low Brain-to-Plasma Concentration Ratio of a Small Molecule UBE3A Unsilencing Compound
| Possible Cause | Troubleshooting Step | Rationale |
| High Efflux by P-gp/BCRP | Perform an in vitro transwell assay with and without a P-gp/BCRP inhibitor (e.g., elacridar). | To determine if the compound is a substrate for major efflux transporters. A significant increase in brain-side accumulation with the inhibitor confirms efflux.[4][9] |
| Poor Passive Permeability | Assess the compound's physicochemical properties (lipophilicity, molecular weight, polar surface area). | Compounds with high molecular weight (>500 Da), low lipophilicity, and high polar surface area generally have poor passive BBB permeability.[2] |
| Rapid Metabolism in the Brain | Measure the concentration of the parent compound and potential metabolites in brain homogenate. | To determine if the compound is being rapidly broken down upon entering the brain. |
| Low Free Fraction in Plasma or Brain | Determine the extent of plasma and brain tissue binding using equilibrium dialysis. | High binding to plasma proteins or brain tissue can limit the unbound concentration of the drug available to cross the BBB and interact with its target.[20] |
Problem 2: Inconsistent or Low Efficacy of an ASO-based UBE3A Unsilencing Therapy in Animal Models
| Possible Cause | Troubleshooting Step | Rationale |
| Poor ASO Distribution within the Brain | Following administration, perform tissue dissection and quantify ASO levels in different brain regions (e.g., cortex, hippocampus, cerebellum). | Direct injections (ICV/IT) can lead to uneven distribution, with higher concentrations near the injection site and lower levels in deeper brain structures.[7] |
| ASO Instability and Degradation | Analyze the integrity of the ASO in plasma and brain tissue samples using techniques like gel electrophoresis or mass spectrometry. | ASOs can be degraded by nucleases. Chemical modifications can improve stability.[10] |
| Inefficient Cellular Uptake | Use fluorescently labeled ASOs to visualize cellular uptake in brain slices via microscopy. | Even if the ASO crosses the BBB, it needs to be taken up by neurons to be effective. |
| Suboptimal Delivery Vehicle | If using a nanoparticle or conjugate approach, characterize the delivery system for size, charge, stability, and targeting ligand density. | The physicochemical properties of the delivery vehicle are critical for its ability to cross the BBB and release the ASO.[11][21] |
Quantitative Data Summary
Table 1: Comparison of In Vitro BBB Models
| Model Type | Key Characteristics | Typical TEER Values (Ω·cm²) | Advantages | Limitations |
| Immortalized Cell Lines (e.g., hCMEC/D3) | Readily available, easy to culture. | 30 - 100 | High-throughput screening, reproducibility.[22] | Lower barrier tightness, may not express all relevant transporters.[8] |
| Primary Brain Endothelial Cells (pBECs) | Isolated from animal brains (mouse, rat, porcine). | 150 - 800 | More physiologically relevant, higher TEER values.[23] | Limited availability, donor variability, more difficult to culture.[23] |
| iPSC-derived Brain Endothelial-like Cells (iBECs) | Differentiated from human induced pluripotent stem cells. | >1000 | Human origin, high TEER values, potential for disease modeling.[24][25] | Differentiation protocols can be complex and variable.[25] |
| Co-culture Models | Endothelial cells grown with other neurovascular unit cells (astrocytes, pericytes). | Can significantly increase TEER values. | More closely mimics the in vivo microenvironment, induces tighter barrier properties.[23][24] | Increased complexity and cost.[23] |
Table 2: Impact of P-gp Inhibition on Brain Accumulation of Substrate Drugs
| Drug | P-gp Inhibitor | Animal Model | Fold Increase in Brain Concentration | Reference |
| Paclitaxel | GF120918 (elacridar) | Mice | 5-fold | [9] |
| Various Drugs | - (P-gp knockout vs. wild-type) | Mice | 10-50-fold | [6] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell System
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Cell Culture:
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Culture human cerebral microvascular endothelial cells (hCMEC/D3) in endothelial cell basal medium supplemented with growth factors.
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Seed the cells onto the apical side of a Transwell® insert with a microporous membrane (0.4 µm pore size) placed in a multi-well plate.[24]
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Culture until a confluent monolayer is formed, which can be monitored by measuring the transendothelial electrical resistance (TEER). A stable TEER reading indicates barrier integrity.[24]
-
-
Permeability Assay:
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Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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Add the UBE3A unsilencing compound to the apical (donor) chamber.
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At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
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To assess efflux, add the compound to the basolateral chamber and sample from the apical chamber.
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For inhibition studies, pre-incubate the cells with a P-gp inhibitor before adding the compound.
-
-
Quantification and Analysis:
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Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
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Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
-
Protocol 2: In Vivo Brain Uptake Study in Mice
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Animal Preparation:
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Use adult male C57BL/6 mice (8-10 weeks old).
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Acclimate the animals to the housing conditions for at least one week before the experiment.
-
-
Compound Administration:
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Administer the UBE3A unsilencing compound via intravenous (i.v.) injection into the tail vein.
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The dose will depend on the compound's potency and solubility.
-
-
Sample Collection:
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At predetermined time points post-injection (e.g., 15, 30, 60, 120 minutes), anesthetize the mice.
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Collect a blood sample via cardiac puncture and process it to obtain plasma.
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Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
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Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
-
Quantification and Analysis:
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Extract the compound from the plasma and brain homogenate samples.
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Quantify the compound concentration using LC-MS/MS.
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Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration in the brain (ng/g tissue) by the concentration in the plasma (ng/mL).
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To determine the unbound brain-to-unbound plasma ratio (Kp,uu), the free fractions in brain and plasma need to be determined separately using equilibrium dialysis.[20]
-
Visualizations
Caption: Mechanisms of compound transport across the blood-brain barrier.
Caption: Strategies to enhance ASO delivery across the BBB.
Caption: Troubleshooting workflow for poor brain uptake.
References
- 1. Blood–brain barrier - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blood-brain barrier transport machineries and targeted therapy of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transporting Therapeutics: A Novel Approach to Deliver ASOs to the Brain - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 8. mdpi.com [mdpi.com]
- 9. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticles for Targeted Brain Drug Delivery: What Do We Know? [mdpi.com]
- 15. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. JCI Insight - Antisense oligonucleotide treatment rescues UBE3A expression and multiple phenotypes of an Angelman syndrome mouse model [insight.jci.org]
- 18. Prenatal delivery of a therapeutic antisense oligonucleotide achieves broad biodistribution in the brain and ameliorates Angelman syndrome phenotype in mice. — Department of Paediatrics [paediatrics.ox.ac.uk]
- 19. Prenatal delivery of a therapeutic antisense oligonucleotide achieves broad biodistribution in the brain and ameliorates Angelman syndrome phenotype in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. medical.researchfloor.org [medical.researchfloor.org]
- 23. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 24. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
(S)-PHA533533 degradation pathways and active metabolites
Welcome to the technical support center for (S)-PHA533533. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of Angelman Syndrome research?
A1: this compound acts as an "unsilencer" of the paternal Ube3a allele. In mature neurons, the paternal copy of the UBE3A gene is typically silenced by a long non-coding RNA called the Ube3a antisense transcript (Ube3a-ATS)[1]. This compound downregulates the expression of Ube3a-ATS, which in turn leads to the reactivation and expression of the paternal UBE3A gene, increasing the overall levels of UBE3A protein[1][2]. This mechanism is being explored as a potential therapeutic strategy for Angelman Syndrome, a neurodevelopmental disorder caused by the loss of function of the maternally inherited UBE3A gene[3][4].
Q2: Is the activity of this compound dependent on CDK2/CDK5 or Topoisomerase 1 (TOP1) inhibition?
A2: No, the unsilencing of paternal Ube3a by this compound appears to be independent of CDK2/CDK5 and TOP1 inhibition[4][5]. Although initially developed as a CDK2 inhibitor for potential cancer therapy, its effect on Ube3a expression is through a novel mechanism[2][4][6]. Experiments have shown that knocking down CDK2, CDK5, or TOP1 does not prevent this compound from unsilencing paternal Ube3a-YFP in primary cortical neurons[5].
Q3: Are there known active metabolites or degradation pathways for this compound?
A3: Currently, there is no publicly available information detailing the specific degradation pathways or identifying any active metabolites of this compound. Research has primarily focused on its mechanism of action in unsilencing the paternal Ube3a allele.
Q4: What are the key differences in activity between the (S) and (R) enantiomers of PHA533533?
A4: The (S)-enantiomer, this compound, is the active form that effectively unsilences the paternal Ube3a allele. The (R)-enantiomer, (R)-PHA533533, does not show the same activity in inducing UBE3A expression[1][3]. It is crucial to use the correct (S)-enantiomer for experiments targeting Ube3a reactivation.
Troubleshooting Guides
Problem 1: No significant increase in UBE3A protein levels is observed after treatment with this compound in primary neuron cultures.
| Possible Cause | Troubleshooting Step |
| Incorrect Enantiomer | Verify that the compound used is the (S)-enantiomer and not the inactive (R)-enantiomer[1][3]. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration. A concentration of 1 µM has been shown to be effective in mouse primary cortical neurons[1]. |
| Insufficient Treatment Duration | Ensure a sufficient treatment period. A 72-hour incubation has been used effectively in published studies[1][3]. |
| Poor Compound Stability | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly. For long-term storage, aliquoting and freezing at -80°C is recommended to avoid repeated freeze-thaw cycles[6]. |
| Low Cell Viability | Assess cell viability after treatment. High concentrations of the compound may lead to cytotoxicity. Ensure that the final concentration of the solvent (e.g., DMSO) is low and consistent across all conditions (e.g., 0.1%)[1][3]. |
Problem 2: High variability in quantitative RT-PCR results for Ube3a-ATS transcript levels.
| Possible Cause | Troubleshooting Step |
| RNA Degradation | Use an appropriate RNA stabilization reagent and ensure proper RNA extraction techniques to maintain RNA integrity. |
| Primer Inefficiency | Validate qRT-PCR primers for efficiency and specificity for the Ube3a-ATS transcript. |
| Inconsistent Treatment Application | Ensure uniform application of this compound across all cell culture wells. |
| Reference Gene Instability | Use multiple stable reference genes for normalization. GAPDH or β-ACTIN have been used in previous studies[1]. |
Quantitative Data Summary
Table 1: In Vitro Pharmacological Profile of this compound and Analogs
| Compound | EC50 (µM) for Ube3a-YFP Unsilencing | CC50 (µM) |
| This compound | 1 | >10 |
| (R)-PHA533533 | N/A | >10 |
| Topotecan | 0.3 | >1 |
Data adapted from in vitro studies in mouse primary neurons. N/A indicates not applicable due to lack of activity.[3]
Experimental Protocols
Protocol 1: In Vitro Unsilencing of Paternal Ube3a in Mouse Primary Cortical Neurons
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Cell Culture: Culture primary cortical neurons derived from wild-type or Angelman syndrome model mice (e.g., Ube3am-/p+).
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the culture medium to the desired final concentration (e.g., 1 µM). A vehicle control with the same final concentration of DMSO (e.g., 0.1%) should be prepared.
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Treatment: At day in vitro (DIV) 7, treat the neurons with the prepared this compound solution or the vehicle control.
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Incubation: Incubate the treated neurons for 72 hours.
-
Analysis:
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Quantitative RT-PCR: Harvest RNA to quantify the relative transcript levels of Ube3a-ATS, Snord115, and Ube3a. Normalize data to a stable reference gene like Gapdh[1].
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Western Blotting: Lyse the cells to extract proteins and determine the expression levels of UBE3A protein. Normalize data to a loading control like β-ACTIN[1].
-
Visual Diagrams
Caption: Mechanism of this compound in unsilencing paternal Ube3a.
Caption: General experimental workflow for testing this compound in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. angelmansyndromenews.com [angelmansyndromenews.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: (S)-PHA533533 and Neuronal Health
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the impact of (S)-PHA533533 on neuronal morphology and health.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound in neurons?
A1: this compound has been identified as a small molecule that can unsilence the paternal allele of the UBE3A gene in neurons.[1][2][3] This is achieved through a novel mechanism that involves the downregulation of the long non-coding antisense transcript Ube3a-ATS.[1][4] This leads to a significant increase in paternal Ube3a mRNA and UBE3A protein levels.[1][5]
Q2: Is the effect of this compound on UBE3A expression dependent on CDK2/CDK5 inhibition?
A2: No, studies have shown that the unsilencing of paternal Ube3a by this compound is independent of Cyclin-dependent kinase 2 (CDK2) and Cyclin-dependent kinase 5 (CDK5) inhibition.[2][4] It also does not act as a topoisomerase 1 (TOP1) inhibitor.[4]
Q3: What is the relevance of increasing UBE3A protein in neurons?
A3: The loss of functional UBE3A protein in the brain is the genetic cause of Angelman syndrome, a severe neurodevelopmental disorder.[6][7][8] By reactivating the silenced paternal UBE3A gene, this compound restores UBE3A protein levels, which is a promising therapeutic strategy for this condition.[1][9] UBE3A is an E3 ubiquitin ligase that plays a crucial role in protein stability and neuronal function.[10]
Q4: Has this compound been tested in human-derived neurons?
A4: Yes, this compound has been shown to unsilence paternal UBE3A in induced pluripotent stem cells (iPSCs) derived from patients with Angelman syndrome, highlighting its translational potential.[1][3]
Q5: What is the bioavailability of this compound in the brain?
A5: this compound has demonstrated excellent bioavailability in the developing brain of mouse models.[2][6] It can be delivered peripherally and effectively cross the blood-brain barrier.[1][7][11] This is a significant advantage over other compounds like topotecan, which have poor brain uptake.[2][3][6]
Troubleshooting Guides
Problem 1: Inconsistent or no increase in UBE3A protein levels after this compound treatment in primary neuron cultures.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your specific neuronal cell type and culture conditions. A starting concentration of 1 µM has been used in previous studies.[4] |
| Incorrect duration of treatment | A 72-hour treatment period has been shown to be effective.[4][6][12] Verify your treatment timeline. |
| Cell culture health | Ensure your primary neurons are healthy and viable before and during treatment. Poor cell health can affect the response to any compound. Monitor cell morphology and viability. |
| Reagent quality | Verify the purity and stability of your this compound stock solution. Improper storage can lead to degradation. The compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month), protected from light.[13] |
| Detection method sensitivity | Ensure your Western blot or other protein detection method is sensitive enough to detect the expected increase in UBE3A protein. Use appropriate positive and negative controls. |
Problem 2: High cytotoxicity observed in neuronal cultures after treatment.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high | High concentrations of any small molecule can be toxic. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 (50% cytotoxic concentration) and use concentrations well below this value.[12] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your neurons. A final concentration of 0.1% DMSO has been used as a vehicle control.[4] |
| Extended treatment duration | While a 72-hour treatment has been shown to be effective, prolonged exposure may lead to toxicity. Consider reducing the treatment duration if toxicity is observed early. |
Quantitative Data
In Vitro Pharmacological Profile of this compound
| Parameter | Value | Cell Type | Reference |
| EC50 (Potency) | ~1 µM | Mouse Primary Neurons | [12] |
| EMAX (Efficacy) | ~50% of neurons with paternal UBE3A-YFP expression | Mouse Primary Neurons | [12] |
| CC50 (Cytotoxicity) | >10 µM | Mouse Primary Neurons | [12] |
Experimental Protocols
Protocol 1: Treatment of Primary Cortical Neurons with this compound
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Cell Plating: Plate primary cortical neurons derived from mouse models at an appropriate density.
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Cell Culture Maintenance: Maintain neurons in culture for 5 days in vitro (DIV5).
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Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Treatment: On DIV7, treat the neurons with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) for 72 hours.[4]
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Analysis: After 72 hours, harvest the cells for downstream analysis, such as Western blotting for UBE3A protein levels or quantitative RT-PCR for Ube3a mRNA and Ube3a-ATS levels.[4]
Protocol 2: In Vivo Administration of this compound in Mouse Models
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Animal Model: Use an appropriate Angelman syndrome mouse model.
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Compound Preparation: Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection (e.g., saline).
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Administration: Administer a single i.p. injection of this compound at a dosage of 2 mg/kg to young mice (e.g., postnatal day 11).[5][11]
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Tissue Collection: At a specified time point after injection (e.g., 24 hours), euthanize the mice and collect brain tissue from various regions.[11]
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Analysis: Process the brain tissue for analysis of UBE3A expression through methods such as qPCR or immunohistochemistry.[11]
Signaling Pathways and Workflows
Caption: Mechanism of this compound in unsilencing the paternal UBE3A gene.
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. angelmansyndromenews.com [angelmansyndromenews.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 6. Small molecule could help treat Angelman syndrome [labonline.com.au]
- 7. Toward a small molecule therapeutic for Angelman syndrome: structure activity relationship studies of paternal Ube3a unsilencer this compound | Poster Board #444 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 8. Frontiers | Epilepsy-Associated UBE3A Deficiency Downregulates Retinoic Acid Signalling Pathway [frontiersin.org]
- 9. Transcriptional reprogramming restores UBE3A brain-wide and rescues behavioral phenotypes in an Angelman syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Challenges in translating (S)-PHA533533 from in vitro to in vivo models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-PHA533533 in preclinical models, focusing on the challenges of translating in vitro findings to in vivo systems for Angelman syndrome research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of Angelman syndrome?
A1: this compound is a small molecule that acts as a paternal Ube3a "unsilencer." In neurons, the paternal copy of the UBE3A gene is typically silenced by a long non-coding antisense transcript (Ube3a-ATS).[1][2] this compound functions by downregulating Ube3a-ATS, which in turn leads to the reactivation of the paternal Ube3a allele and subsequent production of UBE3A protein.[1][2] This is a promising therapeutic strategy for Angelman syndrome, which is caused by the loss of function of the maternal UBE3A allele.
Q2: Was this compound originally developed for a different purpose? Does that initial mechanism play a role in Ube3a unsilencing?
A2: Yes, this compound was initially developed as a cyclin-dependent kinase 2 (CDK2) inhibitor for anti-tumor applications.[1] However, its ability to unsilence paternal Ube3a is independent of its CDK2 or CDK5 inhibitory activity.[3] Studies have shown that knocking down CDK2 or CDK5 does not replicate the unsilencing effect of this compound, nor does it block its function.[3]
Q3: How does the in vivo efficacy of this compound compare to other compounds like topotecan (B1662842)?
A3: this compound has shown significant advantages in in vivo models compared to topoisomerase inhibitors like topotecan. While topotecan can also unsilence paternal Ube3a, it has very poor bioavailability and limited ability to cross the blood-brain barrier.[4] In contrast, this compound demonstrates excellent uptake in the developing brains of animal models after peripheral administration, leading to widespread neuronal UBE3A expression.[2][4]
Troubleshooting Guide: Translating this compound from In Vitro to In Vivo
A common challenge in drug development is the translation of promising in vitro results to successful in vivo models. This guide addresses specific issues researchers may encounter with this compound.
Issue 1: Discrepancy between In Vitro Potency and In Vivo Efficacy
You may observe that the effective concentration in vitro does not directly predict the required dose for a significant effect in vivo.
Possible Causes & Solutions:
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Pharmacokinetics (PK): The compound's absorption, distribution, metabolism, and excretion (ADME) profile will significantly influence the concentration and duration of exposure at the target site in the brain.
-
Recommendation: Conduct a pilot PK study to determine the Cmax, Tmax, and half-life of this compound in your specific mouse model and with your chosen route of administration. A known oral dose of 10 mg/kg in CD-1 mice resulted in a Cmax of 21 µM and an AUC of 96 µM/h.[3]
-
-
Brain Penetration: While this compound has good brain uptake, the brain-to-plasma ratio can vary.
-
Recommendation: Measure the concentration of this compound in both plasma and brain tissue at various time points after administration to determine the extent and duration of target engagement in the CNS.
-
-
Metabolism: The compound may be metabolized into active or inactive forms in vivo.
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Plasma Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to cross the blood-brain barrier.
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Recommendation: this compound has been reported to be approximately 74% plasma protein bound.[3] Consider this when comparing total plasma concentrations to the effective in vitro concentrations.
-
Issue 2: Variability in UBE3A Restoration Across Different Brain Regions
You may find that the level of paternal UBE3A unsilencing is not uniform throughout the brain.
Possible Causes & Solutions:
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Regional Drug Distribution: There might be differential distribution of this compound within the brain.
-
Recommendation: Perform biodistribution studies to quantify compound levels in various micro-dissected brain regions (e.g., cortex, hippocampus, cerebellum).
-
-
Cell-Type Specificity: The efficiency of Ube3a-ATS downregulation and subsequent paternal Ube3a activation may differ between neuronal cell types.
-
Recommendation: Use immunohistochemistry or single-cell RNA sequencing to assess UBE3A expression in specific neuronal populations.
-
Issue 3: Unexpected Toxicity or Off-Target Effects In Vivo
While this compound is reported to be well-tolerated, you may observe adverse effects in your animal model.
Possible Causes & Solutions:
-
Formulation/Vehicle Toxicity: The vehicle used for in vivo administration could be contributing to toxicity.
-
Recommendation: Ensure the vehicle is well-tolerated. A commonly used vehicle for similar compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Always include a vehicle-only control group.
-
-
Dose-Related Toxicity: The dose used may be too high for your specific mouse strain or experimental conditions.
-
Recommendation: Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your model. A dose of 2 mg/kg via intraperitoneal injection has been shown to be effective in AS model mice.[1]
-
-
Unknown Off-Target Effects: this compound may have off-target effects that are only apparent in vivo.
-
Recommendation: Conduct a comprehensive toxicological assessment, including monitoring of animal weight, behavior, and histopathological analysis of major organs in a cohort of animals treated with a high dose.
-
Data Summary
Table 1: In Vitro vs. In Vivo Efficacy of this compound
| Parameter | In Vitro (Mouse Primary Neurons) | In Vivo (Angelman Syndrome Mouse Model) | Reference |
| Effective Concentration (EC50) | 0.54 µM | Not directly applicable | [1] |
| Maximal Efficacy (Emax) | ~80% | Widespread neuronal UBE3A expression | [1][2] |
| Effective Dose | Not applicable | 2 mg/kg (intraperitoneal) | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Aqueous Solubility | >200 µM | - | [3] |
| Caco-2 Cell Permeability | High | - | [3] |
| Plasma Protein Binding | ~74% | - | [3] |
| CYP3A4 Stability (90 min) | 96% remaining | - | [3] |
| Clearance (10 mg/kg oral) | 5.8 ml/min/kg | CD-1 Mice | [3] |
| Cmax (10 mg/kg oral) | 21 µM | CD-1 Mice | [3] |
| AUC (10 mg/kg oral) | 96 µM/h | CD-1 Mice | [3] |
Experimental Protocols
Protocol 1: In Vitro Unsilencing Assay in Mouse Primary Neurons
-
Primary Neuron Culture:
-
Dissect cortices from E15.5 mouse embryos (from Ube3am-/p+ mice for AS model or wild-type for controls).
-
Dissociate tissue using papain and plate neurons on poly-D-lysine coated plates.
-
Culture neurons in Neurobasal medium supplemented with B27 and GlutaMAX.
-
-
Compound Treatment:
-
On day in vitro (DIV) 7, treat neurons with varying concentrations of this compound (e.g., 0.01 µM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
-
Analysis:
-
Western Blot: Lyse cells and quantify UBE3A protein levels. Normalize to a loading control like β-actin.
-
RT-qPCR: Isolate RNA, reverse transcribe to cDNA, and perform quantitative PCR to measure Ube3a mRNA and Ube3a-ATS RNA levels. Normalize to a housekeeping gene like Gapdh.
-
Protocol 2: In Vivo Administration and Analysis in AS Mouse Model
-
Animal Model: Use Angelman syndrome model mice (Ube3am-/p+) and wild-type littermates as controls.
-
Formulation and Administration:
-
Prepare this compound in a sterile vehicle suitable for intraperitoneal (i.p.) injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Administer a single i.p. injection of 2 mg/kg this compound. Include a vehicle-treated control group.
-
-
Tissue Collection:
-
At a predetermined time point post-injection (e.g., 24 hours, 7 days), euthanize mice and perfuse with PBS.
-
Harvest brains and either fix in paraformaldehyde for immunohistochemistry or dissect specific regions and snap-freeze for biochemical analysis.
-
-
Analysis:
-
Immunohistochemistry: Section fixed brains and stain for UBE3A to visualize the extent and location of protein restoration.
-
Western Blot: Homogenize frozen brain tissue, extract proteins, and perform western blotting to quantify UBE3A levels.
-
RT-qPCR: Isolate RNA from homogenized brain tissue to quantify Ube3a mRNA and Ube3a-ATS RNA levels.
-
Visualizations
Caption: Experimental workflows for in vitro and in vivo testing of this compound.
Caption: Signaling pathway of this compound in unsilencing paternal UBE3A.
Caption: Troubleshooting logic for in vitro to in vivo translation challenges.
References
Validation & Comparative
A Comparative Analysis of (S)-PHA533533 and Topotecan for Unsilencing UBE3A in Angelman Syndrome Models
Introduction
Angelman syndrome (AS) is a severe neurodevelopmental disorder resulting from the loss of function of the maternally inherited UBE3A gene.[1][2] In neurons, the paternal copy of UBE3A is typically silenced by a long non-coding antisense transcript (UBE3A-ATS).[2][3] A promising therapeutic strategy for AS involves reactivating, or "unsilencing," the dormant paternal UBE3A allele to restore protein levels in the brain.[3][4]
This guide provides a detailed comparison of two small molecules investigated for their ability to unsilence paternal UBE3A: topotecan (B1662842), a known topoisomerase I inhibitor, and (S)-PHA533533, a novel compound identified through a high-content screen.[5][6] We will examine their efficacy, mechanisms of action, and therapeutic potential based on available preclinical data.
Mechanism of Action: Divergent Pathways to UBE3A Unsilencing
While both compounds ultimately lead to the reactivation of the paternal UBE3A allele, their underlying mechanisms differ significantly.
This compound operates through a novel mechanism that is independent of topoisomerase I (TOP1) inhibition.[7][8] Originally developed as a CDK2 inhibitor, its unsilencing effect on Ube3a is not mediated by CDK2 or CDK5.[7][8] this compound effectively downregulates Ube3a-ATS, which leads to a significant increase in paternal Ube3a mRNA and UBE3A protein levels.[3][5] The precise molecular target that initiates this downstream effect remains under investigation.[9][10]
Topotecan , a well-characterized cancer drug, functions by inhibiting TOP1.[1][11] This inhibition stabilizes the formation of RNA:DNA hybrids, known as R-loops, at the Snord116 gene locus.[12][13] This action impedes the transcription of the full-length Ube3a-ATS, thereby removing its repressive effect on the paternal Ube3a allele and allowing for its expression.[6][12][14]
References
- 1. angelmansyndromenews.com [angelmansyndromenews.com]
- 2. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. angelman.org [angelman.org]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase inhibitors unsilence the dormant allele of Ube3a in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ube3a unsilencer | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Small molecule could help treat Angelman syndrome [labonline.com.au]
- 11. Cancer drug finds new use as treatment for Angelman syndrome | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 12. Molecular mechanisms: Study shows Angelman drug’s actions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 13. R-loop formation at Snord116 mediates topotecan inhibition of Ube3a-antisense and allele-specific chromatin decondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topoisomerase inhibitors unsilence the dormant allele of Ube3a in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: (S)-PHA533533 Versus Antisense Oligonucleotides for Angelman Syndrome
For Researchers, Scientists, and Drug Development Professionals
Angelman syndrome (AS) is a severe neurodevelopmental disorder characterized by intellectual disability, speech impairment, motor dysfunction, and seizures. The underlying cause is the loss of function of the maternally inherited UBE3A gene in neurons. In a healthy individual, the paternal copy of UBE3A is silenced by a long non-coding RNA called the UBE3A antisense transcript (UBE3A-ATS). This guide provides a detailed comparison of two promising therapeutic strategies aimed at restoring UBE3A protein expression: the small molecule (S)-PHA533533 and antisense oligonucleotides (ASOs).
Mechanism of Action
Both this compound and ASOs function by targeting the UBE3A-ATS, thereby unsilencing the paternal UBE3A allele and enabling the production of functional UBE3A protein.
This compound is a small molecule that has been shown to downregulate the Ube3a-ATS in preclinical models, leading to an increase in paternal Ube3a mRNA and UBE3A protein levels.[1][2] Its ability to cross the blood-brain barrier allows for less invasive, systemic administration.[3]
Antisense Oligonucleotides (ASOs) are short, synthetic single-stranded nucleic acids designed to bind to a specific RNA sequence. For Angelman syndrome, ASOs are designed to be complementary to the UBE3A-ATS. This binding leads to the degradation of the UBE3A-ATS by cellular enzymes like RNase H, thus preventing the silencing of the paternal UBE3A gene.[4]
Preclinical Data Comparison
Both therapeutic modalities have demonstrated promising results in preclinical models of Angelman syndrome.
| Parameter | This compound | Antisense Oligonucleotides (ASOs) |
| Model Systems | Primary neurons from AS model mice, AS patient-derived neurons.[1][2] | AS model mice, human iPSC-derived neurons, cynomolgus monkeys.[5][6][7] |
| UBE3A Protein Restoration | Widespread neuronal UBE3A expression in AS model mice after peripheral delivery.[1][2] | Up to 74% of wild-type levels in the cortex of AS mice after a single ICV injection.[8] |
| Behavioral Rescue | Data on behavioral rescue in AS mouse models is emerging. | Rescue of open field and forced swim test behaviors, and significant improvement on the reversed rotarod test in AS mice.[8] |
| Route of Administration | Intraperitoneal (i.p.) injection, demonstrating CNS penetration.[1] | Intracerebroventricular (ICV) or intrathecal (IT) injection. |
Clinical Data Comparison
ASOs have advanced to clinical trials, with encouraging results. As of the latest available information, this compound has not yet entered clinical trials.
| Parameter | This compound | Antisense Oligonucleotides (ASOs) |
| Clinical Phase | Preclinical | Phase 1/2 (GTX-102, ION582) |
| Participants | N/A | Pediatric and adult patients with Angelman syndrome. |
| Efficacy | N/A | GTX-102: Clinically meaningful improvements in cognition, communication, and sleep.[9] ION582: Consistent and encouraging clinical improvements in communication, cognition, and motor function.[10] |
| Safety | Preclinical testing suggests good tolerability.[1] | GTX-102: Generally safe, with some instances of lower extremity weakness that resolved.[9] ION582: Favorable safety and tolerability with no reports of lower limb weakness.[10] |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for UBE3A-ATS and Ube3a mRNA
Objective: To quantify the expression levels of UBE3A-ATS and Ube3a mRNA in brain tissue or cultured neurons following treatment.
Methodology:
-
RNA Extraction: Total RNA is isolated from brain tissue homogenates or cultured neurons using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.
-
qPCR: Real-time PCR is performed using a qPCR system (e.g., StepOnePlus, Applied Biosystems) with a TaqMan Gene Expression Assay.[11] Specific primers and probes for Ube3a-ATS and Ube3a are used. A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.
-
Data Analysis: The relative expression levels are calculated using the 2-ΔΔCt method.[9]
Western Blot for UBE3A Protein
Objective: To detect and quantify the levels of UBE3A protein in brain tissue or cultured neurons.
Methodology:
-
Protein Extraction: Brain tissue or cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for UBE3A. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The intensity of the UBE3A band is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[12]
Rotarod Test for Motor Coordination in Mice
Objective: To assess motor coordination and balance in an Angelman syndrome mouse model.
Methodology:
-
Apparatus: An accelerating rotarod apparatus is used.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.
-
Procedure: Mice are placed on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Measurement: The latency to fall from the rod is recorded for each mouse. The trial is typically repeated multiple times over several days.[2][13]
Open Field Test for Locomotor Activity and Anxiety-like Behavior in Mice
Objective: To evaluate general locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square or circular open field arena.
-
Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 10-30 minutes).[2][5]
-
Measurement: An automated tracking system records various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[2]
Signaling Pathways
Restoring UBE3A expression is expected to normalize downstream signaling pathways that are dysregulated in Angelman syndrome. Key pathways implicated include:
-
mTOR Pathway: This pathway is crucial for synaptic plasticity and memory.[14]
-
Wnt Signaling: Involved in neuronal development and synaptic function.
-
Retinoic Acid Signaling: UBE3A may act as a coactivator for the retinoic acid receptor, influencing gene expression.[15]
Summary and Future Directions
Both this compound and ASOs represent highly promising therapeutic avenues for Angelman syndrome by targeting the fundamental genetic defect. ASOs are further along the developmental pipeline, with encouraging clinical data demonstrating their potential to improve key symptoms of the disorder. The main challenge for ASOs is the requirement for invasive intrathecal delivery.
This compound offers the significant advantage of potential systemic administration, which would be less invasive and could achieve broader distribution. However, it is at an earlier stage of development, and more extensive preclinical studies, including comprehensive toxicology and long-term efficacy assessments in animal models, are required before it can proceed to clinical trials.
Future research should focus on direct comparative studies of these two modalities in the same preclinical models to provide a clearer picture of their relative efficacy and safety. Furthermore, a deeper understanding of how each approach modulates downstream signaling pathways will be crucial for optimizing therapeutic strategies and identifying potential combination therapies. The development of reliable biomarkers to track target engagement and clinical response will also be essential for the successful clinical translation of these promising treatments for Angelman syndrome.
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. angelmansyndromenews.com [angelmansyndromenews.com]
- 4. cureangelman.org [cureangelman.org]
- 5. [PDF] UBE3A reinstatement restores behaviorand proteome in an Angelman syndrome mouse model of imprinting defects | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. UBE3A reinstatement restores behaviorand proteome in an Angelman syndrome mouse model of imprinting defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Antisense oligonucleotide treatment rescues UBE3A expression and multiple phenotypes of an Angelman syndrome mouse model [insight.jci.org]
- 9. Maternal disruption of Ube3a leads to increased expression of Ube3a-ATS in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. angelman.org [angelman.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Therapies in preclinical and clinical development for Angelman syndrome. — Department of Paediatrics [paediatrics.ox.ac.uk]
- 14. Tissue-specific Variation of Ube3a Protein Expression in Rodents and in a Mouse Model of Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Specificity of (S)-PHA533533 for the UBE3A Locus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-PHA533533, a novel small molecule for unsilencing the paternal UBE3A allele, with other therapeutic alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and experimental workflows.
Introduction
Angelman syndrome (AS) is a severe neurodevelopmental disorder caused by the loss of function of the maternally inherited UBE3A gene. In neurons, the paternal copy of UBE3A is silenced by a long non-coding antisense transcript (UBE3A-ATS). A promising therapeutic strategy for AS is to reactivate the dormant paternal UBE3A allele. This compound has emerged as a potent small molecule that can achieve this by downregulating UBE3A-ATS.[1][2] This guide focuses on the specificity of this compound for the UBE3A locus, a critical factor for its therapeutic potential.
Mechanism of Action of this compound
This compound acts to unsilence the paternal UBE3A allele through a novel mechanism that involves the downregulation of the Ube3a antisense transcript (Ube3a-ATS).[1][2][3] This reduction in Ube3a-ATS leads to a significant increase in paternal Ube3a mRNA and UBE3A protein levels.[1][2] A key finding is that this unsilencing effect is independent of the compound's previously known targets, cyclin-dependent kinase 2 (CDK2), cyclin-dependent kinase 5 (CDK5), and topoisomerase 1 (TOP1).[4][5]
Comparative Performance Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound in comparison to its inactive enantiomer, (R)-PHA533533, and the known topoisomerase inhibitor, topotecan, which also unsilences paternal Ube3a. Data was obtained from studies on mouse primary neurons.
Table 1: In Vitro Potency and Efficacy for Unsilencing Paternal Ube3a-YFP
| Compound | EC50 (µM) | Emax (% of neurons with paternal UBE3A-YFP) |
| This compound | 0.54 | ~80% |
| (R)-PHA533533 | N/A | Inactive |
| Topotecan | N/A | Positive Control |
EC50: Half-maximal effective concentration. Emax: Maximum effect. N/A: Not applicable/available. Data from primary mouse neurons treated for 72 hours.[5][6]
Table 2: In Vitro Cytotoxicity
| Compound | CC50 (µM) |
| This compound | >10 |
| (R)-PHA533533 | >10 |
| Topotecan | ~1 |
CC50: Half-maximal cytotoxic concentration. Data from primary mouse neurons treated for 72 hours.[6]
Specificity Analysis
A crucial aspect of validating a therapeutic compound is ensuring its specificity to the intended target. The following data supports the specificity of this compound for the UBE3A locus.
Table 3: Effect of this compound on Gene Expression
| Gene | Effect of this compound | Comparison with Topotecan |
| Ube3a-ATS | Significantly downregulated | Similar downregulation |
| Ube3a mRNA | Significantly increased | Similar increase |
| Snord115 | No significant change | N/A |
| Dlg2 | No significant change | N/A |
| Nrxn3 | No significant change | N/A |
| Malat1 | No significant change | N/A |
| Pantr1 | No significant change | N/A |
| Airn | No significant change | N/A |
Data from quantitative RT-PCR in primary mouse neurons. The lack of effect on other long non-coding RNAs and genes suggests specificity for the Ube3a-ATS.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Primary Neuronal Culture
-
Tissue Dissociation: Cortices from embryonic day 15.5 (E15.5) mice are dissected and dissociated into single cells using papain and DNase I.
-
Plating: Neurons are plated on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Maintenance: Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Half of the medium is replaced every 3-4 days.
-
Treatment: Compounds are added to the culture medium at the desired concentrations at day in vitro (DIV) 7 for 72 hours.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from primary neurons using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: qPCR is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Data Analysis: The relative expression of target genes (Ube3a, Ube3a-ATS, and off-target genes) is calculated using the ΔΔCt method, with a housekeeping gene (e.g., Gapdh) for normalization.
Western Blotting
-
Protein Extraction: Neurons are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against UBE3A, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[7]
Cytotoxicity Assay (Neutral Red Uptake)
-
Cell Plating and Treatment: Primary neurons are plated in 96-well plates and treated with various concentrations of the test compounds for 72 hours.
-
Neutral Red Incubation: The treatment medium is replaced with medium containing neutral red dye, and the cells are incubated for 3 hours to allow for dye uptake into the lysosomes of viable cells.
-
Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., 1% acetic acid in 50% ethanol).
-
Quantification: The absorbance of the extracted dye is measured at 540 nm using a microplate reader. The percentage of viable cells is calculated relative to untreated control cells.
Visualizations
Signaling Pathway: Unsilencing of Paternal UBE3A
References
- 1. researchgate.net [researchgate.net]
- 2. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ube3a unsilencer | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
A Comparative Guide to the Off-Target Kinase Inhibition Profile of (S)-PHA533533 in Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibition profile of (S)-PHA533533, with a focus on its off-target effects in a neuronal context. While comprehensive public data on the full kinome-wide off-target profile of this compound is limited, this document synthesizes available information and compares it with established off-target profiles of other well-known cyclin-dependent kinase (CDK) inhibitors, Roscovitine (B1683857) and Flavopiridol, which are frequently used in neuroscience research. This comparison aims to offer a valuable resource for researchers evaluating the suitability of this compound for their studies and for professionals in drug development.
Quantitative Kinase Inhibition Data
The following table summarizes the known kinase inhibition data for this compound and the comparator compounds Roscovitine and Flavopiridol. It is important to note that the off-target data for Roscovitine and Flavopiridol is more extensively characterized in the public domain than for this compound.
| Inhibitor | Primary Target(s) | Off-Target Kinase(s) | IC50/Kd (nM) | Assay Type |
| This compound | CDK2/cyclin A, CDK2/cyclin E, CDK5/p25 | Limited public data available | 37 (CDK2/cyclin A), 55 (CDK2/cyclin E), 65 (CDK5/p25)[1] | Biochemical Assay |
| Roscovitine | CDK1, CDK2, CDK5 | CDK7, CDK9, DYRK1A, DYRK2, PIM1, PIM2, PIM3, etc. | See KINOMEscan data[2] | KINOMEscan |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | EGFR, PKA, PKC, etc. | Varies by kinase | Biochemical Assays |
Note: The therapeutic effects of this compound in models of Angelman syndrome have been suggested to be independent of its CDK2/CDK5 inhibitory activity, pointing towards a novel mechanism of action or the influence of yet-unidentified off-targets[1].
Experimental Protocols
Detailed methodologies for key experiments cited in kinase inhibition profiling are provided below. These protocols are representative of the techniques used to generate the data for the comparator compounds and would be applicable for a comprehensive analysis of this compound.
1. KINOMEscan™ Assay
The KINOMEscan™ competition binding assay is a high-throughput method to profile the interaction of a compound against a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.
-
Protocol Outline:
-
Kinases are tagged with a unique DNA identifier.
-
The tagged kinases are incubated with the immobilized ligand and the test compound at a single concentration (e.g., 1 µM or 10 µM) or in a dose-response format.
-
After incubation, unbound kinase is washed away.
-
The amount of bound kinase is determined by qPCR of the DNA tag.
-
Results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.
-
2. SelectScreen® Biochemical Kinase Profiling Service (Thermo Fisher Scientific)
This service offers various assay formats to assess kinase activity.
-
Z'-LYTE® Assay: A fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by detecting the phosphorylation of a FRET-peptide substrate.
-
The kinase reaction is performed by incubating the kinase, a FRET-peptide substrate, and ATP with the test compound.
-
A development reagent containing a site-specific protease is added. This protease only cleaves the non-phosphorylated peptide.
-
Cleavage of the peptide disrupts FRET, leading to a change in the emission ratio of the donor and acceptor fluorophores.
-
The extent of inhibition is calculated from the change in the FRET signal.
-
-
LanthaScreen® Eu Kinase Binding Assay: A time-resolved FRET (TR-FRET) assay that measures the binding of a test compound to the kinase.
-
A europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP-binding site are used.
-
Binding of both the antibody and the tracer to the kinase results in a high TR-FRET signal.
-
A test compound that competes with the tracer for the ATP-binding site will disrupt FRET.
-
The affinity of the compound is determined by the decrease in the TR-FRET signal.
-
3. NanoBRET™ Target Engagement Assay (Promega)
This is a live-cell assay that measures compound binding to a specific kinase target.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the "energy donor") and a fluorescently labeled tracer that binds to the kinase (the "energy acceptor").
-
Protocol Outline:
-
Cells are engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
The cells are incubated with a cell-permeable fluorescent tracer that binds to the kinase, resulting in a BRET signal.
-
A test compound is added, which competes with the tracer for binding to the kinase.
-
The displacement of the tracer by the test compound leads to a decrease in the BRET signal in a dose-dependent manner, from which the intracellular affinity (IC50) can be determined.
-
Visualizations
Primary Signaling Pathway of CDK2 and Potential Off-Target Interference
Caption: CDK2 signaling pathway and potential off-target effects of this compound in neurons.
Experimental Workflow for Kinase Inhibition Profiling
References
A Comparative Guide to the Bioavailability of UBE3A Activators for Angelman Syndrome Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
The reactivation of the paternal ubiquitin-protein ligase E3A (UBE3A) allele is a promising therapeutic strategy for Angelman syndrome, a severe neurodevelopmental disorder. Several classes of UBE3A activators are under investigation, each with distinct mechanisms and pharmacokinetic profiles. A critical parameter for the successful clinical translation of these compounds is their ability to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system. This guide provides a comparative overview of the bioavailability of the novel small molecule (S)-PHA533533 and other UBE3A activators, supported by a compilation of experimental data and detailed methodologies.
Quantitative Bioavailability Data
A direct quantitative comparison of the bioavailability of different UBE3A activators is crucial for prioritizing candidates for further development. While specific pharmacokinetic data for this compound in the public domain is limited, the following table presents a template of key parameters that should be assessed. For comparative purposes, it includes available data for the topoisomerase inhibitor topotecan, another compound known to reactivate paternal UBE3A, and representative data for antisense oligonucleotides (ASOs).
Disclaimer: The data presented for this compound in the following table is illustrative and intended to serve as a template for data that should be generated in preclinical studies. It is not based on publicly available experimental results.
| Compound Class | Compound | Dosing Route & Dose | Cmax (ng/g or ng/mL) | Tmax (h) | AUC (ng·h/g or ng·h/mL) | Brain ECF to Plasma AUC Ratio | Oral Bioavailability (%) |
| Small Molecule | This compound | Oral, 10 mg/kg (mouse) | [Illustrative] 150 | [Illustrative] 2 | [Illustrative] 900 | [Reported as "excellent"] | [Illustrative] 40 |
| Small Molecule | Topotecan | IV, 4 mg/kg (mouse) | - | - | - | 0.21 ± 0.04[1] | Low |
| Antisense Oligonucleotide | ASO (Generic) | Intrathecal | N/A | N/A | N/A | Broad CNS distribution reported[2] | N/A |
Note: Cmax = Maximum concentration; Tmax = Time to reach maximum concentration; AUC = Area under the curve; ECF = Extracellular fluid.
Experimental Protocols
Accurate and reproducible assessment of brain bioavailability is paramount. Below are detailed methodologies for key experiments cited in the evaluation of UBE3A activators.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the steps to determine the concentration of a UBE3A activator in the plasma and brain tissue of mice following administration.
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old).
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Compound Administration:
-
This compound (or other small molecule): Administered orally (p.o.) via gavage or intravenously (i.v.) via tail vein injection. A typical oral dose for a small molecule might be 10 mg/kg, formulated in a vehicle such as 0.5% methylcellulose.
-
Topotecan: Administered intravenously at a dose of 4 mg/kg.[1]
-
Antisense Oligonucleotides (ASOs): Administered via intrathecal or intracerebroventricular injection due to poor systemic bioavailability.
3. Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration, mice are anesthetized.
-
Blood is collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation and stored at -80°C.
-
Immediately following blood collection, mice are transcardially perfused with ice-cold saline to remove blood from the brain.
-
The brain is rapidly excised, weighed, and flash-frozen in liquid nitrogen, then stored at -80°C until analysis.
4. Sample Preparation:
-
Plasma: Protein precipitation is performed by adding three volumes of cold acetonitrile (B52724) containing an internal standard to one volume of plasma. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Brain Tissue: The brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate. Protein precipitation is then performed on the homogenate as described for plasma.
5. Quantification by LC-MS/MS:
-
The concentrations of the UBE3A activator in the plasma and brain homogenate supernatant are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
A standard curve is generated using known concentrations of the compound in the respective matrix (plasma or brain homogenate).
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma and brain concentration-time profiles using non-compartmental analysis software.
-
The brain-to-plasma concentration ratio is calculated at each time point. The unbound brain-to-plasma partition coefficient (Kp,uu) can be determined by correcting for plasma and brain tissue binding.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of UBE3A activators requires knowledge of the downstream signaling pathways.
UBE3A Signaling Pathway
UBE3A is an E3 ubiquitin ligase that plays a crucial role in protein degradation and has been implicated in the regulation of several key signaling pathways involved in neurodevelopment. These include the Wnt, mTOR, and Retinoic Acid (RA) signaling pathways.[3][4][5] this compound is thought to reactivate the paternal UBE3A allele by downregulating the UBE3A antisense transcript (UBE3A-ATS).
Caption: UBE3A activation and its downstream signaling pathways.
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates a typical workflow for assessing the bioavailability of a novel UBE3A activator.
Caption: Workflow for assessing brain bioavailability of UBE3A activators.
Conclusion
The development of orally bioavailable, brain-penetrant UBE3A activators is a key objective in the pursuit of a disease-modifying therapy for Angelman syndrome. While this compound shows promise with reports of excellent brain uptake, rigorous quantitative pharmacokinetic studies are essential to fully characterize its profile and compare it with other therapeutic modalities like ASOs. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct and interpret these critical studies, ultimately accelerating the development of effective treatments for individuals with Angelman syndrome.
References
- 1. Ube3a, the E3 ubiquitin ligase causing Angelman syndrome and linked to autism, regulates protein homeostasis through the proteasomal shuttle Rpn10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From UBE3A to Angelman syndrome: a substrate perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | UBE3A: An E3 Ubiquitin Ligase With Genome-Wide Impact in Neurodevelopmental Disease [frontiersin.org]
- 4. Novel neurobiological roles of UBE3A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Small Molecules for Paternal UBE3A Reactivation
For Researchers, Scientists, and Drug Development Professionals
Angelman syndrome (AS) is a severe neurodevelopmental disorder resulting from the loss of function of the maternally inherited UBE3A gene. In neurons, the paternal copy of UBE3A is silenced by a long non-coding RNA, the UBE3A antisense transcript (UBE3A-ATS). A promising therapeutic strategy for AS is the reactivation of the dormant paternal UBE3A allele. This guide provides a head-to-head comparison of two leading classes of small molecules that have demonstrated the ability to unsilence paternal UBE3A: topoisomerase inhibitors and the novel compound (S)-PHA533533.
Quantitative Comparison of Lead Compounds
The following table summarizes the in vitro efficacy and potency of topotecan, a representative topoisomerase I inhibitor, and this compound in reactivating paternal UBE3A expression in mouse primary neurons.
| Parameter | Topotecan | This compound | Reference |
| Target | Topoisomerase I | Unknown (novel mechanism) | [1][2] |
| Mechanism of Action | Inhibition of Topoisomerase I, leading to reduced transcription of long genes, including Ube3a-ATS. | Downregulation of Ube3a-ATS independent of Topoisomerase I or CDK2/CDK5 inhibition. | [1][2][3] |
| Potency (EC50) | ~0.1 µM | ~0.5 µM | [4] |
| Efficacy (Emax) | Lower than this compound | Higher than topotecan | [4] |
| In Vivo Efficacy | Limited bioavailability in the brain. | Excellent bioavailability in the developing brain. | [5] |
| Specificity | Affects the expression of multiple long genes. | Appears to be more specific for Ube3a-ATS. | [3] |
| Potential Side Effects | Off-target effects due to broad inhibition of long gene transcription. | To be determined, but potentially fewer off-target effects than topotecan. | [6] |
Signaling Pathways and Mechanisms of Action
The reactivation of paternal UBE3A by these small molecules primarily involves the downregulation of the UBE3A-ATS. However, their upstream mechanisms of action differ significantly.
Caption: Mechanisms of paternal UBE3A reactivation by small molecules.
Experimental Workflows
The identification and characterization of small molecules for paternal UBE3A reactivation typically follow a multi-step experimental workflow, from high-throughput screening to in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms: Study shows Angelman drug’s actions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. angelman.org [angelman.org]
A Comparative Guide to Biochemical Assays for Elucidating the Mechanism of (S)-PHA533533 in UBE3A Unsliencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biochemical assays used to confirm the mechanism of action of (S)-PHA533533, a novel small molecule with therapeutic potential for Angelman syndrome. The primary mechanism of this compound involves the unsilencing of the paternally inherited UBE3A gene.[1][2] This is achieved by downregulating the Ube3a antisense transcript (Ube3a-ATS), which normally represses the paternal allele.[2][3]
For comparative purposes, this guide contrasts the experimental evidence for this compound with that of topoisomerase inhibitors, such as topotecan, which represent an alternative strategy for paternal UBE3A reactivation.[4][5][6]
Addressing the S100B Protein
Initial interest in the potential interaction between this compound and the S100B protein prompted a thorough review of the current scientific literature. At present, there is no published evidence to suggest a direct interaction between this compound and S100B or an involvement of S100B in the mechanism of action of this compound related to UBE3A unsilencing. The assays and data presented herein are therefore focused on the well-documented molecular mechanism of this compound in the context of Angelman syndrome.
Comparative Data on UBE3A Unsilencing Agents
The following table summarizes the key quantitative data from biochemical assays used to evaluate the efficacy and mechanism of this compound and topotecan.
| Parameter | This compound | Topotecan | Assay Type | Reference |
| Paternal Ube3a mRNA Induction | Significant increase in primary neurons from AS model mice. | Upregulates catalytically active UBE3A in neurons from maternal Ube3a-null mice. | Quantitative RT-PCR | [2][3],[5] |
| Ube3a-ATS mRNA Reduction | Significant downregulation in primary neurons from AS model mice. | Downregulates expression of the Ube3a antisense transcript. | Quantitative RT-PCR | [2][3],[5] |
| UBE3A Protein Expression | Induces widespread neuronal UBE3A expression in AS model mice. | Restores UBE3A protein to wild-type levels in cultured neurons from Ube3a m-/p+ mice. | Western Blot, Immunofluorescence | [2][3],[5] |
| EC50 for Ube3a-YFP Unsilencing | Data available in referenced literature. | Low nanomolar range. | High-Content Imaging | [7],[5] |
| Cytotoxicity (LC50) | Data available in referenced literature. | Concentration-dependent. | Cytotoxicity Assay | [7] |
| Mechanism of Action | Novel mechanism, independent of CDK2/CDK5 and topoisomerase inhibition. | Topoisomerase I inhibitor. | Knockdown experiments, DNA relaxation assays. | [1],[4][5] |
Experimental Protocols for Key Biochemical Assays
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the primary assays used to confirm the mechanism of action of this compound.
Quantitative Real-Time PCR (qRT-PCR) for Ube3a and Ube3a-ATS Expression
This assay is fundamental for quantifying the changes in the expression levels of the target sense (Ube3a) and antisense (Ube3a-ATS) transcripts following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Primary cortical neurons from Angelman syndrome model mice (e.g., Ube3am-/p+) are cultured. Neurons are treated with this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., topotecan) at various concentrations and for specific durations (e.g., 72 hours).
-
RNA Extraction: Total RNA is isolated from the treated neurons using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of RNA are assessed using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random hexamer primers.
-
qPCR Reaction: The qPCR is performed using a qPCR instrument (e.g., Applied Biosystems 7500) with a SYBR Green-based master mix. Specific primers for Ube3a, Ube3a-ATS, and a housekeeping gene (e.g., Gapdh) for normalization are used.
-
Data Analysis: The relative expression of Ube3a and Ube3a-ATS is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[8][9]
Western Blotting for UBE3A Protein Expression
This assay is used to detect and quantify the levels of UBE3A protein, confirming that the observed changes in mRNA levels translate to changes in protein expression.
Protocol:
-
Cell Lysis: Following treatment, cultured neurons are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.[10]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[10][11]
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for UBE3A (e.g., UBE3A (D10D3) Rabbit mAb).[12] Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
High-Content Imaging for Paternal UBE3A-YFP Unsilencing
This assay provides a high-throughput method to screen for compounds that unsilence the paternal Ube3a allele using a reporter mouse model.
Protocol:
-
Cell Culture: Primary cortical neurons are cultured from mice expressing a yellow fluorescent protein (YFP) tag on the paternal Ube3a allele (Ube3am+/pYFP).[5]
-
Compound Treatment: Neurons are treated with a library of compounds, including this compound and controls, in multi-well plates.[3]
-
Immunofluorescence: After treatment, cells are fixed, permeabilized, and stained with a primary antibody against YFP (to enhance the signal) and a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: The plates are imaged using a high-content imaging system. Automated image analysis is used to identify individual neurons and quantify the intensity of the YFP signal within each cell. The percentage of YFP-positive neurons is determined for each treatment condition.[3][5]
Visualizing the Molecular Pathways and Experimental Logic
The following diagrams illustrate the key molecular pathway and the logical flow of the biochemical assays.
Caption: Mechanism of UBE3A unsilencing by this compound and Topotecan.
Caption: Workflow of biochemical assays to confirm UBE3A unsilencing.
References
- 1. angelmansyndromenews.com [angelmansyndromenews.com]
- 2. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. angelmansyndromenews.com [angelmansyndromenews.com]
- 5. Topoisomerase inhibitors unsilence the dormant allele of Ube3a in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. angelman.org [angelman.org]
- 7. WO2021011802A1 - Methods and compositions for unsilencing imprinted genes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Maternal disruption of Ube3a leads to increased expression of Ube3a-ATS in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue-specific Variation of Ube3a Protein Expression in Rodents and in a Mouse Model of Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.cnr.it [iris.cnr.it]
- 12. UBE3A (D10D3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Assessing Behavioral Rescue in Angelman Syndrome Mice: A Comparative Guide to (S)-PHA533533 and Alternative Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-PHA533533 and other therapeutic strategies aimed at rescuing behavioral deficits in mouse models of Angelman syndrome (AS). While preclinical studies have demonstrated the potential of this compound to address the molecular basis of AS, quantitative behavioral data in animal models has not yet been published. This guide, therefore, summarizes the available molecular data for this compound and contrasts it with the behavioral outcomes reported for alternative therapeutic approaches, including zinc-finger protein (ZFP) therapy and antisense oligonucleotides (ASOs).
Introduction to Therapeutic Strategies in Angelman Syndrome
Angelman syndrome is a neurodevelopmental disorder caused by the loss of function of the maternally inherited UBE3A gene. In neurons, the paternal copy of UBE3A is silenced by a long non-coding RNA known as the UBE3A antisense transcript (UBE3A-ATS). A primary therapeutic strategy for AS is to reactivate the paternal UBE3A allele by inhibiting UBE3A-ATS.
This compound has been identified as a small molecule capable of increasing UBE3A protein expression in both mouse models and human cell lines[1][2]. It is believed to act through a novel mechanism to downregulate Ube3a-ATS[3][4]. While initially investigated as an α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, its precise mechanism in Ube3a unsilencing is still under investigation and appears to be independent of topoisomerase or cyclin-dependent kinase (CDK) inhibition[5].
Comparative Analysis of Therapeutic Efficacy
To date, published studies on this compound have focused on its molecular efficacy. A direct comparison of its behavioral rescue effects with other treatments is therefore not yet possible. The following tables summarize the available quantitative behavioral data for alternative therapies that have been tested in AS mouse models.
Table 1: Behavioral Outcomes of Zinc-Finger Protein (ZFP) Therapy in Angelman Syndrome Mice
| Behavioral Test | Metric | AS Model (Untreated) | AS Model (ZFP-Treated) | Wild-Type Control | Outcome |
| Open Field Test | Horizontal Activity | Reduced | Improved | Normal | Partial Rescue |
| Vertical Rearing | Reduced | Improved | Normal | Partial Rescue | |
| Exploration | Reduced | Improved | Normal | Partial Rescue | |
| Rotarod | Latency to Fall | Significantly Worse | Slight Improvement | Normal | Modest Improvement |
| Gait Analysis | Hindlimb Function | Impaired | Improved | Normal | Partial Rescue |
| Stride Length | Longer | No Improvement | Normal | No Rescue | |
| Swing Duration | Longer | No Improvement | Normal | No Rescue |
Data synthesized from descriptive reports in preclinical studies. Specific numerical values were not available in the reviewed literature.[6]
Table 2: Behavioral Outcomes of Antisense Oligonucleotide (ASO) Therapy in Angelman Syndrome Mice
| Behavioral Test | Metric | AS Model (PBS Control) | AS Model (ASO-Treated) | Wild-Type Control | Outcome |
| Open Field Test | Total Distance Moved | Reduced | Rescued to WT levels | Normal | Full Rescue |
| Forced Swim Test | Immobility Time | Increased | Rescued to WT levels | Normal | Full Rescue |
| Reversed Rotarod | Latency to Fall | Significantly Worse | Significantly Improved | Normal | Significant Improvement |
| Marble Burying | Number of Marbles Buried | Reduced | No Significant Difference | Normal | No Rescue |
| Nest Building | Nest Score | Reduced | No Significant Difference | Normal | No Rescue |
Quantitative data adapted from a study by van der Wee et al., JCI Insight, 2021.[7]
Experimental Protocols
Detailed methodologies for the key behavioral experiments cited are provided below. These protocols are essential for the replication and validation of findings in preclinical studies of Angelman syndrome.
Open Field Test
Purpose: To assess locomotor activity, exploratory behavior, and anxiety-like traits.
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking software.
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes prior to the test.
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for a defined period, typically 10-30 minutes.
-
Record and analyze various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Rotarod Test
Purpose: To evaluate motor coordination, balance, and motor learning.
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
Procedure:
-
Habituate the mice to the apparatus for one or two days prior to testing.
-
Place the mouse on the stationary rod.
-
Gradually accelerate the rod from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Repeat the trial multiple times over several consecutive days to assess motor learning.
Novel Object Recognition (NOR) Test
Purpose: To assess recognition memory.
Apparatus: The same arena as the open field test. Two identical objects for the familiarization phase and one of the familiar objects and one novel object for the testing phase.
Procedure:
-
Habituation: Allow the mouse to explore the empty arena.
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for a set period.
-
Testing Phase: After a retention interval, replace one of the familiar objects with a novel object and allow the mouse to explore again.
-
Record the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory.
Fear Conditioning Test
Purpose: To assess associative learning and memory.
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a speaker for auditory cues.
Procedure:
-
Training: Place the mouse in the conditioning chamber. Present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild foot shock.
-
Contextual Fear Testing: The following day, return the mouse to the same chamber and measure freezing behavior in the absence of the CS and US.
-
Cued Fear Testing: Place the mouse in a novel context and present the CS (tone) without the US. Measure freezing behavior in response to the cue.
Visualizing Pathways and Processes
The following diagrams, generated using Graphviz, illustrate key concepts in the therapeutic approach to Angelman syndrome.
Caption: Therapeutic strategies for Angelman syndrome.
Caption: Workflow for preclinical behavioral testing in AS mice.
Caption: Hypothesized signaling pathway for this compound.
Conclusion
This compound represents a promising therapeutic candidate for Angelman syndrome due to its demonstrated ability to increase UBE3A protein levels in preclinical models. However, the absence of published behavioral data in treated AS mice makes a direct comparison of its efficacy with other emerging therapies challenging. Alternative strategies, such as ZFP and ASO therapies, have shown encouraging results in rescuing specific behavioral phenotypes in AS mouse models. Future studies are critically needed to evaluate the behavioral effects of this compound and to elucidate its precise mechanism of action in downregulating Ube3a-ATS. Such data will be essential for advancing this and other promising compounds toward clinical trials for individuals with Angelman syndrome.
References
- 1. Behavioral deficits in an Angelman syndrome model: Effects of genetic background and age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. angelmansyndromenews.com [angelmansyndromenews.com]
- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. angelmansyndromenews.com [angelmansyndromenews.com]
- 7. JCI Insight - Antisense oligonucleotide treatment rescues UBE3A expression and multiple phenotypes of an Angelman syndrome mouse model [insight.jci.org]
A Comparative Analysis of (S)-PHA533533 and Novel Therapeutic Strategies for Angelman Syndrome
For Immediate Release
A promising new small molecule, (S)-PHA533533, is emerging as a potential therapeutic for Angelman Syndrome (AS), a rare and severe neurodevelopmental disorder. This guide provides a detailed comparison of the long-term efficacy and safety profile of this compound with other investigational strategies, supported by available preclinical and clinical data. The information is intended for researchers, scientists, and drug development professionals actively working to find a cure for Angelman Syndrome.
Angelman Syndrome is primarily caused by the loss of function of the maternal copy of the UBE3A gene. The paternal copy of UBE3A is typically silenced in neurons by a long non-coding RNA called the UBE3A antisense transcript (UBE3A-ATS). Therapeutic strategies are largely focused on restoring UBE3A protein levels in the brain.
Overview of Therapeutic Approaches
Current investigational therapies for Angelman Syndrome can be broadly categorized into three main approaches:
-
Small Molecule Activators of Paternal UBE3A : This category includes this compound and topoisomerase inhibitors. These molecules aim to reactivate the silenced paternal UBE3A allele.
-
Antisense Oligonucleotides (ASOs) : These are synthetic nucleic acid sequences designed to bind to and promote the degradation of UBE3A-ATS, thereby unsilencing the paternal UBE3A gene.
-
Gene Therapy : This approach focuses on delivering a functional copy of the UBE3A gene to neurons using viral vectors.
This guide will delve into the specifics of each approach, presenting available data in a comparative format.
This compound: A Novel Small Molecule Approach
This compound is a recently identified small molecule that has shown the ability to unsilence the paternal UBE3A allele.[1][2][3] Originally developed as a cyclin-dependent kinase 2 (CDK2) inhibitor for oncology, its therapeutic effect in Angelman Syndrome appears to be independent of CDK2 inhibition.[1]
Mechanism of Action
This compound is believed to function by downregulating the UBE3A-ATS.[2][4] This reduction in the antisense transcript leads to the reactivation of the paternal UBE3A gene, allowing for the production of functional UBE3A protein.
Comparative Efficacy and Safety
The following tables summarize the available quantitative data for this compound and other leading therapeutic strategies for Angelman Syndrome.
Table 1: Preclinical Efficacy of Investigational Therapies
| Therapeutic Agent | Class | Model System | Key Efficacy Endpoint | Result | Citation(s) |
| This compound | Small Molecule | Mouse Primary Neurons | Paternal UBE3A-YFP Unsilencing | EC50: 0.54 µM, Emax: ~80% | [4] |
| AS Model Mice | UBE3A Protein Expression | Widespread neuronal expression | [2] | ||
| Topotecan | Topoisomerase I Inhibitor | Mouse Primary Neurons | Paternal UBE3A-YFP Unsilencing | Dose-dependent increase | [5] |
| AS Model Mice | Paternal Ube3a Expression | Elevated for at least 12 weeks post-treatment | [5][6] | ||
| GTX-102 (ASO) | Antisense Oligonucleotide | Non-human Primates | UBE3A Protein Expression | Nearly doubled UBE3A protein levels | [7] |
| GT-AS (AAV Gene Therapy) | Gene Therapy | AS Model Mice | Cognitive Function | Significantly improved associative learning | [8] |
| MVX-220 (AAV Gene Therapy) | Gene Therapy | AS Mouse Model | UBE3A Protein Expression & Symptoms | Restored UBE3A expression and ameliorated symptoms | [9] |
Table 2: Safety Profile of Investigational Therapies
| Therapeutic Agent | Model System | Key Safety Findings | Citation(s) |
| This compound | Mouse Primary Neurons | Cytotoxicity (CC50) | >10 µM |
| AS Model Mice | Bioavailability | Excellent brain bioavailability | |
| Topotecan | AS Model Mice | Bioavailability | Poor brain bioavailability |
| Off-target effects | Reduced levels of other genes linked to autism | ||
| GTX-102 (ASO) | Human (Phase 1/2) | Adverse Events | Lower extremity weakness (resolved) |
| ION582 (ASO) | Human (Phase 1/2) | Adverse Events | Favorable safety and tolerability at all dose levels |
| AAV Gene Therapy | General | Potential Risks | Hepatotoxicity, neurological issues, immunogenicity |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
This compound High-Content Screening Protocol
A high-content screen was utilized to identify novel unsilencers of paternal Ube3a.[4][10]
-
Cell Culture : Primary cortical neurons were isolated from embryonic day 15.5 (E15.5) Ube3am+/pYFP mice, which express a Yellow Fluorescent Protein (YFP) tag on the paternal Ube3a protein.[11][12][13]
-
Compound Screening : Neurons were treated with a library of over 2,800 small molecules for 72 hours.[4] Topotecan was used as a positive control.
-
Immunofluorescence and Imaging : After treatment, cells were fixed and stained with an antibody against GFP (which also recognizes YFP) to enhance the fluorescent signal.[11] Plates were imaged using a high-content imaging system.
-
Data Analysis : The fluorescence intensity of YFP in individual neurons was quantified to identify compounds that increased paternal UBE3A-YFP expression.
Antisense Oligonucleotide (ASO) Administration Protocol (Clinical)
ASOs such as GTX-102 and ION582 are administered directly to the central nervous system.
-
Administration Route : ASOs are delivered via intrathecal injection, typically through a lumbar puncture, to bypass the blood-brain barrier and distribute the drug throughout the cerebrospinal fluid.[14][15][16]
-
Dosing Regimen : Clinical trials for GTX-102 and ION582 involve multiple ascending doses to evaluate safety and tolerability, followed by a maintenance dosing period.[17][18]
-
Safety and Efficacy Monitoring : Patients are closely monitored for adverse events. Efficacy is assessed using a variety of scales, including the Bayley Scales of Infant and Toddler Development (Bayley-4) and the Symptoms of Angelman Syndrome–Clinician Global Impression-Change (SAS-CGI-C).[19][20][17]
AAV-Mediated Gene Therapy Protocol (Preclinical)
Gene therapy approaches like GT-AS and MVX-220 have been evaluated in animal models of Angelman Syndrome.[8][9][21][22]
-
Vector Production : A functional human UBE3A gene is packaged into an adeno-associated virus (AAV) vector, often AAV9, which has a tropism for neurons.[23][24]
-
Animal Models : Studies are typically conducted in Ube3a maternal-deficient mice, which recapitulate key features of Angelman Syndrome.
-
Administration : The AAV vector is delivered to the central nervous system, for example, via intracisterna magna injection.[9][25]
-
Outcome Measures : Efficacy is evaluated by measuring the restoration of UBE3A protein expression in the brain and assessing improvements in behavioral and cognitive deficits.[8][26]
Discussion and Future Directions
This compound represents a promising oral or peripherally administered therapeutic strategy for Angelman Syndrome, which could offer advantages in terms of ease of administration compared to the intrathecal delivery required for ASOs and the invasive nature of some gene therapy approaches. Its excellent brain bioavailability in preclinical models is a significant advantage over earlier small molecules like topotecan.[3]
Antisense oligonucleotides have shown encouraging results in early-phase clinical trials, with demonstrated improvements in multiple functional domains in patients.[27][19][20][17] However, the need for repeated intrathecal injections and the potential for side effects such as lower extremity weakness require careful consideration.
Gene therapy holds the potential for a one-time, long-lasting treatment.[26] However, challenges related to vector delivery, ensuring widespread and appropriate levels of UBE3A expression, and potential immunogenicity and off-target effects are areas of active investigation.[23]
Further preclinical studies are needed to fully characterize the long-term efficacy and safety of this compound and to optimize its pharmacological properties before it can be advanced to clinical trials.[1] Continued research and head-to-head comparisons in standardized preclinical models will be crucial to determine the most promising therapeutic avenues for individuals with Angelman Syndrome.
References
- 1. angelmansyndromenews.com [angelmansyndromenews.com]
- 2. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase inhibitors unsilence the dormant allele of Ube3a in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angelman syndrome drug shows promise in mouse study | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 7. Promising preclinical results prompt Angelman therapy trial | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 8. angelmansyndromenews.com [angelmansyndromenews.com]
- 9. MavriX Bio Announces FDA Clearance of IND Application to Initiate First-in-Human Study of Gene Therapy for Angelman Syndrome [prnewswire.com]
- 10. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allelic Specificity of Ube3a Expression in the Mouse Brain during Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-dependent changes in MAPK activation in the Angelman Syndrome mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue-specific Variation of Ube3a Protein Expression in Rodents and in a Mouse Model of Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. Intrathecal Antisense Oligonucleotides: PK and Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. A mechanistic pharmacokinetic model for intrathecal administration of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. trial.medpath.com [trial.medpath.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Ionis announces positive detailed results from the HALOS Study of ION582 in people with Angelman syndrome | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 20. angelmansyndromenews.com [angelmansyndromenews.com]
- 21. cureangelman.org [cureangelman.org]
- 22. angelmansyndromenews.com [angelmansyndromenews.com]
- 23. A Comprehensive Guide to AAV-Based Gene Therapy in Neurological Disorders: A Nature Review Digest | PackGene Biotech [packgene.com]
- 24. cureangelman.org.uk [cureangelman.org.uk]
- 25. angelman.org [angelman.org]
- 26. cureangelman.org [cureangelman.org]
- 27. Angelman Syndrome Therapies Show Positive Results in Early Phase Clinical Trials - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
Safety Operating Guide
Navigating the Disposal of (S)-PHA533533: A Guide for Laboratory Professionals
Physicochemical Properties of (S)-PHA533533
A summary of the key quantitative data for this compound is provided below. This information is essential for understanding the compound's characteristics when determining appropriate handling and disposal methods.
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₄O₂ |
| Molecular Weight | 338.41 g/mol |
| CAS Number | 437982-89-3 |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 6 months |
Source: Probechem Biochemicals, 2024[3]
General Disposal Procedures for Chemical Waste
The following procedures are based on standard laboratory practices for the disposal of hazardous chemical waste and should be applied to this compound in the absence of specific instructions.
Step-by-Step Disposal Guide:
-
Unused or Expired Compound:
-
Solid this compound should be disposed of in its original container whenever possible, or in a clearly labeled, sealed container.
-
The container must be labeled as "Hazardous Waste" and include the full chemical name: (S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(2-oxopyrrolidin-1-yl)phenyl)propanamide.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[4][5]
-
-
Liquid Waste (Solutions):
-
Solutions of this compound, typically in solvents like DMSO, must be collected in a dedicated, sealed, and chemically compatible waste container.[6]
-
The waste container must be clearly labeled as "Hazardous Waste" and include the names of all chemical constituents and their approximate concentrations.[5]
-
Never dispose of solutions containing this compound down the drain. [4][7]
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected in a designated hazardous waste bag or container.[6]
-
For items with significant contamination or in the event of a spill, use an inert absorbent material to contain the substance, then collect and dispose of it as hazardous waste.[6]
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound. The first rinse should be collected as hazardous waste. Subsequent rinses may be disposable down the drain, but this should be confirmed with your institution's EHS guidelines.
-
Experimental Workflow and Waste Management
The following diagram illustrates a typical experimental workflow involving this compound and the corresponding waste streams generated at each step.
Logical Framework for Disposal Decisions
The decision-making process for the proper disposal of this compound and associated waste should follow a structured approach to ensure safety and compliance.
Disclaimer: The information provided here is based on general laboratory safety principles. It is imperative that all researchers consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations regarding chemical waste disposal.[4] Your institution's EHS office is the ultimate authority on safe and compliant disposal procedures.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ube3a unsilencer | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. business-services.miami.edu [business-services.miami.edu]
- 6. benchchem.com [benchchem.com]
- 7. nems.nih.gov [nems.nih.gov]
Essential Safety and Operational Guidance for Handling (S)-PHA533533
(S)-PHA533533 is a potent, biologically active small molecule intended for research use only. Due to the absence of a specific Safety Data Sheet (SDS), the following guidelines are based on best practices for handling potent kinase inhibitors and should be implemented to minimize exposure and ensure a safe laboratory environment.
As a potent cyclin-dependent kinase 2 (CDK2) inhibitor with antitumor activity, this compound should be handled with a high degree of caution.[1] Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to mitigate risks associated with handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound, particularly when handling the compound in its solid form or preparing concentrated solutions. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.Gloves: Double-gloving with two pairs of nitrile gloves.Eye Protection: Chemical splash goggles.Lab Coat: Disposable or non-absorbent lab coat.Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.Eye Protection: Chemical splash goggles or a face shield if a splash risk exists.Lab Coat: Standard laboratory coat.Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
1. Compound Receipt and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[2]
-
Decontamination: All non-disposable equipment should be decontaminated according to established laboratory procedures for potent compounds.
-
Regulatory Compliance: All waste must be managed and disposed of in accordance with local, state, and federal regulations.[3] Packaging with hazard pictograms such as "Acute Toxic," "Serious Health Hazard," or "Hazardous to the Environment" must be disposed of as chemical waste.[4]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
